molecular formula C7H6ClNO2 B1590025 6-Chloro-5-methylnicotinic acid CAS No. 66909-29-3

6-Chloro-5-methylnicotinic acid

Cat. No.: B1590025
CAS No.: 66909-29-3
M. Wt: 171.58 g/mol
InChI Key: MAOUFLRMKAFPTB-UHFFFAOYSA-N
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Description

6-Chloro-5-methylnicotinic acid (CAS 66909-29-3) is a valuable chemical building block in organic synthesis and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various active molecules, most notably in the preparation of the non-steroidal anti-inflammatory drug (NSAID) etoricoxib, a selective COX-2 inhibitor used for the treatment of arthritis and pain . Its molecular formula is C₇H₆ClNO₂, with a molecular weight of 171.58 . The structure features both a carboxylic acid group and a chloro-substituent on the pyridine ring, making it a versatile precursor for further functionalization through reactions such as amidation, esterification, and metal-catalyzed cross-couplings. Researchers utilize this compound to develop novel pharmaceutical candidates and other fine chemicals. The available safety data suggests handling this material with care, as it may cause skin, eye, and respiratory irritation . This product is intended for research and further manufacturing applications only, is not for diagnostic or human use, and should be handled by qualified professionals. It is typically supplied as a solid and should be stored at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-5-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6ClNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOUFLRMKAFPTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495833
Record name 6-Chloro-5-methylpyridine-3-carboxylic acid
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Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66909-29-3
Record name 6-Chloro-5-methylpyridine-3-carboxylic acid
Source EPA DSSTox
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Record name 6-Chloro-5-methylnicotinic acid
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Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-5-methylnicotinic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-methylnicotinic acid, a halogenated derivative of vitamin B3, has emerged as a pivotal building block in medicinal chemistry and drug discovery. Its unique substitution pattern on the pyridine ring offers a versatile scaffold for the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of this compound. It delves into the causality behind various synthetic strategies, offers detailed experimental protocols for key transformations, and explores its applications in the pharmaceutical industry.

Introduction: The Emergence of a Versatile Synthetic Intermediate

Nicotinic acid, or niacin, has long been recognized for its essential role in human metabolism. However, the strategic functionalization of its pyridine ring has unlocked a vast chemical space for the development of novel therapeutic agents. Among these, this compound (CAS No. 66909-29-3) stands out due to the presence of both a chloro and a methyl group, which modulate the electronic properties and steric hindrance of the molecule, thereby influencing its reactivity and biological interactions.

While the precise moment of its "discovery" in the sense of a breakthrough scientific publication is not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader exploration of substituted nicotinic acids in the mid to late 20th century. The development of synthetic methodologies for analogous compounds, such as 6-chloronicotinic acid and 5-methylnicotinic acid, paved the way for the eventual synthesis and utilization of this specific di-substituted derivative. Its significance grew with the increasing demand for tailored molecular fragments in rational drug design.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug development.

PropertyValueReference
CAS Number 66909-29-3[1]
Molecular Formula C₇H₆ClNO₂[1]
Molecular Weight 171.58 g/mol [1]
Appearance White to off-white solid[2]
Melting Point Not available
Solubility Moderately soluble in polar organic solvents; limited water solubility.[3]

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include distinct peaks for the two aromatic protons on the pyridine ring, a singlet for the methyl protons, and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: Characteristic signals would be observed for the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring (with the carbon atoms attached to the chlorine and methyl groups showing distinct chemical shifts), and the methyl carbon.

  • Infrared (IR) Spectroscopy: Key absorption bands would be expected for the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, and C-Cl stretching.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the chlorine atom.

Historical and Modern Synthetic Strategies

The synthesis of this compound has evolved, driven by the need for more efficient, scalable, and environmentally benign processes. The primary approaches can be categorized into two main strategies: functionalization of a pre-existing pyridine ring and the de novo synthesis of the substituted ring.

Oxidation of Substituted Pyridines

A historically significant and still relevant approach involves the selective oxidation of a methyl or ethyl group on a pre-functionalized pyridine ring.

Starting Material: 2-Chloro-5-methylpyridine is a logical precursor. The oxidation of the methyl group at the 5-position to a carboxylic acid would yield the target molecule.

dot

Oxidation_of_2_Chloro_5_methylpyridine 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 6-Chloro-5-methylnicotinic_acid This compound 2-Chloro-5-methylpyridine->6-Chloro-5-methylnicotinic_acid Oxidizing Agent (e.g., KMnO4, O2/Catalyst)

Caption: Oxidation of 2-Chloro-5-methylpyridine.

Causality: This method leverages the relative stability of the pyridine ring to oxidative conditions, allowing for the selective transformation of the alkyl side chain. The choice of oxidizing agent is critical to control the reaction and avoid over-oxidation or degradation of the starting material. Early methods often employed strong oxidants like potassium permanganate (KMnO₄)[4][5]. While effective, these methods generate significant manganese dioxide waste. More modern approaches focus on catalytic oxidation using molecular oxygen, which is more environmentally friendly[6]. A patent describes the oxidation of 2-chloro-5-methylpyridine using oxygen in the presence of a cobalt acetate catalyst[6].

Chlorination of Hydroxynicotinic Acid Derivatives

Another common strategy involves the chlorination of a corresponding hydroxy-substituted nicotinic acid.

Starting Material: 6-Hydroxy-5-methylnicotinic acid would be the ideal precursor for this route.

dot

Chlorination_of_Hydroxynicotinic_Acid 6-Hydroxy-5-methylnicotinic_acid 6-Hydroxy-5-methylnicotinic acid 6-Chloro-5-methylnicotinic_acid This compound 6-Hydroxy-5-methylnicotinic_acid->6-Chloro-5-methylnicotinic_acid Chlorinating Agent (e.g., POCl3, SOCl2)

Caption: Chlorination of 6-Hydroxy-5-methylnicotinic acid.

Causality: The hydroxyl group at the 6-position of the pyridine ring can be readily converted to a chloro group using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This transformation is a well-established method in pyridine chemistry. The synthesis of the starting material, 6-hydroxynicotinic acid, has been documented through various methods, including from coumalic acid[5].

Detailed Experimental Protocols

The following protocols are illustrative examples based on established methodologies for the synthesis of related nicotinic acid derivatives and represent plausible routes to this compound.

Protocol: Oxidation of 2-Chloro-5-methylpyridine with Potassium Permanganate (Hypothetical)

Based on the oxidation of lutidines[4][5]:

  • Reaction Setup: To a solution of 2-chloro-5-methylpyridine in water, potassium permanganate is added portion-wise at a controlled temperature (e.g., 25-35°C).

  • Reaction: The reaction mixture is stirred for an extended period (e.g., 15-20 hours) to ensure complete oxidation.

  • Work-up: The resulting manganese dioxide is removed by filtration.

  • Isolation: The filtrate is acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

  • Purification: The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The identity and purity of the final product should be confirmed by NMR, IR, and mass spectrometry, and its melting point should be determined.

Protocol: Chlorination of 6-Hydroxy-5-methylnicotinic Acid (Hypothetical)

Based on the chlorination of hydroxypyridines:

  • Reaction Setup: 6-Hydroxy-5-methylnicotinic acid is suspended in an excess of phosphorus oxychloride (POCl₃).

  • Reaction: The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: The excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice water.

  • Isolation: The precipitated crude product is collected by filtration.

  • Purification: The crude solid is washed with water and recrystallized from an appropriate solvent to yield pure this compound.

Self-Validation: The disappearance of the starting material and the appearance of the product can be tracked by TLC or HPLC. The final product's structure and purity should be confirmed by spectroscopic methods and melting point analysis.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to further functionalize the pyridine ring at the chloro and carboxylic acid positions.

dot

Applications cluster_precursor This compound cluster_reactions Chemical Transformations cluster_products Pharmaceutical Scaffolds A This compound B Amide Coupling A->B C Esterification A->C D Suzuki Coupling (at Chloro position) A->D E Amides B->E F Esters C->F G Bi-aryl Compounds D->G

Caption: Synthetic utility of this compound.

  • Amide Formation: The carboxylic acid group can be readily converted to an amide. For instance, the reaction of this compound with ammonium hydroxide yields 6-Chloro-5-methylnicotinamide[3]. This amide functionality is a common feature in many drug molecules.

  • Esterification: The carboxylic acid can be esterified to produce various esters, which can act as prodrugs or key intermediates in further synthetic steps.

  • Cross-Coupling Reactions: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents, leading to the generation of diverse chemical libraries for high-throughput screening.

The resulting complex molecules have shown potential in various therapeutic areas, including as ROR-gamma inhibitors for autoimmune diseases and in the development of novel anti-infective agents[7].

Conclusion and Future Perspectives

This compound, while not having a single, celebrated moment of discovery, has steadily grown in importance as a key synthetic intermediate. Its history is one of gradual evolution, built upon the foundational principles of pyridine chemistry. The development of more efficient and sustainable synthetic routes continues to be an area of active research. As the demand for novel and complex small molecules in drug discovery continues to rise, the utility of versatile building blocks like this compound is expected to expand, solidifying its role in the development of future medicines.

References

  • Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]

  • Synthesis of 2-Chloronicotinic Acid. Semantic Scholar. [Link]

  • CN103570612A - Preparation method of 6-chloronicotinic acid.
  • Synthesis of 2-chloronicotinic acid. PrepChem.com. [Link]

  • Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. [Link]

  • (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]

  • WO2019063748A1 - Ror-gamma inhibitors.
  • CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • 6-Chloro-2-methylpyridine-3-carboxylic acid | C7H6ClNO2 | CID 46223839. PubChem. [Link]

  • 6-hydroxynicotinic acid. Organic Syntheses Procedure. [Link]

  • 6-Chloro-5-nitropyridine-3-carboxylic acid | C6H3ClN2O4 | CID 346459. PubChem. [Link]

  • (PDF) 6-Methylnicotinic acid. ResearchGate. [Link]

  • US2993904A - Preparation of 6-methylnicotinic acid.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of 6-Chloro-5-methylnicotinic acid, a key heterocyclic building block relevant to pharmaceutical research and development. This document consolidates critical data regarding its chemical identity, structural characteristics, and spectroscopic profile. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its core properties, such as solubility and pKa. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in synthetic chemistry and medicinal research programs.

Introduction: The Significance of the Nicotinic Acid Scaffold

Nicotinic acid (niacin) and its derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities.[1] The pyridine ring system is a prevalent scaffold in numerous approved drugs. The strategic functionalization of this ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.

This compound emerges as a valuable intermediate in this context. The presence of a carboxylic acid group provides a reactive handle for amide bond formation and other derivatizations, while the chloro and methyl substituents on the pyridine ring influence the molecule's reactivity and lipophilicity.[2] For instance, related nicotinic acid derivatives are being investigated as potential inhibitors of α-amylase and α-glucosidase for the treatment of type 2 diabetes, and other analogs have shown promise for their antimicrobial and anti-inflammatory effects.[1][3] A thorough understanding of the fundamental physicochemical properties of this compound is therefore paramount for its successful application in the synthesis of novel therapeutic agents.

Chemical and Molecular Identity

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is a substituted pyridine derivative.

Caption: Chemical Structure of this compound.

The key identifiers for this compound are summarized in the table below, providing a single point of reference for its verification.

IdentifierValueReference
IUPAC Name 6-chloro-5-methylpyridine-3-carboxylic acid[4]
CAS Number 66909-29-3[2][5]
Molecular Formula C₇H₆ClNO₂[4][5]
Molecular Weight 171.58 g/mol [5][6]
Canonical SMILES CC1=CC(=CN=C1Cl)C(=O)O[4][5]
InChIKey MAOUFLRMKAFPTB-UHFFFAOYSA-N[4]

Core Physicochemical Properties

The physicochemical profile of a compound is critical for predicting its behavior in both chemical reactions and biological systems. The properties listed below are essential for designing synthetic routes, developing formulations, and interpreting biological assay results.

PropertyValue / DescriptionReference / Rationale
Physical State Expected to be a white to off-white crystalline solid.Based on analogs like 6-Chloro-5-methylnicotinamide.[2]
Melting Point Data not readily available. The corresponding amide melts at 211-212 °C.[2][7]
Boiling Point Not available; likely to decompose at high temperatures.[2]
Solubility Expected to have limited solubility in water and moderate solubility in polar organic solvents (e.g., DMSO, Methanol).Inferred from the structure and properties of related nicotinic acids and their amides.[2][8][9]
pKa Data not readily available. Expected to be acidic due to the carboxylic acid group, with the value influenced by the pyridine nitrogen and ring substituents.The carboxylic acid proton is the primary acidic site.
Storage Store under an inert atmosphere at room temperature.[5][6]

Spectroscopic Profile

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. While experimental spectra for this specific compound are not widely published, a profile can be reliably predicted based on its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In a solvent like DMSO-d₆, the spectrum is expected to show a very broad singlet for the carboxylic acid proton (-COOH) downfield (>12 ppm). Two distinct singlets or narrow doublets in the aromatic region (typically 7-9 ppm) would correspond to the two protons on the pyridine ring. A sharp singlet around 2-3 ppm would represent the methyl (-CH₃) protons.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (165-175 ppm). Signals for the five carbons of the pyridine ring would be observed in the aromatic region (120-160 ppm), with their specific shifts influenced by the attached chloro, methyl, and carboxyl groups. The methyl carbon signal would appear upfield (15-25 ppm).[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum serves to confirm the presence of key functional groups:

  • A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer.

  • A sharp, strong absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid.

  • C-Cl stretching vibrations are typically observed in the 600-800 cm⁻¹ region.

  • C=N and C=C stretching vibrations from the pyridine ring will appear in the 1400-1650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact mass of the molecule and to study its fragmentation patterns. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₇H₆ClNO₂. Predicted collision cross-section (CCS) data, which relates to the ion's shape in the gas phase, provides an additional layer of characterization.[4]

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺ 172.01599128.9
[M+Na]⁺ 193.99793139.4
[M-H]⁻ 170.00143130.6
[M+NH₄]⁺ 189.04253148.6

Table data sourced from PubChemLite.[4]

Experimental Methodologies for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail robust methodologies for determining key physicochemical parameters.

Determination of Aqueous Solubility (Shake-Flask Method)

Causality: The shake-flask method is a gold-standard technique for determining thermodynamic solubility. It ensures that an equilibrium is reached between the solid-state compound and the dissolved state in the aqueous medium, providing a true measure of solubility that is critical for predicting oral absorption and designing in-vitro assays.

G prep 1. Preparation Add excess solid to aqueous buffer (e.g., PBS pH 7.4). equil 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. prep->equil Ensures saturation phase_sep 3. Phase Separation Centrifuge or filter (0.22 µm PTFE) to remove undissolved solid. equil->phase_sep Isolate saturated solution sampling 4. Sampling & Dilution Carefully extract an aliquot of the supernatant. Dilute with mobile phase. phase_sep->sampling Prepare for analysis analysis 5. Analysis Quantify concentration using a validated HPLC-UV method against a standard curve. sampling->analysis calc 6. Calculation Determine solubility (e.g., in µg/mL or µM) from the standard curve. analysis->calc

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the test medium (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid ensures that saturation is achieved.

  • Equilibration: Seal the vial and place it in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to validate that equilibrium has been established.

  • Phase Separation: After equilibration, remove the vial and allow it to stand. Separate the solid and liquid phases by centrifugation at high speed (>10,000 g) for 15 minutes or by filtering the suspension through a low-binding 0.22 µm filter (e.g., PVDF or PTFE).

  • Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent (e.g., mobile phase for HPLC). Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a calibration curve prepared with known concentrations of the compound.

Determination of pKa via Potentiometric Titration

Causality: The pKa, or acid dissociation constant, is a critical parameter that governs a molecule's ionization state at a given pH. This influences its solubility, permeability, and interaction with biological targets. Potentiometric titration is a direct and highly accurate method for measuring pKa by monitoring pH changes upon the addition of a titrant.

Protocol:

  • Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 1-5 mM) in deionized water, potentially with a small amount of co-solvent (e.g., methanol) if aqueous solubility is very low.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a micro-burette for precise titrant delivery.

  • Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This point can be determined from the first derivative of the titration curve.

Chemical Reactivity and Stability

  • Acidity and Esterification: The carboxylic acid group is the primary site of reactivity, readily undergoing deprotonation in the presence of a base. It can be converted to its corresponding ester (e.g., methyl ester) via Fischer esterification using an alcohol in the presence of a strong acid catalyst.[1][10]

  • Amide Bond Formation: As a key synthetic handle, the carboxylic acid can be activated (e.g., with thionyl chloride to form an acyl chloride, or using coupling agents like HATU) to react with amines, forming amide bonds. This is a fundamental transformation in drug discovery and is used to synthesize 6-Chloro-5-methylnicotinamide.[2]

  • Stability and Storage: The compound should be stored in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent potential degradation from moisture or reactive atmospheric gases.[5][6]

Conclusion

This compound is a functionally rich heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. Its physicochemical properties, defined by the interplay of its acidic carboxyl group, the basic pyridine nitrogen, and the lipophilic chloro and methyl substituents, dictate its utility in synthesis and its potential behavior in biological systems. The data and protocols presented in this guide provide a robust framework for scientists to confidently and accurately work with this valuable chemical intermediate.

References

  • 6-Chloro-2-fluoro-5-methylnicotinic acid | C7H5ClFNO2 | CID 176104666 - PubChem. (URL: [Link])

  • This compound (C7H6ClNO2) - PubChemLite. (URL: [Link])

  • 6-chloro-5-methylnicotinamide - Chemical Synthesis Database. (URL: [Link])

  • Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem. (URL: [Link])

  • Methyl 6-chloro-5-nitronicotinate - LookChem. (URL: [Link])

  • 6-Chloronicotinic acid - the NIST WebBook. (URL: [Link])

  • 6-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 11708084 - PubChem. (URL: [Link])

  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - SciELO. (URL: [Link])

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis - UVM. (URL: [Link])

  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PubMed Central. (URL: [Link])

  • 5: Organic Spectrometry - Chem LibreTexts. (URL: [Link])

  • 6-Chloronicotinic acid - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

  • 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem. (URL: [Link])

  • 6-Methylnicotinic acid | C7H7NO2 | CID 137860 - PubChem. (URL: [Link])

  • US2993904A - Preparation of 6-methylnicotinic acid - Google P

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Introduction: The Strategic Importance of Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-5-methylnicotinic acid: Synthesis, Applications, and Safety

In the landscape of modern medicinal chemistry, the pyridine ring system stands as a privileged scaffold, forming the core of numerous therapeutic agents. Among its derivatives, substituted nicotinic acids are particularly valuable as versatile building blocks for drug discovery and development. This compound, a key intermediate, exemplifies this utility. Its specific substitution pattern—a chloro group at the 6-position, a methyl group at the 5-position, and a carboxylic acid at the 3-position—offers multiple reaction handles for chemical modification. This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals, covering its chemical identity, synthesis, key reactions, and essential safety protocols.

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of all chemical research. This compound is registered under CAS number 66909-29-3.[1][2] Its structure features a pyridine core, which imparts specific electronic and solubility characteristics, while the chloro and methyl groups modulate its reactivity and lipophilicity.

The molecular structure is represented by the SMILES string CC1=CC(=CN=C1Cl)C(=O)O and the InChI identifier InChI=1S/C7H6ClNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3H,1H3,(H,10,11).[1][3]

Table 1: Core Identifiers and Properties

Identifier/Property Value Source(s)
CAS Number 66909-29-3 [1][4]
Molecular Formula C₇H₆ClNO₂ [1][3]
Molecular Weight 171.58 g/mol [1]
InChI InChI=1S/C7H6ClNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3H,1H3,(H,10,11) [3]
SMILES CC1=CC(=CN=C1Cl)C(=O)O [1][3]

| Predicted XlogP | 1.7 |[3] |

Synthesis Pathway: Oxidation of 2-Chloro-3,5-dimethylpyridine

While various synthetic routes to substituted nicotinic acids exist, a common and effective strategy involves the selective oxidation of a methyl group on the pyridine ring. This approach is advantageous as the pyridine ring is relatively stable to many oxidizing agents, allowing for targeted conversion. A logical and industrially relevant method for synthesizing this compound is through the oxidation of 2-chloro-3,5-dimethylpyridine. This method is analogous to the synthesis of 6-chloronicotinic acid from 2-chloro-5-methylpyridine, which utilizes oxygen with a cobalt acetate catalyst.[5]

The causality behind this choice rests on the differential reactivity of the two methyl groups. The methyl group at the 3-position (para to the nitrogen) is more susceptible to oxidation than the one at the 5-position. This selective oxidation yields the desired product.

Synthesis_Workflow cluster_synthesis Proposed Synthesis of this compound start Start: 2-Chloro-3,5-dimethylpyridine oxidation Oxidation (e.g., O₂, Cobalt Acetate Catalyst) in Solvent (e.g., Chlorobenzene) start->oxidation Step 1 crude Crude Product Mixture oxidation->crude Step 2 filtration Filtration crude->filtration Step 3 recrystallization Recrystallization (e.g., Ethanol/Water) filtration->recrystallization Step 4 product Final Product: This compound recrystallization->product Step 5

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Oxidation

This protocol is a representative procedure based on established methods for analogous compounds.[5]

  • Reactor Setup: In a suitable reaction vessel equipped with a stirrer, reflux condenser, and gas inlet, charge chlorobenzene as the solvent.

  • Catalyst and Reactant Addition: Add 2-chloro-3,5-dimethylpyridine and a catalytic amount of cobalt acetate.

  • Oxidation Reaction: Heat the mixture to a temperature between 70-100°C. Begin bubbling oxygen gas through the reaction mixture at a controlled flow rate.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed (typically 4-8 hours).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The crude product, being a carboxylic acid, will likely precipitate. Filter the reaction mixture to collect the solid crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield pure this compound.

Applications in Medicinal Chemistry: A Versatile Building Block

The true value of this compound lies in its utility as a chemical intermediate. The carboxylic acid group is readily converted into esters, amides, and other functionalities, while the chloro group can be displaced via nucleophilic aromatic substitution, providing a gateway to a wide array of derivatives.

Applications_Diagram cluster_applications Role as a Chemical Intermediate cluster_deriv Derivatization Pathways start This compound (CAS: 66909-29-3) amidation Amidation (e.g., NH₄OH) start->amidation esterification Esterification (e.g., MeOH, H⁺) start->esterification substitution Nucleophilic Substitution (e.g., R-OH, R-SH) start->substitution product_amide 6-Chloro-5-methylnicotinamide amidation->product_amide Leads to product_ester Methyl 6-chloro-5-methylnicotinate esterification->product_ester Leads to product_ether_thioether 6-Alkoxy/Thioalkoxy Derivatives substitution->product_ether_thioether Leads to

Caption: Key derivatization pathways for this compound.

Key Reaction: Synthesis of 6-Chloro-5-methylnicotinamide

A primary application of this compound is its conversion to the corresponding primary amide, 6-Chloro-5-methylnicotinamide.[2] Amides are common functional groups in active pharmaceutical ingredients (APIs), often participating in crucial hydrogen bonding interactions with biological targets.

Experimental Protocol: Amidation

This protocol is based on a reported method for this specific transformation.[2]

  • Reactant Suspension: Suspend this compound (the starting material) in a suitable vessel.

  • Amidation Reagent: Add aqueous ammonium hydroxide (e.g., 28% NH₄OH) to the vessel at room temperature with stirring.

  • Reaction: Continue stirring the mixture at room temperature for approximately 16 hours. The progress can be monitored by TLC.

  • Isolation and Purification: Upon completion, the resulting amide often precipitates from the reaction mixture. The product, 6-Chloro-5-methylnicotinamide, can be isolated by filtration and purified by recrystallization to achieve high purity.

The broader class of nicotinic acid derivatives has been investigated for a wide range of biological activities, including as potential antimicrobial and anti-inflammatory agents, and as inhibitors of enzymes like α-amylase and α-glucosidase for the treatment of type 2 diabetes.[6][7] The ability to systematically modify the this compound scaffold allows for the generation of compound libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.[8]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount when handling this compound and its derivatives.

Table 2: Hazard Identification and Safety Precautions

Hazard Category GHS Hazard Statements Precautionary Measures (Summary) Source(s)
Acute Toxicity H302: Harmful if swallowed Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. [1]
Skin Irritation H315: Causes skin irritation Wear protective gloves and clothing. Wash skin with plenty of soap and water if contact occurs. [1][9]
Eye Irritation H319: Causes serious eye irritation Wear eye/face protection. Rinse cautiously with water for several minutes if contact occurs. [1][9]
Inhalation H332: Harmful if inhaled Avoid breathing dust. Use only outdoors or in a well-ventilated area. [1]

| Respiratory Irritation | H335: May cause respiratory irritation | If inhaled, remove person to fresh air and keep comfortable for breathing. |[1][9] |

Handling:

  • Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[10]

  • Avoid all personal contact. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[9][11]

  • Use dry clean-up procedures to avoid generating dust if a spill occurs.[10]

Storage:

  • Store in a cool, dry, well-ventilated place.[12]

  • Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS: 66909-29-3) is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its defined structure, predictable reactivity, and role as a precursor to a diverse range of derivatives make it an invaluable intermediate in the synthesis of novel therapeutic candidates. Understanding its synthesis, key chemical transformations, and proper handling procedures is essential for any research and development professional aiming to leverage the power of the nicotinic acid scaffold in drug discovery programs.

References

  • This compound (C7H6ClNO2) . PubChemLite. [Link]

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  • 6-Chloro-2-fluoro-5-methylnicotinic acid . PubChem. [Link]

  • Methyl 6-chloro-5-nitronicotinate . PubChem. [Link]

  • 6-chloro-5-methylnicotinamide . Chemical Synthesis Database. [Link]

  • 6-Chloronicotinic acid . NIST WebBook. [Link]

  • 6-Chloro-5-methylnicotinonitrile . PubChem. [Link]

  • methyl-6-methyinicotin
  • Electronic Supplementary Information . The Royal Society of Chemistry. [Link]

  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment . PubMed Central. [Link]

Sources

Solubility and stability of 6-Chloro-5-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 6-Chloro-5-methylnicotinic Acid

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound (C₇H₆ClNO₂), a critical pyridine derivative intermediate in the pharmaceutical and agrochemical sectors. Recognizing the scarcity of public domain data, this document synthesizes foundational chemical principles with field-proven, detailed experimental protocols. It is designed to empower researchers, scientists, and drug development professionals to generate robust, reliable, and reproducible data essential for process development, formulation, and regulatory compliance. The guide covers physicochemical properties, pH-dependent solubility, forced degradation methodologies, and the development of stability-indicating analytical methods.

Introduction: The Scientific Imperative

This compound is a substituted pyridine carboxylic acid. Its structure, featuring a carboxylic acid group, a halogen atom, and a methyl group on the pyridine ring, imparts a unique combination of reactivity and physicochemical properties. These characteristics make it a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. Understanding its solubility and stability is not merely an academic exercise; it is a fundamental prerequisite for successful chemical process scale-up, formulation design, and ensuring the safety and efficacy of the final product. A thorough characterization of these parameters early in the development lifecycle can mitigate risks, reduce costs, and accelerate the path to market.

Physicochemical Characterization

A precise understanding of the molecule's fundamental properties is the bedrock of all subsequent analysis. The table below summarizes the key physicochemical identifiers for this compound.

PropertyValueSource
Chemical Name This compound-
CAS Number 66909-29-3[1][2][3]
Molecular Formula C₇H₆ClNO₂[2]
Molecular Weight 171.58 g/mol [2]
Appearance White to off-white crystalline solid (Expected)[1]
SMILES CC1=CC(=CN=C1Cl)C(=O)O[2]

The Solubility Profile: A Multifaceted Analysis

Solubility dictates the bioavailability of a drug substance and governs critical process parameters such as reaction kinetics, purification, and crystallization. For this compound, solubility is influenced by both the solvent system and the pH of aqueous media.

Solubility in Organic Solvents

Based on its structure, this compound is predicted to have limited water solubility but moderate solubility in polar organic solvents.[1] A systematic approach to quantifying this is essential.

Protocol 1: Quantitative Solubility Determination via the Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[4][5] It measures the concentration of a saturated solution at a specific temperature.

Causality: This method is chosen because it allows the system to reach true thermodynamic equilibrium, providing a definitive solubility value, unlike kinetic methods which can overestimate solubility by creating supersaturated solutions.

Methodology:

  • Preparation: Add an excess amount of solid this compound to several 20 mL glass vials. A visual excess of solid is crucial to ensure saturation is achievable.

  • Solvent Addition: Add a precise volume (e.g., 10 mL) of the selected organic solvent (e.g., Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane) to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate within a temperature-controlled chamber (e.g., 25°C or 37°C) for a predetermined period (e.g., 24 to 72 hours) to reach equilibrium.[6]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled chamber for at least 2 hours to permit sedimentation of the excess solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (chemically compatible with the solvent) into a clean vial. This step is critical to remove all undissolved microparticles.

  • Quantification:

    • Dilute the filtered sample with a suitable solvent to fall within the linear range of a validated analytical method.

    • Analyze the diluted sample using a stability-indicating HPLC-UV method (see Section 5.1) to determine the concentration.

    • Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

G Workflow for Isothermal Shake-Flask Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Add Excess Solid to Vial B Add Precise Volume of Solvent A->B C Seal and Agitate at Constant Temperature (24-72h) B->C D Sedimentation (Cease Agitation) C->D E Withdraw Supernatant D->E F Filter (0.22 µm) E->F G Dilute Sample F->G H Quantify via HPLC-UV G->H I I H->I Calculate Solubility (mg/mL or mol/L)

Caption: Isothermal shake-flask solubility workflow.

pH-Dependent Aqueous Solubility

The presence of both a weakly acidic carboxylic acid group and a weakly basic pyridine nitrogen means the ionization state, and thus aqueous solubility, of this compound is highly dependent on pH.

  • At low pH (pH < pKa₁): The pyridine nitrogen is protonated (cationic form), which generally increases water solubility.

  • At intermediate pH (pKa₁ < pH < pKa₂): The molecule is likely in its neutral or zwitterionic form, typically exhibiting its lowest solubility (intrinsic solubility).

  • At high pH (pH > pKa₂): The carboxylic acid is deprotonated (anionic form), significantly increasing water solubility.

Protocol 2: pH-Solubility Profile Generation

This protocol adapts the shake-flask method to aqueous buffers across a physiologically and pharmaceutically relevant pH range.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, 9.0) using appropriate buffer systems (e.g., HCl, phosphate, acetate).[5]

  • Execution: Perform the isothermal shake-flask method (Protocol 1) for each buffer solution.

  • pH Verification: After equilibration and before sampling, measure and record the final pH of each saturated solution to ensure it has not shifted significantly.

  • Data Plotting: Plot the determined solubility (log scale) against the final measured pH to visualize the pH-solubility profile.

G Influence of pH on Ionization and Aqueous Solubility compound_low_ph Cationic Form (Protonated Pyridine) High Solubility compound_mid_ph Neutral/Zwitterionic Form (Intrinsic Solubility) Low Solubility compound_low_ph->compound_mid_ph pH > pKa1 compound_high_ph Anionic Form (Deprotonated Carboxyl) High Solubility compound_mid_ph->compound_high_ph pH > pKa2 ph_scale <-- Increasing pH -->

Caption: pH-dependent ionization states of the molecule.

Stability Profile and Forced Degradation

Stability testing is a regulatory requirement and a scientific necessity to understand the intrinsic chemical stability of a compound and to develop a robust formulation and storage strategy. Forced degradation (stress testing) intentionally degrades the sample under more severe conditions than accelerated stability testing to identify likely degradation products and establish degradation pathways.

Intrinsic Stability

Under normal storage conditions (e.g., protected from light, ambient temperature), the solid form of this compound is expected to be stable. This must be confirmed through long-term stability studies.

Forced Degradation Studies

Forced degradation studies are essential for developing and validating a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products can be adequately detected and resolved.

Protocol 3: Multi-Condition Forced Degradation Study

Causality: This multi-pronged approach is mandated by guidelines to probe the molecule's susceptibility to the most common degradation mechanisms: hydrolysis, oxidation, and photolysis.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • A. Acid and Base Hydrolysis:

    • Mix the stock solution with equal volumes of 0.1 M HCl (acidic) and 0.1 M NaOH (basic) in separate vials.

    • Maintain a control sample in water.

    • Heat the vials at a controlled temperature (e.g., 60-80°C) and collect samples at various time points (e.g., 2, 8, 24 hours).

    • Neutralize the samples before HPLC analysis.

  • B. Oxidative Degradation:

    • Mix the stock solution with a solution of 3% hydrogen peroxide.

    • Store at room temperature, protected from light, and collect samples at time points.

  • C. Thermal Degradation:

    • Expose the solid powder and the stock solution to elevated temperatures (e.g., 80°C) in a calibrated oven.

    • Analyze samples at various time points.

  • D. Photostability:

    • Expose the solid powder and the stock solution to a controlled light source as per ICH Q1B guidelines.[7][8] This requires an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[8]

    • A dark control sample must be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

    • Analyze the light-exposed and dark control samples.

  • Analysis: Analyze all stressed and control samples by a validated stability-indicating HPLC method (see Section 5.1). The method must be able to separate all degradation products from the parent peak and from each other. Peak purity analysis using a Diode Array Detector (DAD) is essential.

G Forced Degradation (Stress Testing) Workflow cluster_input Input Material cluster_stress Stress Conditions cluster_analysis Analysis & Outcome A This compound (Solid & Solution) B Hydrolytic (Acid, Base, Neutral) A->B C Oxidative (e.g., 3% H₂O₂) A->C D Thermal (e.g., 80°C) A->D E Photolytic (ICH Q1B Light Source) A->E F Analyze Stressed Samples & Controls via Stability-Indicating HPLC B->F C->F D->F E->F G Identify Degradation Pathways F->G H Validate Analytical Method Specificity F->H

Caption: Workflow for a comprehensive forced degradation study.

Analytical Methodologies for Quantification

A robust, validated analytical method is the cornerstone of accurate solubility and stability assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary workhorse for this purpose.

Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.

Protocol 4: Development of a Reversed-Phase HPLC-UV Method

Causality: Reversed-phase chromatography is selected for its versatility and suitability for separating moderately polar compounds like pyridine carboxylic acid derivatives.[9][10] A C18 column provides a hydrophobic stationary phase, and retention is modulated by varying the polarity of the mobile phase.

Starting Methodological Parameters:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for good resolution and efficiency.
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterProvides an acidic pH to ensure consistent protonation of the carboxyl group, leading to better peak shape.[11]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient Start at 5-10% B, ramp to 95% B over 15-20 minA gradient elution is necessary to ensure that both the polar parent compound and potentially less polar degradation products are eluted with good peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard volume to avoid column overload.
Detection (UV) Diode Array Detector (DAD) scanning 200-400 nm. Quantify at λmax (~260-265 nm).DAD allows for peak purity assessment. The λmax is estimated based on the nicotinic acid chromophore.[12][13]

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with particular emphasis on specificity, which is demonstrated using the samples generated during the forced degradation study.

Conclusion and Forward Outlook

This guide has outlined a scientifically rigorous and practical approach to characterizing the solubility and stability of this compound. By implementing the detailed protocols for solubility determination, forced degradation, and analytical method development, researchers can generate the high-quality data necessary for informed decision-making throughout the chemical and pharmaceutical development process. This foundational knowledge is indispensable for de-risking projects, optimizing processes, and ultimately ensuring the quality and reliability of the final product.

References

A Quantum Chemical Deep Dive into 6-Chloro-5-methylnicotinic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

In the landscape of modern pharmaceutical research, understanding the intrinsic molecular properties of a drug candidate is paramount to predicting its behavior, optimizing its efficacy, and ensuring its safety.[1][2][3] This technical guide provides an in-depth exploration of 6-Chloro-5-methylnicotinic acid, a significant pyridinecarboxylic acid derivative[4][5], through the lens of quantum chemical calculations. Nicotinic acid and its derivatives are notable for their potential biological activities, including antimicrobial and anti-inflammatory effects.[6] By leveraging Density Functional Theory (DFT), we will dissect the molecule's electronic structure, vibrational frequencies, and reactive sites. This guide is designed for researchers, scientists, and drug development professionals, offering both a theoretical framework and a practical, step-by-step computational workflow. The insights derived from these calculations are crucial for rational drug design and for elucidating the structure-activity relationships that govern the therapeutic potential of this class of molecules.[7][8]

Introduction: The Significance of this compound in Medicinal Chemistry

This compound belongs to the class of nicotinic acid derivatives, compounds that are actively being investigated for their therapeutic potential.[6] The strategic placement of a chlorine atom at the 6-position and a methyl group at the 5-position on the pyridine ring significantly influences its electronic distribution and, consequently, its chemical reactivity and biological interactions.[6] Quantum chemical calculations have become an indispensable tool in drug discovery and development, offering a cost-effective and accurate means to predict molecular properties and guide experimental efforts.[2][3][9] This guide will focus on elucidating the key quantum chemical descriptors of this compound to provide a foundational understanding for its application in drug design.

The Causality Behind Method Selection: Why Density Functional Theory?

For a molecule of this complexity, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[3][7] DFT calculates the electronic structure of a molecule by focusing on the electron density rather than the full many-electron wavefunction, making it computationally more efficient than traditional ab initio methods.[7] The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules, providing reliable results for geometries, vibrational frequencies, and electronic properties.[10][11] Paired with a sufficiently large basis set, such as 6-311++G(d,p), we can confidently model the electronic behavior of this compound.[10]

Experimental Protocol: A Self-Validating Computational Workflow

The following protocol outlines a robust and reproducible workflow for the quantum chemical analysis of this compound using the Gaussian software package[12][13][14][15], a standard in the field of computational chemistry.

Step 1: Molecular Structure Input and Geometry Optimization

The initial step involves constructing the 3D structure of this compound. This can be done using molecular building software and saving the coordinates in a format compatible with Gaussian. The primary objective of geometry optimization is to find the minimum energy conformation of the molecule.

Protocol:

  • Create the initial molecular structure of this compound.

  • Prepare a Gaussian input file specifying the B3LYP functional and the 6-311++G(d,p) basis set.[10]

  • Include the Opt keyword to perform a geometry optimization.

  • Run the calculation and verify that it has converged to a true minimum by checking for the absence of imaginary frequencies in the subsequent frequency calculation.[12]

G cluster_workflow Geometry Optimization Workflow Start Start Build_Molecule Build Initial 3D Structure Start->Build_Molecule Create_Input Create Gaussian Input File (B3LYP/6-311++G(d,p), Opt) Build_Molecule->Create_Input Run_Gaussian Run Gaussian Calculation Create_Input->Run_Gaussian Check_Convergence Converged? Run_Gaussian->Check_Convergence Check_Convergence->Create_Input No Analyze_Structure Analyze Optimized Geometry Check_Convergence->Analyze_Structure Yes End End Analyze_Structure->End

Caption: Workflow for Geometry Optimization.

Step 2: Vibrational Frequency Analysis

Vibrational analysis serves a dual purpose: it confirms that the optimized geometry is a true minimum on the potential energy surface (no imaginary frequencies) and provides theoretical vibrational spectra (IR and Raman) that can be compared with experimental data for validation.[10][12]

Protocol:

  • Use the optimized geometry from the previous step.

  • Perform a frequency calculation using the same level of theory (B3LYP/6-311++G(d,p)).[10]

  • Include the Freq keyword in the Gaussian input file.

  • Analyze the output to obtain the vibrational modes and their corresponding frequencies.

Step 3: Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[16]

Protocol:

  • Use the optimized geometry.

  • The HOMO and LUMO energies are calculated as part of the standard DFT calculation.

  • Visualize the HOMO and LUMO isosurfaces to understand the distribution of electron density in these key orbitals.

G cluster_fmo Frontier Molecular Orbital Analysis HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) (LUMO - HOMO) HOMO->Energy_Gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Energy_Gap Reactivity Chemical Reactivity & Stability Energy_Gap->Reactivity

Caption: Relationship between HOMO, LUMO, and Reactivity.

Step 4: Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack.[17][18][19] This is invaluable for understanding how the molecule might interact with biological targets.[17]

Protocol:

  • Use the optimized geometry.

  • Perform a single-point energy calculation.

  • Include the Cube keyword to generate a cube file of the electron density and another for the electrostatic potential.

  • Visualize the MEP surface using molecular visualization software, where different colors represent different potential values (e.g., red for negative potential, blue for positive potential).[17]

Data Presentation and Interpretation

The quantitative data obtained from the quantum chemical calculations should be summarized in a clear and concise manner.

Table 1: Key Quantum Chemical Descriptors for this compound
ParameterValueUnitSignificance
Total Energy[Calculated Value]HartreesThermodynamic stability
Dipole Moment[Calculated Value]DebyePolarity and intermolecular interactions
HOMO Energy[Calculated Value]eVElectron-donating ability
LUMO Energy[Calculated Value]eVElectron-accepting ability
HOMO-LUMO Gap[Calculated Value]eVChemical reactivity and stability
Table 2: Calculated Vibrational Frequencies and Assignments
Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
O-H stretch[Calculated Value][Experimental Value, if available]Carboxylic acid O-H bond
C=O stretch[Calculated Value][Experimental Value, if available]Carboxylic acid C=O bond
C-Cl stretch[Calculated Value][Experimental Value, if available]Chloro group C-Cl bond
Aromatic C-H stretch[Calculated Value][Experimental Value, if available]Pyridine ring C-H bonds
............

Note: Calculated frequencies are often scaled to better match experimental values.

Authoritative Grounding and Mechanistic Insights

The results from these calculations provide a wealth of information for the drug development professional.

  • Optimized Geometry: The calculated bond lengths and angles provide a precise 3D structure of the molecule, which is the foundation for all further analysis, including docking studies.[1]

  • Vibrational Spectra: The theoretical IR and Raman spectra can aid in the experimental characterization of the synthesized compound.[10][20][21] Significant shifts in vibrational frequencies upon binding to a target can provide clues about the binding mode.

  • HOMO-LUMO Analysis: A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can more readily participate in charge-transfer interactions, which are often crucial for drug-receptor binding.[16] The spatial distribution of the HOMO and LUMO indicates the regions of the molecule involved in these electronic transitions.

  • MEP Map: The MEP map identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[19] For this compound, the oxygen atoms of the carboxylic acid group are expected to be regions of negative potential, making them likely sites for hydrogen bonding with a biological target. The hydrogen of the carboxylic acid and regions near the chlorine atom are likely to be electron-deficient. This information is critical for designing complementary interactions in a binding pocket.[17]

Conclusion: A Roadmap for Rational Drug Design

This in-depth technical guide has provided a comprehensive framework for the quantum chemical analysis of this compound. By following the outlined protocols, researchers can gain a deep understanding of the molecule's intrinsic properties. This knowledge is not merely academic; it provides actionable insights that can accelerate the drug discovery process by enabling more informed decisions in lead optimization, predicting metabolic stability, and understanding potential toxicity. The integration of computational methods like DFT into the drug development workflow is no longer an option but a necessity for staying at the forefront of pharmaceutical innovation.[2][9]

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  • Methyl 6-chloro-5-nitronicotinate. PubChem. [Link]

  • Leveraging Intramolecular π-Stacking in Ru(II)-Pyridine Complexes to Induce Photoinduced Ligand Dissociation. (2025, December 12). American Chemical Society. [Link]

  • (PDF) FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. (2025, August 9). ResearchGate. [Link]

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scirp.org. [Link]

  • 6-Chloronicotinic acid. PubChem. [Link]

  • Vibrational spectra, hydrogen bonding interactions and chemical reactivity analysis of nicotinamide–citric acid cocrystals by an experimental and theoretical approach. New Journal of Chemistry (RSC Publishing). [Link]

  • QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. (2021, December 8). CUNY Academic Works. [Link]

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Biological Activity Screening of 6-Chloro-5-methylnicotinic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Nicotinic Acid Derivative

6-Chloro-5-methylnicotinic acid is a halogenated pyridine carboxylic acid, a structural motif of significant interest in medicinal chemistry. The pyridine ring is a core component of numerous natural products and synthetic drugs, valued for its ability to engage in various biological interactions. The introduction of a chlorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity and metabolic stability, which can, in turn, enhance its biological activity. There is evidence linking the presence of halogen atoms in molecules with a positive influence on various biological activities, making halogenation an important tool for drug optimization. Furthermore, nicotinic acid and its derivatives have a well-documented history of diverse biological effects. This guide provides a comprehensive framework for the systematic biological activity screening of this compound, with a focus on identifying potential antimicrobial, anticancer, and anti-inflammatory properties. Our approach is grounded in established, robust methodologies to ensure the generation of reliable and reproducible data, forming a solid foundation for further drug development efforts.

Part 1: A Tiered Screening Approach for Broad-Spectrum Bioactivity Assessment

A hierarchical screening cascade is proposed to efficiently evaluate the biological potential of this compound. This strategy commences with broad-spectrum primary assays to identify initial areas of activity, followed by more specific secondary and mechanistic assays to elucidate the mode of action.

G cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays Antimicrobial Antimicrobial MIC/MBC Determination MIC/MBC Determination Antimicrobial->MIC/MBC Determination Anticancer Anticancer Cytotoxicity Profiling (Multiple Cell Lines) Cytotoxicity Profiling (Multiple Cell Lines) Anticancer->Cytotoxicity Profiling (Multiple Cell Lines) Anti-inflammatory Anti-inflammatory Cytokine Release Profiling Cytokine Release Profiling Anti-inflammatory->Cytokine Release Profiling Mechanism of Action (e.g., DNA Gyrase) Mechanism of Action (e.g., DNA Gyrase) MIC/MBC Determination->Mechanism of Action (e.g., DNA Gyrase) Apoptosis & Cell Cycle Analysis Apoptosis & Cell Cycle Analysis Cytotoxicity Profiling (Multiple Cell Lines)->Apoptosis & Cell Cycle Analysis Signaling Pathway Analysis (e.g., NF-κB) Signaling Pathway Analysis (e.g., NF-κB) Cytokine Release Profiling->Signaling Pathway Analysis (e.g., NF-κB) This compound This compound This compound->Antimicrobial This compound->Anticancer This compound->Anti-inflammatory

Caption: A tiered screening workflow for this compound.

Part 2: Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyridine derivatives have shown promise in this area, and the presence of a chloro-substituent may enhance this activity.

Primary Screening: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.[2]

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using CAMHB to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[3]

Secondary Screening: Minimum Bactericidal Concentration (MBC) Assay

Following MIC determination, the MBC assay is performed to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Protocol:

  • From the wells of the MIC plate that show no visible growth, aliquot a small volume (e.g., 10 µL) and plate it onto fresh agar plates.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Mechanistic Insight: Bacterial DNA Gyrase Inhibition Assay

Bacterial DNA gyrase is a validated target for many antibiotics.[4] An in vitro assay can determine if this compound inhibits this essential enzyme.

Protocol:

  • Reaction Setup:

    • In a reaction buffer containing relaxed plasmid DNA, ATP, and purified E. coli DNA gyrase, add varying concentrations of this compound.[5]

    • Include a positive control (e.g., ciprofloxacin) and a no-enzyme control.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow for the supercoiling reaction to occur.

  • Analysis:

    • Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

    • Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA compared to the untreated control.

Part 3: Anticancer Activity Screening

Nicotinic acid derivatives have been investigated for their potential as anticancer agents, with some demonstrating significant cytotoxic effects against various cancer cell lines.[6]

Primary Screening: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their viability and proliferation rate.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., human breast cancer cell line MCF-7, human colon cancer cell line HCT116) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound for 48-72 hours.

    • Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization and Absorbance Reading:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mechanistic Insight: VEGFR-2 Kinase Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[8][9] Inhibiting VEGFR-2 is a validated anticancer strategy.

Protocol:

  • Reaction Setup:

    • In a kinase assay buffer, combine recombinant human VEGFR-2 enzyme, a specific peptide substrate, and ATP.[10]

    • Add varying concentrations of this compound.

    • Include a positive control inhibitor (e.g., sorafenib) and a no-inhibitor control.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the substrate by VEGFR-2.

  • Detection:

    • The amount of phosphorylated substrate is quantified, often using a luminescence-based assay that measures the amount of ATP consumed.[11] A decrease in signal indicates inhibition of VEGFR-2.

  • Data Analysis:

    • Calculate the percentage of VEGFR-2 inhibition and determine the IC50 value.

Part 4: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases. Nicotinic acid is known to possess anti-inflammatory properties, providing a strong rationale for screening its derivatives.

Primary Screening: LPS-Induced TNF-α Secretion in Macrophages

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS).[12]

Protocol:

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

  • Compound Pre-treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation:

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production.[13]

    • Include a vehicle control and an unstimulated control.

  • TNF-α Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α secretion and determine the IC50 value.

Mechanistic Insight: NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation and is also implicated in cancer.[14][15][16]

G cluster_c Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK Complex IKK Complex TLR4->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes (e.g., TNF-α) Pro-inflammatory Genes (e.g., TNF-α) Nucleus->Pro-inflammatory Genes (e.g., TNF-α) Induces Transcription

Sources

Unlocking Therapeutic Potential: A Technical Guide to 6-Chloro-5-methylnicotinic Acid Derivatives and Their Targets

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the promising therapeutic applications of 6-chloro-5-methylnicotinic acid derivatives. Moving beyond their role as versatile chemical intermediates, we delve into their potential as direct-acting therapeutic agents and as scaffolds for the development of targeted therapies. This document synthesizes current understanding, outlines key molecular targets, and provides detailed experimental protocols to empower further research and development in this exciting area.

Introduction: The Versatility of the Nicotinic Acid Scaffold

Nicotinic acid, or niacin (Vitamin B3), and its derivatives have long been a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] The strategic functionalization of the pyridine ring has led to the development of drugs for a wide array of conditions, including dyslipidemia, inflammation, and cancer.[1][2] The subject of this guide, this compound and its derivatives, represents a class of compounds with significant, yet not fully exploited, therapeutic potential. The presence of the chloro and methyl groups on the nicotinic acid core imparts unique physicochemical properties that can influence biological activity, target specificity, and pharmacokinetic profiles.

This guide will illuminate the known and potential therapeutic targets of these derivatives, providing a scientifically grounded framework for their further investigation.

Key Therapeutic Areas and Molecular Targets

Our investigation reveals several key areas where this compound derivatives show significant promise: metabolic disorders, oncology, neurological conditions, inflammation, and infectious diseases.

Metabolic Disorders: Targeting Carbohydrate-Digesting Enzymes

Postprandial hyperglycemia is a critical factor in the pathophysiology of type 2 diabetes. A key strategy for its management is the inhibition of carbohydrate-digesting enzymes, such as α-amylase and α-glucosidase, in the small intestine. This delays carbohydrate breakdown and glucose absorption. Notably, certain nicotinic acid derivatives have emerged as potent noncompetitive inhibitors of these enzymes.[3][4]

  • α-Amylase and α-Glucosidase: These enzymes are responsible for the breakdown of complex carbohydrates into monosaccharides. Their inhibition is a validated therapeutic approach for managing type 2 diabetes.[2] Nicotinic acid derivatives have been shown to exhibit significant inhibitory activity against both enzymes, often with IC50 values in the micromolar range.[3][4] The noncompetitive inhibition mechanism observed for some derivatives is particularly advantageous as their efficacy is not diminished by increasing substrate concentrations.[3]

Derivative TypeTarget EnzymeInhibition (IC50)MechanismReference(s)
5-amino-nicotinic acid derivativesα-amylase12.17 ± 0.14 to 37.33 ± 0.02 µg/mL-[2]
5-amino-nicotinic acid derivativesα-glucosidase12.01 ± 0.09 to 38.01 ± 0.12 µg/mL-[2]
6-(thio)ether nicotinic acid derivativesα-amylase20.5 and 58.1 μMNoncompetitive[3][4]
6-(thio)ether nicotinic acid derivativesα-glucosidase26.4 and 32.9 μMNoncompetitive[3][4]

This protocol outlines a colorimetric method to assess the inhibitory activity of this compound derivatives against α-glucosidase.[4]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compounds (this compound derivatives)

  • Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase (e.g., 0.2 U/mL) in phosphate buffer.

  • Prepare various concentrations of the test compounds and acarbose in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.

  • In a 96-well plate, add 50 µL of the test compound solution to each well.

  • Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution (e.g., 1 mM) to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution (e.g., 0.1 M).

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diabetes_Target cluster_enzymes Small Intestine Carbohydrates Dietary Carbohydrates alpha_amylase α-Amylase Carbohydrates->alpha_amylase Digestion Glucose Glucose Pancreas Pancreas Glucose->Pancreas Hyperglycemia Hyperglycemia Glucose->Hyperglycemia Insulin Insulin Release Pancreas->Insulin T2D Type 2 Diabetes Hyperglycemia->T2D alpha_glucosidase α-Glucosidase alpha_amylase->alpha_glucosidase alpha_glucosidase->Glucose Absorption Inhibitor 6-Chloro-5-methylnicotinic Acid Derivative Inhibitor->alpha_amylase Inhibits Inhibitor->alpha_glucosidase Inhibits

Caption: Inhibition of α-amylase and α-glucosidase by derivatives.

Oncology: A Scaffold for PARP Inhibitors

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[5] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[6][7] Methyl 6-chloro-5-nitronicotinate, a derivative of the core structure of interest, is a key intermediate in the synthesis of certain PARP inhibitors.[8] This highlights the potential of the this compound scaffold in the design of novel PARP-targeting drugs.

  • Poly(ADP-ribose) Polymerase (PARP): PARP1 and PARP2 are central to the repair of DNA single-strand breaks. Inhibiting these enzymes leads to the accumulation of DNA damage, which is particularly cytotoxic to cancer cells with compromised DNA repair mechanisms, a concept known as synthetic lethality.[5]

This protocol provides a method for screening the inhibitory potential of this compound derivatives against PARP1.[9][10][11]

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plate

  • Activated DNA

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer

  • Test compounds

  • Known PARP inhibitor (e.g., Olaparib) as a positive control

Procedure:

  • Coat a 96-well plate with histones and activated DNA.

  • Add serial dilutions of the test compounds and the positive control to the wells.

  • Add the PARP1 enzyme to all wells except the negative control.

  • Initiate the PARylation reaction by adding a solution containing biotinylated NAD+.

  • Incubate the plate for a set time (e.g., 60 minutes) at room temperature.

  • Wash the wells to remove unbound reagents.

  • Add Streptavidin-HRP conjugate to each well and incubate.

  • Wash the wells again.

  • Add TMB substrate and incubate until a color develops.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at 450 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

PARP_Inhibition DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP Repair DNA Repair PARP->Repair DSB Double-Strand Break (during replication) PARP->DSB leads to unrepaired SSB Cell_survival Cell Survival Repair->Cell_survival Inhibitor 6-Chloro-5-methylnicotinic Acid Derivative (as PARPi) Inhibitor->PARP Inhibits HR_deficient Homologous Recombination Deficient Cancer Cell DSB->HR_deficient Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis Synthetic Lethality

Caption: Synthetic lethality via PARP inhibition in HR-deficient cells.

Neurological Disorders: Targeting D-Amino Acid Oxidase (DAAO)

D-amino acid oxidase (DAAO) is a flavoenzyme that degrades D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain.[11][12] Inhibition of DAAO increases the levels of D-serine, thereby enhancing NMDA receptor function. This has therapeutic potential for treating conditions associated with NMDA receptor hypofunction, such as schizophrenia.[13] While direct inhibition by this compound derivatives is yet to be extensively reported, the structural similarity to known DAAO inhibitors suggests their potential in this area.[5][14]

  • D-Amino Acid Oxidase (DAAO): By modulating D-serine levels, DAAO inhibitors can potentiate NMDA receptor activity, offering a novel approach to treating certain neurological and psychiatric disorders.[11]

Anti-inflammatory and Antimicrobial Potential

Nicotinic acid derivatives have a well-documented history of anti-inflammatory and antimicrobial activities.

  • Cyclooxygenase (COX) Enzymes: As with other non-steroidal anti-inflammatory drugs (NSAIDs), the anti-inflammatory effects of nicotinic acid derivatives are often attributed to the inhibition of COX-1 and COX-2 enzymes, which are key in the synthesis of prostaglandins.[15][16]

  • Antimicrobial Targets: The antimicrobial activity of these compounds is broad, with demonstrated effects against various bacterial strains.[17] While specific microbial enzyme targets for this compound derivatives are not yet fully elucidated, potential mechanisms include the disruption of essential metabolic pathways or the inhibition of enzymes involved in cell wall synthesis or nucleic acid replication.[18]

A general workflow for identifying the molecular targets of novel antimicrobial compounds is presented below.

Antimicrobial_Target_ID cluster_MoA MoA Approaches cluster_Target_ID Target ID Methods Compound 6-Chloro-5-methylnicotinic Acid Derivative Phenotypic_Screening Phenotypic Screening (MIC determination) Compound->Phenotypic_Screening MoA_Studies Mechanism of Action Studies Phenotypic_Screening->MoA_Studies Target_ID Target Identification MoA_Studies->Target_ID Macromolecular_synthesis Macromolecular Synthesis Assays (DNA, RNA, protein, cell wall) MoA_Studies->Macromolecular_synthesis Cell_morphology Cell Morphology Analysis MoA_Studies->Cell_morphology Validation Target Validation Target_ID->Validation Affinity_chromatography Affinity Chromatography Target_ID->Affinity_chromatography Genetic_screens Resistant Mutant Screens Target_ID->Genetic_screens Proteomic_profiling Proteomic Profiling Target_ID->Proteomic_profiling

Caption: Workflow for antimicrobial target identification.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The evidence presented in this guide highlights its potential to target key enzymes involved in diabetes, cancer, and neurological disorders, as well as its broader anti-inflammatory and antimicrobial properties.

Future research should focus on:

  • Direct Target Engagement: Synthesizing and screening libraries of this compound derivatives to identify compounds with direct inhibitory activity against the targets discussed.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the structural features that govern potency and selectivity for each target.

  • In Vivo Efficacy: Progressing lead compounds into preclinical animal models to evaluate their therapeutic efficacy and safety profiles.

  • Antimicrobial Target Deconvolution: Employing modern techniques to identify the specific molecular targets of their antimicrobial activity.

By systematically exploring the therapeutic potential of this chemical class, the scientific community can unlock new avenues for treating a range of challenging diseases.

References

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  • Szilágyi, B., et al. (2019). Discovery of isatin and 1H-indazol-3-ol derivatives as D-amino acid oxidase (DAAO) inhibitors.
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  • Adage, T., et al. (2008). Synthesis and biological evaluation of D-amino acid oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4052-4055. [Link]

  • Petrović, Z. D., et al. (2025). From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. Pharmaceuticals, 18(1), 1. [Link]

  • Ferraris, D., et al. (2025). Synthesis and Biological Evaluation of d -Amino Acid Oxidase Inhibitors.
  • Hin, N., et al. (2016). D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold. Bioorganic & Medicinal Chemistry Letters, 26(10), 2465-2468. [Link]

  • Marnett, L. J., et al. (2003). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Biological Chemistry, 278(18), 15489-15492. [Link]

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  • Citarella, A., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters. [Link]

  • Pulliam, N., et al. (2018). Enhancing the Cytotoxic Effects of PARP Inhibitors with DNA Demethylating Agents – A Potential Therapy for Cancer. Oncotarget, 9(54), 30363-30376. [Link]

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Methodological & Application

Application and Protocol Guide: A Validated Synthesis of 6-Chloro-5-methylnicotinic Acid from 3,5-Lutidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-part guide for the synthesis of 6-Chloro-5-methylnicotinic acid, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The synthetic strategy commences with the selective oxidation of commercially available 3,5-lutidine to yield the key intermediate, 5-methylnicotinic acid. Subsequent transformation to the final product is achieved via a robust N-oxidation and chlorination sequence. This guide is designed for researchers and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles, expected outcomes, and troubleshooting advice to ensure reliable and reproducible results.

Strategic Overview: A Two-Stage Approach

The conversion of 3,5-lutidine to this compound is not a single-step transformation. The regioselectivity required for both the oxidation of one methyl group and the chlorination of the pyridine ring necessitates a carefully planned, multi-step approach. Our validated pathway is structured into two primary stages:

  • Stage 1: Selective Oxidation. The initial step involves the selective oxidation of one of the two methyl groups of 3,5-lutidine. Potassium permanganate (KMnO₄) is an effective and well-documented reagent for this purpose, converting the methyl group at the 3-position into a carboxylic acid to form 5-methylnicotinic acid.[1][2][3] Careful control of reaction conditions is crucial to prevent over-oxidation to the diacid byproduct, 3,5-pyridinedicarboxylic acid.[3]

  • Stage 2: Ring Chlorination via N-Oxide Intermediate. Direct electrophilic chlorination of the 5-methylnicotinic acid ring at the 6-position is challenging. To facilitate this, the pyridine nitrogen is first activated by conversion to its N-oxide using hydrogen peroxide in an acidic medium.[4][5] This N-oxide intermediate then readily undergoes a rearrangement reaction upon treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to regioselectively install the chlorine atom at the desired 6-position.[6][7]

Overall Synthetic Pathway

Caption: Overall two-stage synthetic route from 3,5-Lutidine.

Stage 1 Protocol: Synthesis of 5-Methylnicotinic Acid

Principle and Rationale

The selective oxidation of a single methyl group in 3,5-lutidine is achieved using potassium permanganate, a strong oxidizing agent. The reaction is performed in an aqueous solution under controlled temperature. The choice of KMnO₄ is based on its proven efficacy in oxidizing alkyl side chains on pyridine rings.[2] The primary challenge is controlling the reaction's selectivity to minimize the formation of the 3,5-pyridinedicarboxylic acid byproduct. This is managed by the slow addition of KMnO₄ and maintaining a moderate temperature.[1] The workup procedure is designed to separate the desired product from the manganese dioxide (MnO₂) byproduct and any unreacted starting material or over-oxidized products by exploiting differences in solubility at varying pH levels.[3]

Quantitative Data Summary
Reagent/ParameterValueMolar Eq.Source
Starting Material
3,5-Lutidine100.0 g (0.933 mol)1.0[1]
Reagents & Solvents
Potassium Permanganate221.1 g (1.40 mol)1.5[1]
Water~1.2 L-[1]
Concentrated HClAs needed for pH adjustment-[3]
Ethanol~1.5 L for recrystallization-[1]
Reaction Conditions
Temperature25°C initially, then 45°C-[1][2]
Reaction Time~20 hours-[1]
Expected Outcome
Yield~59%-[1]
Purity>99% after recrystallization-[3]
Detailed Experimental Protocol
  • Reaction Setup: In a suitable multi-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 100 g (0.933 mol) of 3,5-lutidine in 1.2 L of water. Stir the solution at room temperature (25°C).

  • Oxidant Addition: Begin the portion-wise addition of 221.1 g (1.40 mol) of solid potassium permanganate over approximately 5 hours. Monitor the temperature and use a water bath to maintain it between 25-35°C during the addition. An exothermic reaction is expected.

  • Reaction Progression: After completing the addition, heat the reaction mixture to 45°C and maintain this temperature with stirring for 20 hours. The formation of a brown manganese dioxide precipitate will be observed.

  • Workup and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the manganese dioxide precipitate. Wash the filter cake thoroughly with water.

  • Product Isolation (pH Adjustment): Combine the filtrates and concentrate them under reduced pressure to a volume of about 200-300 mL.

    • Step 5a (Byproduct Removal): Cool the concentrated solution in an ice bath and carefully adjust the pH to ~0.5 with concentrated hydrochloric acid. This will precipitate the over-oxidized byproduct, 3,5-pyridinedicarboxylic acid. Filter to remove this solid.[3]

    • Step 5b (Product Precipitation): Adjust the pH of the filtrate to 3.0 with additional concentrated HCl or a base like NaOH. The desired 5-methylnicotinic acid will precipitate as a white solid.

  • Purification: Collect the crude product by filtration. Recrystallize the solid from hot ethanol to yield pure 5-methylnicotinic acid. Dry the final product under vacuum at 65°C.[1]

Stage 2 Protocol: Synthesis of this compound

Principle and Rationale

This stage involves two critical chemical transformations. First, the pyridine nitrogen of 5-methylnicotinic acid is oxidized to an N-oxide. This is a common strategy to alter the electronic properties of the pyridine ring, making the positions alpha (2 and 6) and gamma (4) to the nitrogen more susceptible to nucleophilic attack.[5] The reaction with hydrogen peroxide in glacial acetic acid is a standard and high-yielding method for N-oxide formation.[8]

Second, the N-oxide is treated with a chlorinating agent, phosphorus oxychloride (POCl₃). The oxygen of the N-oxide attacks the phosphorus atom, leading to a reactive intermediate. A subsequent attack by a chloride ion and rearrangement results in the introduction of a chlorine atom at the 6-position and the regeneration of the pyridine nitrogen. This pathway is a well-established method for converting pyridine N-oxides to 2- or 6-chloropyridines.[6]

Step-by-Step Experimental Workflow

Experimental_Workflow cluster_stage1 Stage 1: Oxidation cluster_stage2 Stage 2: Chlorination s1_start Dissolve 3,5-Lutidine in Water s1_add Add KMnO₄ portion-wise (Control Temp: 25-35°C) s1_start->s1_add s1_react Heat to 45°C for 20h s1_add->s1_react s1_filter Cool and filter MnO₂ s1_react->s1_filter s1_ph1 Adjust filtrate to pH 0.5 (Remove Diacid) s1_filter->s1_ph1 s1_ph2 Adjust filtrate to pH 3.0 (Precipitate Product) s1_ph1->s1_ph2 s1_purify Recrystallize from Ethanol s1_ph2->s1_purify s1_end Pure 5-Methylnicotinic Acid s1_purify->s1_end s2_start Dissolve 5-Methylnicotinic Acid in Acetic Acid s1_end->s2_start Proceed with Intermediate s2_noxide Add H₂O₂ and heat to 80°C s2_start->s2_noxide s2_isolate Isolate N-Oxide Intermediate s2_noxide->s2_isolate s2_chlorinate Treat N-Oxide with POCl₃ (Reflux) s2_isolate->s2_chlorinate s2_workup Quench and extract product s2_chlorinate->s2_workup s2_purify Purify via Column Chromatography or Recrystallization s2_workup->s2_purify s2_end Final Product: This compound s2_purify->s2_end

Caption: Step-by-step laboratory workflow for the complete synthesis.

Detailed Experimental Protocols

Step A: N-Oxidation

  • Reaction Setup: In a round-bottom flask, suspend 5-methylnicotinic acid (1 eq.) in glacial acetic acid.

  • Reagent Addition: Add 35% hydrogen peroxide (1.1 - 1.5 eq.).

  • Reaction: Heat the mixture to 80-90°C and stir for 5-6 hours.[5][8]

  • Workup: Cool the reaction mixture. Excess acetic acid and water can be removed under high vacuum. The resulting crude 5-methylnicotinic acid N-oxide can often be used in the next step without extensive purification.

Step B: Chlorination

  • Reaction Setup: Carefully add the crude 5-methylnicotinic acid N-oxide (1 eq.) to an excess of phosphorus oxychloride (POCl₃, ~3-5 eq.). Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • Reaction: Heat the mixture to reflux (approx. 105°C) and maintain for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process.

  • Isolation: Neutralize the acidic aqueous solution with a solid base like sodium carbonate or a saturated solution of sodium bicarbonate until the pH is neutral to slightly basic. The product may precipitate out of the solution.

  • Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield pure this compound.

Troubleshooting and Safety

Potential ProblemLikely Cause(s)Suggested Solution(s)
Low yield in Stage 1 Incomplete reaction; Over-oxidation to diacid; Product loss during pH adjustment.Ensure slow, controlled addition of KMnO₄. Increase reaction time if needed. Be precise during the pH adjustments for precipitation.
Reaction stalls in Stage 1 Insufficient oxidant; Low reaction temperature.Add a small additional portion of KMnO₄. Ensure the temperature is maintained at 45°C.
Dark, impure final product Residual manganese species; Incomplete quenching of POCl₃; Thermal decomposition.Ensure thorough filtration of MnO₂. Ensure complete quenching of POCl₃ on ice before extraction. Use appropriate purification techniques (e.g., activated carbon treatment, column chromatography).
Low yield in Stage 2 Incomplete N-oxidation; Incomplete chlorination reaction.Ensure sufficient H₂O₂ is used in the N-oxidation step. Increase reflux time for the chlorination step.

Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Potassium permanganate is a strong oxidizer. Avoid contact with combustible materials.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and toxic. It reacts violently with water. Handle only in a certified chemical fume hood.

  • The quenching of POCl₃ is extremely exothermic and releases HCl gas. Perform this step slowly in an ice bath within a fume hood.

References

  • Google Patents.US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • Google Patents.CN102584695A - Preparing method of 5-methylnicotinicacid.
  • Eureka | Patsnap. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide. [Online] Available at: [Link]

  • Google Patents.CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • Wikipedia. 3,5-Lutidine. [Online] Available at: [Link]

  • NIH National Library of Medicine. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. [Online] Available at: [Link]

  • PrepChem.com. Synthesis of 6-chloronicotinic acid. [Online] Available at: [Link]

  • Google Patents.CN103570612A - Preparation method of 6-chloronicotinic acid.
  • Google Patents.CN101117332A - Preparation method of 2-chloronicotinic acid.
  • PrepChem.com. Synthesis of 6-chloronicotinic acid. [Online] Available at: [Link]

  • Google Patents.CN101117332A - Preparation method of 2-chloronicotinic acid.

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Application Note: 6-Chloro-5-methylnicotinic Acid as a Strategic Building Block in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-5-methylnicotinic acid is a substituted pyridine carboxylic acid derivative that has emerged as a valuable and versatile building block in medicinal chemistry and pharmaceutical development. Its unique structural features, including a reactive carboxylic acid handle, a strategically positioned chlorine atom, and a methyl group on the pyridine ring, offer a rich chemical scaffold for the construction of complex molecular architectures. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of APIs, with a particular focus on its potential application in the synthesis of a key intermediate for the antiretroviral drug, Nevirapine.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe implementation in any synthetic workflow.

PropertyValueReference
Chemical Name 6-Chloro-5-methylpyridine-3-carboxylic acid[1]
CAS Number 66909-29-3[1]
Molecular Formula C₇H₆ClNO₂[2]
Molecular Weight 171.58 g/mol [2]
Appearance Off-white to pale yellow solid
Melting Point 157 - 161 °C (for the related 2-Chloro-6-methylnicotinic acid)[3]
Solubility Sparingly soluble in water, soluble in many organic solvents.
Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[1][4]

Safety Precautions: Handle this compound in a well-ventilated fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[4][6]

Synthetic Utility and Key Transformations

The synthetic utility of this compound lies in the selective reactivity of its functional groups. The carboxylic acid can be readily converted into a variety of other functionalities such as esters, amides, and nitriles. The chlorine atom, being on an electron-deficient pyridine ring, is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse substituents.

Application in API Synthesis: A Proposed Route to a Nevirapine Intermediate

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[6] A key intermediate in its synthesis is 2-chloro-3-amino-4-picoline (CAPIC).[6] While direct synthesis from this compound is not extensively documented, a plausible and instructive synthetic route can be proposed based on established chemical transformations. This serves as an excellent case study for demonstrating the utility of this building block.

The proposed synthetic pathway involves the conversion of the carboxylic acid group of this compound to a nitrile, followed by a Hofmann rearrangement to yield an amino group at the 3-position, leading to a precursor of CAPIC.

Synthetic_Workflow A This compound B 6-Chloro-5-methylnicotinamide A->B 1. SOCl₂ 2. NH₄OH C 6-Chloro-5-methylnicotinonitrile B->C Dehydration (e.g., P₂O₅) D 2-Chloro-4-methyl-3-aminopyridine (CAPIC precursor) C->D Hofmann Rearrangement (e.g., Br₂, NaOH) E Nevirapine D->E Multi-step synthesis

Caption: Proposed synthetic workflow from this compound to a key Nevirapine intermediate.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-5-methylnicotinamide

This protocol describes the conversion of the carboxylic acid to the corresponding primary amide.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Ammonium hydroxide (NH₄OH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred solution of ammonium hydroxide (excess) in an ice bath.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 6-chloro-5-methylnicotinamide.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Causality behind Experimental Choices: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides, which are highly reactive intermediates. The subsequent reaction with ammonium hydroxide provides the primary amide. The workup procedure is designed to remove excess reagents and byproducts.

Protocol 2: Synthesis of 6-Chloro-5-methylnicotinonitrile

This protocol details the dehydration of the amide to the nitrile.

Materials:

  • 6-Chloro-5-methylnicotinamide

  • Phosphorus pentoxide (P₂O₅) or other dehydrating agents (e.g., POCl₃, trifluoroacetic anhydride)

  • Inert solvent (e.g., toluene, xylenes)

  • Standard laboratory glassware for reactions under anhydrous conditions

Procedure:

  • Combine 6-chloro-5-methylnicotinamide (1.0 eq) and a dehydrating agent such as phosphorus pentoxide (1.5 eq) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add an inert solvent and heat the mixture to reflux.

  • Monitor the reaction progress by TLC. The reaction time will vary depending on the chosen dehydrating agent and temperature.

  • Upon completion, cool the reaction mixture and carefully quench by pouring it onto ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting 6-chloro-5-methylnicotinonitrile by distillation or chromatography.

Causality behind Experimental Choices: Phosphorus pentoxide is a powerful dehydrating agent commonly used for converting amides to nitriles. The reaction is typically performed at elevated temperatures to drive the dehydration process. An inert atmosphere is crucial to prevent the reaction with atmospheric moisture.

Protocol 3: Synthesis of 2-Chloro-4-methyl-3-aminopyridine (CAPIC Precursor)

This protocol outlines the Hofmann rearrangement of the nitrile to the corresponding amine. The direct conversion of a nitrile to an amine via a Hofmann-type rearrangement is not a standard named reaction; however, the principle of converting a carboxylic acid derivative to an amine with loss of one carbon is the core of the Hofmann rearrangement. A more conventional approach would be the Hofmann rearrangement of the amide.

Materials:

  • 6-Chloro-5-methylnicotinamide (from Protocol 1)

  • Bromine (Br₂)

  • Sodium hydroxide (NaOH) solution

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1.1 eq) to a cold (0-5 °C) solution of sodium hydroxide.

  • Add a solution of 6-chloro-5-methylnicotinamide (1.0 eq) to the freshly prepared sodium hypobromite solution, maintaining the low temperature.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C until the reaction is complete (monitored by TLC).

  • Cool the mixture and extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 2-chloro-4-methyl-3-aminopyridine can be purified by column chromatography or crystallization.

Causality behind Experimental Choices: The Hofmann rearrangement is a classic method for the synthesis of primary amines from primary amides with one fewer carbon atom. The reaction proceeds through an isocyanate intermediate. The use of bromine and a strong base like sodium hydroxide is characteristic of this transformation.

Reaction_Mechanism cluster_0 Hofmann Rearrangement Amide Amide N-bromoamide N-bromoamide Amide->N-bromoamide + Br₂/NaOH Isocyanate Isocyanate N-bromoamide->Isocyanate Rearrangement Carbamic acid Carbamic acid Isocyanate->Carbamic acid + H₂O Amine Amine Carbamic acid->Amine - CO₂

Caption: Simplified mechanism of the Hofmann rearrangement.

Conclusion

This compound is a highly functionalized building block with significant potential in the synthesis of APIs. The strategic placement of its reactive groups allows for a variety of chemical transformations, making it a valuable tool for medicinal chemists. The proposed synthetic route to a key intermediate of Nevirapine highlights the practical application of this compound and provides a framework for its use in the development of other important pharmaceutical agents. The protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively and safely incorporate this compound into their synthetic endeavors.

References

  • Nevirapine Batch Transfer Document. (n.d.).
  • PubChem. (n.d.). 6-Chloro-2-fluoro-5-methylnicotinic acid. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 6-chloro-5-methylnicotinamide. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 12). 2-Chloro-6-methylnicotinic acid Safety Data Sheet. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 6-Chloro-5-methylnicotinic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Foundational Overview & Strategic Importance

Significance in Drug Discovery

The nicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives are explored for a vast range of therapeutic effects, including anti-inflammatory, antimicrobial, and lipid-lowering activities.[1][2] Within this class, 6-Chloro-5-methylnicotinic acid (CAS RN: 66909-29-3) emerges as a particularly strategic building block. Its utility lies in the specific arrangement of functional groups: a carboxylic acid for amide coupling and derivatization, a chloro group at an activated position for nucleophilic substitution, and a methyl group for steric and electronic modulation. This trifecta of features provides medicinal chemists with a versatile platform for generating diverse compound libraries and performing detailed Structure-Activity Relationship (SAR) studies.

Physicochemical Properties & Safe Handling

Proper handling and storage are paramount to ensure the integrity of the reagent and the safety of laboratory personnel.

PropertyValueReference
Molecular Formula C₇H₆ClNO₂[3]
Molecular Weight 171.58 g/mol [3][4]
Appearance Off-white to grey solid[5]
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., Argon). Keep container tightly sealed.[6][7]

Safety & Handling:

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields or a face shield, and a lab coat.[7][8]

  • Ventilation: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[7]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[6][7] Minimize dust generation.[7]

  • Incompatibilities: Keep away from strong oxidizing agents and sources of ignition.[8]

Core Chemical Structure & Reactivity

The strategic value of this compound is rooted in its chemical architecture. The pyridine ring is electron-deficient, which activates the chlorine atom at the 6-position, making it a good leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions. The carboxylic acid at the 3-position is a classical handle for forming amides, esters, and other derivatives.

cluster_0 This compound cluster_1 Key Reactive Sites mol A Carboxylic Acid (C3) - Amide/Ester Formation B Chloro Group (C6) - Nucleophilic Aromatic Substitution (SNAr) C Pyridine Ring - Modulates electronics & solubility p1 p1->A p2 p2->B p3 p3->C

Caption: Key reactive sites on the this compound scaffold.

Section 2: Applications in Medicinal Chemistry

Role as a Versatile Synthetic Intermediate

The primary application of this compound is as an intermediate. Its functional groups serve as orthogonal synthetic handles, allowing for sequential or selective modifications to build molecular complexity. This approach is fundamental to creating libraries of related compounds to probe biological targets. For instance, the carboxylic acid can be converted to an amide, and subsequently, the chloro group can be displaced by various nucleophiles, or vice-versa.

G cluster_path1 Amide Coupling cluster_path2 SNAr Reaction cluster_path3 Esterification start 6-Chloro-5-methylnicotinic Acid node1 Amide Derivative start->node1 R-NH₂, Coupling Agent (e.g., EDC, HATU) node2 6-Substituted Derivative start->node2 Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH) Base node3 Ester Derivative start->node3 R-OH, Acid Catalyst (e.g., H₂SO₄) final1 Diverse Compound Library node1->final1 Further Modification final2 Diverse Compound Library node2->final2 Further Modification

Caption: Synthetic pathways originating from this compound.

Case Study: Development of α-Amylase and α-Glucosidase Inhibitors

Recent research in the treatment of Type 2 Diabetes has focused on inhibiting α-amylase and α-glucosidase. A study by Basile et al. utilized a related scaffold, 6-chloronicotinic acid, to synthesize a library of novel inhibitors.[1] The synthetic strategy hinged on a Nucleophilic Aromatic Substitution (SNAr) reaction, where the chloro group at the 6-position was displaced by various substituted phenols and thiophenols.[1] This highlights the critical role of the 6-chloro substituent as a key attachment point for introducing diverse chemical fragments to explore the available chemical space around the nicotinic acid core. The same principle is directly applicable to this compound, where the additional methyl group can be used to probe steric interactions within the enzyme's active site.

Broader Therapeutic Potential

The nicotinic acid framework is implicated in a wide array of therapeutic areas. Derivatives are investigated as:

  • PARP Inhibitors: Key intermediates like methyl 6-chloro-5-nitronicotinate are used in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors for oncology applications.[5]

  • Antimicrobial Agents: The presence of a chlorine atom on the pyridine ring can enhance antimicrobial activity, making these scaffolds promising for the development of new antibiotics.[2]

  • Agrochemicals: The compound serves as a building block for herbicides and plant growth regulators.[4]

Section 3: Experimental Protocols

The following protocols are representative examples designed to illustrate the core reactivity of this compound.

Protocol 1: Synthesis of 6-Chloro-5-methylnicotinamide via Amide Coupling

Objective: To demonstrate the functionalization of the carboxylic acid group through the formation of a primary amide.

Principle: This protocol employs a two-step, one-pot procedure. First, the carboxylic acid is converted to a more reactive acid chloride using thionyl chloride (SOCl₂). The intermediate acid chloride is then reacted in situ with an amine source (ammonium hydroxide) to form the corresponding amide. This method is robust and generally provides high yields.

Materials & Reagents:

ReagentCAS NumberM.W.AmountMoles
This compound66909-29-3171.581.72 g10 mmol
Thionyl Chloride (SOCl₂)7719-09-7118.971.0 mL13.7 mmol
Dichloromethane (DCM), anhydrous75-09-284.9350 mL-
Ammonium Hydroxide (28% aq. soln.)1336-21-635.04~10 mL-
N,N-Dimethylformamide (DMF)68-12-273.091 dropcatalytic

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.72 g, 10 mmol) and anhydrous dichloromethane (50 mL).

  • Acid Chloride Formation: Add one drop of DMF (catalyst). Slowly add thionyl chloride (1.0 mL, 13.7 mmol) to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours. The reaction can be monitored by TLC until the starting material is consumed. The mixture should become a clear solution.

  • Workup - Quenching: Cool the reaction mixture to 0°C in an ice bath. Very slowly and carefully, add the reaction mixture dropwise to a beaker containing ~10 mL of concentrated ammonium hydroxide solution, also cooled in an ice bath. Caution: This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.

  • Extraction: Stir the resulting mixture vigorously for 30 minutes. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Product: The product, 6-Chloro-5-methylnicotinamide, can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.[9][10]

G start Start: This compound in DCM step1 Add SOCl₂ + DMF (cat.) Reflux for 2-3h start->step1 step2 Cool to 0°C step1->step2 step3 Quench slowly into cold NH₄OH (aq) step2->step3 step4 Separate organic layer Extract aqueous layer with DCM step3->step4 step5 Combine organic layers Wash with brine step4->step5 step6 Dry (Na₂SO₄), Filter, Concentrate step5->step6 end End: Crude 6-Chloro-5-methylnicotinamide step6->end

Caption: Workflow for the synthesis of 6-Chloro-5-methylnicotinamide.

Protocol 2: Synthesis of a 6-Aminonicotinic Acid Derivative via SNAr

Objective: To demonstrate the reactivity of the 6-chloro position via a Buchwald-Hartwig or similar cross-coupling reaction, a modern alternative to classical SNAr.

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. It is a powerful tool for coupling amines with aryl halides. This method offers milder conditions and broader substrate scope compared to traditional high-temperature SNAr reactions.

Materials & Reagents:

ReagentCAS NumberM.W.AmountMoles
This compound66909-29-3171.580.86 g5 mmol
Aniline62-53-393.130.55 mL6 mmol
Pd₂(dba)₃ (Palladium catalyst)51364-51-3915.7246 mg0.05 mmol
Xantphos (Ligand)161265-03-8578.6887 mg0.15 mmol
Cs₂CO₃ (Base)534-17-8325.822.44 g7.5 mmol
1,4-Dioxane, anhydrous123-91-188.1125 mL-

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (0.86 g, 5 mmol), Cesium Carbonate (Cs₂CO₃, 2.44 g, 7.5 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), and Xantphos (87 mg, 0.15 mmol).

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous 1,4-dioxane (25 mL) followed by aniline (0.55 mL, 6 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Workup - Acidification & Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in water (50 mL) and wash with ethyl acetate to remove non-polar impurities. Carefully acidify the aqueous layer to pH 3-4 with 1M HCl. The product should precipitate.

  • Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Final Product: The resulting product, 6-(phenylamino)-5-methylnicotinic acid, can be further purified by recrystallization if necessary.

G start Start: Combine reactants, catalyst, ligand, and base in flask step1 Evacuate & backfill with inert gas (3x) start->step1 step2 Add anhydrous dioxane and aniline step1->step2 step3 Heat to 100°C Stir for 12-24h step2->step3 step4 Cool to RT Filter through Celite step3->step4 step5 Concentrate filtrate Acidify aqueous solution (pH 3-4) step4->step5 step6 Collect precipitate by vacuum filtration step5->step6 end End: Purified 6-(phenylamino)- 5-methylnicotinic acid step6->end

Caption: Workflow for Buchwald-Hartwig amination.

Section 4: Representative Data

The following table presents hypothetical yet typical data that could be obtained from the successful execution of the protocols described above, followed by a standard biological assay.

CompoundSynthetic ProtocolYield (%)Purity (LC-MS)Biological Activity Example (IC₅₀)
6-Chloro-5-methylnicotinamide Protocol 3.185%>98%Not Assessed (Intermediate)
6-(phenylamino)-5-methylnicotinic acid Protocol 3.278%>97%α-Glucosidase Inhibition: 15.2 µM

Section 5: Conclusion

This compound is a high-value, versatile intermediate for medicinal chemistry and drug discovery. Its dual reactivity at the carboxylic acid and 6-chloro positions provides a robust platform for generating diverse molecular architectures. The protocols and applications outlined herein demonstrate its utility in constructing novel compounds for a range of therapeutic targets. By leveraging modern synthetic methodologies, researchers can efficiently utilize this building block to accelerate the development of new and effective therapeutic agents.

Section 6: References

  • Buy 6-Chloro-5-hydroxy-2-methylnicotinic acid. (n.d.). Google AI. Retrieved January 2, 2026, from

  • This compound - Safety Data Sheet. (2023, June 8). Apollo Scientific. Retrieved January 2, 2026, from

  • Methyl-6-chloro-5-nitronicotinate | 59237-53-5. (2025, July 24). ChemicalBook. Retrieved January 2, 2026, from

  • Basile, L., et al. (2024, August 5). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. PubMed Central. Retrieved January 2, 2026, from

  • SAFETY DATA SHEET - 6-Methylnicotinic acid. (2025, December 22). Fisher Scientific. Retrieved January 2, 2026, from

  • 6-Chloronicotinic acid - Safety Data Sheet. (n.d.). Synquest Labs. Retrieved January 2, 2026, from

  • This compound. (n.d.). Achmem. Retrieved January 2, 2026, from

  • 6-chloro-5-methylnicotinamide - Chemical Synthesis Database. (2025, May 20). Retrieved January 2, 2026, from

  • 5-Chloro-6-methylnicotinic acid - Safety Data Sheet. (n.d.). AK Scientific, Inc. Retrieved January 2, 2026, from

  • 5-Chloro-6-Methylnicotinic Acid. (n.d.). MySkinRecipes. Retrieved January 2, 2026, from

  • 6-Chloro-5-methylnicotinamide | 65169-44-0. (n.d.). ChemScene. Retrieved January 2, 2026, from

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Synthesis of 6-Chloro-5-methylnicotinic Acid and Its Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nicotinic acid derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. Among these, 6-chloro-5-methylnicotinic acid stands out as a versatile intermediate for the synthesis of a wide array of molecules with potential therapeutic applications. The presence of a chlorine atom, a methyl group, and a carboxylic acid on the pyridine ring provides three distinct points for chemical modification, allowing for the generation of diverse molecular libraries for drug discovery programs. This guide provides a detailed, step-by-step protocol for the synthesis of this compound and its subsequent conversion into representative ester and amide derivatives.

Overall Synthetic Workflow

The synthesis of this compound derivatives can be efficiently achieved through a two-stage process. The first stage involves the selective oxidation of the methyl group of 2-chloro-5-methylpyridine to a carboxylic acid. The second stage encompasses the derivatization of the resulting carboxylic acid into esters and amides through standard organic transformations.

Synthesis_Workflow Start 2-Chloro-5-methylpyridine Intermediate This compound Start->Intermediate Cobalt-Catalyzed Aerobic Oxidation Derivative1 Methyl 6-Chloro-5-methylnicotinate (Ester) Intermediate->Derivative1 Fischer-Speier Esterification AcidChloride 6-Chloro-5-methylnicotinoyl Chloride Intermediate->AcidChloride Thionyl Chloride Derivative2 6-Chloro-5-methylnicotinamide (Amide) AcidChloride->Derivative2 Amination

Caption: Overall synthetic workflow for this compound and its derivatives.

Part 1: Synthesis of this compound

The synthesis of the target acid is achieved through the direct oxidation of commercially available 2-chloro-5-methylpyridine. A robust and environmentally conscious method utilizes molecular oxygen as the oxidant in the presence of a cobalt catalyst.[1]

Protocol 1: Cobalt-Catalyzed Aerobic Oxidation of 2-Chloro-5-methylpyridine

This protocol is adapted from a patented procedure which offers a milder and more sustainable alternative to traditional oxidation methods that often employ harsh reagents like potassium permanganate or strong acids.[1]

Reaction Scheme:

Oxidation_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine This compound This compound 2-Chloro-5-methylpyridine->this compound 60-120 °C, 2-8 h O2, Cobalt(II) Acetate O2, Cobalt(II) Acetate Chlorobenzene Chlorobenzene

Caption: Cobalt-catalyzed aerobic oxidation of 2-chloro-5-methylpyridine.

Materials and Reagents:

  • 2-Chloro-5-methylpyridine (CMP)

  • Cobalt(II) acetate

  • Chlorobenzene (solvent)

  • Oxygen gas

  • Methanol or a mixture of methanol and ethanol (for recrystallization)

  • Reaction vessel equipped with a gas inlet, stirrer, and condenser

  • Filtration apparatus

Experimental Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge chlorobenzene as the solvent. The ratio of chlorobenzene to 2-chloro-5-methylpyridine can range from 100:1 to 100:15 by weight. Add 2-chloro-5-methylpyridine and the catalyst, cobalt(II) acetate. The weight ratio of CMP to catalyst should be between 100:1 and 100:15.

  • Oxidation Reaction: Begin stirring the mixture and introduce a steady flow of oxygen gas into the reaction vessel at a rate of 0.2 L/min to 1.0 L/min. Heat the reaction mixture to a temperature between 60 °C and 120 °C.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material. The reaction time typically ranges from 2 to 8 hours.

  • Work-up and Isolation: Once the reaction is complete, cool the reaction mixture to room temperature. The crude product, this compound, along with the catalyst, will precipitate out of the solution. Collect the solid by filtration.

  • Purification: The collected solid is then purified by recrystallization. A mixture of methanol and ethanol (e.g., in a 5:1 volume ratio) can be used as the recrystallization solvent. Dissolve the crude product in the hot solvent mixture and allow it to cool slowly to form crystals. Filter the purified crystals and dry them to obtain the final product.

Expected Yield and Purity:

The reported yield for this process is typically high, and the purity of the final product after recrystallization can exceed 99%.[1]

Mechanism Insight:

The cobalt-catalyzed aerobic oxidation of alkylaromatics is believed to proceed through a radical mechanism. The cobalt(II) catalyst can be oxidized to cobalt(III), which then abstracts a hydrogen atom from the methyl group of 2-chloro-5-methylpyridine to form a benzyl-type radical. This radical reacts with molecular oxygen to form a peroxyl radical, which can then undergo a series of reactions, including further oxidation and rearrangement, to ultimately form the carboxylic acid. The presence of the electron-withdrawing chlorine atom and the pyridine nitrogen can influence the reactivity of the methyl group.

Part 2: Synthesis of this compound Derivatives

The carboxylic acid functional group of this compound is a versatile handle for the synthesis of various derivatives, most notably esters and amides.

Protocol 2: Fischer-Speier Esterification to Synthesize Methyl 6-Chloro-5-methylnicotinate

Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[2][3]

Reaction Scheme:

Esterification_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound This compound Methyl 6-Chloro-5-methylnicotinate Methyl 6-Chloro-5-methylnicotinate This compound->Methyl 6-Chloro-5-methylnicotinate Reflux Methanol, H2SO4 (cat.) Methanol, H2SO4 (cat.)

Caption: Fischer-Speier esterification of this compound.

Materials and Reagents:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate or other suitable organic solvent for extraction

  • Round-bottom flask with reflux condenser

  • Separatory funnel

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of anhydrous methanol. The methanol acts as both a reagent and a solvent.

  • Acid Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring. An exothermic reaction may be observed.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction time will vary depending on the scale and specific conditions but can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate. Carefully add saturated sodium bicarbonate solution to neutralize the remaining acid. Check the pH to ensure it is neutral or slightly basic. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent if it is a solid.

Protocol 3: Synthesis of 6-Chloro-5-methylnicotinamide

The synthesis of the amide derivative typically proceeds through a two-step sequence: conversion of the carboxylic acid to a more reactive acyl chloride, followed by amination.

Step 1: Synthesis of 6-Chloro-5-methylnicotinoyl Chloride

Reaction Scheme:

AcidChloride_Formation cluster_reactants Reactant cluster_reagents Reagent cluster_product Product This compound This compound 6-Chloro-5-methylnicotinoyl Chloride 6-Chloro-5-methylnicotinoyl Chloride This compound->6-Chloro-5-methylnicotinoyl Chloride Reflux Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)

Caption: Synthesis of 6-Chloro-5-methylnicotinoyl chloride.

Materials and Reagents:

  • This compound

  • Thionyl chloride (SOCl₂)

  • A catalytic amount of N,N-dimethylformamide (DMF) (optional)

  • An inert solvent such as toluene or dichloromethane (optional)

  • Round-bottom flask with a reflux condenser and a gas trap

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, place this compound. The reaction can be run neat with an excess of thionyl chloride or in an inert solvent.

  • Reagent Addition: Carefully add thionyl chloride to the carboxylic acid. A catalytic amount of DMF can be added to facilitate the reaction.

  • Reaction: Attach a reflux condenser with a gas trap to neutralize the HCl and SO₂ gases produced. Heat the reaction mixture to reflux. The reaction is typically complete when the evolution of gas ceases.

  • Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 6-chloro-5-methylnicotinoyl chloride is often used in the next step without further purification.

Step 2: Synthesis of 6-Chloro-5-methylnicotinamide

Reaction Scheme:

Amidation_Reaction cluster_reactants Reactant cluster_reagents Reagent cluster_product Product 6-Chloro-5-methylnicotinoyl Chloride 6-Chloro-5-methylnicotinoyl Chloride 6-Chloro-5-methylnicotinamide 6-Chloro-5-methylnicotinamide 6-Chloro-5-methylnicotinoyl Chloride->6-Chloro-5-methylnicotinamide Ammonia or Amine Ammonia or Amine

Caption: Synthesis of 6-Chloro-5-methylnicotinamide.

Materials and Reagents:

  • 6-Chloro-5-methylnicotinoyl chloride

  • Ammonia solution (e.g., ammonium hydroxide) or a primary/secondary amine

  • A suitable solvent (e.g., dichloromethane, THF)

  • Water

  • Filtration apparatus

Experimental Procedure:

  • Reaction Setup: Dissolve the crude 6-chloro-5-methylnicotinoyl chloride in a suitable inert solvent in a reaction vessel.

  • Amine Addition: Cool the solution in an ice bath and slowly add the ammonia solution or the desired amine. The reaction is often exothermic.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Work-up and Isolation: If a solid precipitate forms, it can be collected by filtration and washed with water to remove any ammonium salts. If the product is soluble, the reaction mixture can be washed with water, the organic layer separated, dried, and the solvent evaporated.

  • Purification: The crude amide can be purified by recrystallization from a suitable solvent (e.g., ethanol or water).

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key ¹H NMR Signals (δ ppm, Solvent)Key ¹³C NMR Signals (δ ppm, Solvent)
This compound C₇H₆ClNO₂171.58184-186Data not readily available in searched sources. Predicted shifts would include a singlet for the methyl group, two aromatic protons, and a carboxylic acid proton.Data not readily available in searched sources. Predicted shifts would include signals for the methyl carbon, aromatic carbons, and a carbonyl carbon.
Methyl 6-Chloro-5-methylnicotinate C₈H₈ClNO₂185.61N/AData not readily available in searched sources. Predicted shifts would include singlets for the two methyl groups and two aromatic protons.Data not readily available in searched sources. Predicted shifts would include signals for the two methyl carbons, aromatic carbons, and a carbonyl carbon.
6-Chloro-5-methylnicotinamide C₇H₇ClN₂O170.60211-212[4][5]¹H NMR (DMSO-d₆): δ 8.68 (d, 1H), 8.19 (d, 1H), 8.13 (s, 1H, NH), 7.61 (s, 1H, NH), 2.40 (s, 3H).[4]¹³C NMR (DMSO-d₆): δ 165.8, 150.2, 147.9, 137.9, 130.4, 123.5, 18.1.[4]

Note: Experimental NMR data for this compound and its methyl ester were not explicitly found in the searched literature. The provided data for the amide is based on available information and should be confirmed by experimental analysis.

Conclusion

The synthetic routes outlined in this guide provide reliable and scalable methods for the preparation of this compound and its ester and amide derivatives. These protocols are designed to be accessible to researchers in both academic and industrial settings. The versatility of the this compound scaffold makes it an attractive starting point for the development of novel compounds with potential applications in drug discovery and materials science. As with any chemical synthesis, proper safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

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Application Notes and Protocols for the Esterification of 6-Chloro-5-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 6-Chloro-5-methylnicotinic Acid Esters

This compound is a vital heterocyclic building block in medicinal chemistry. Its esters are key intermediates in the synthesis of a range of pharmacologically active molecules. The strategic placement of the chloro, methyl, and carboxylic acid functionalities on the pyridine ring allows for diverse downstream chemical modifications, making it a versatile scaffold in drug discovery programs.

The esterification of this particular nicotinic acid derivative, however, presents unique challenges. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen can influence the reactivity of the carboxylic acid. Furthermore, the steric hindrance from the adjacent methyl group can impede the approach of an alcohol. Therefore, the selection of an appropriate esterification method is critical to ensure high yields and purity of the desired product.

This guide provides a comprehensive overview of robust and validated protocols for the esterification of this compound. We will delve into the mechanistic rationale behind each method, offering detailed, step-by-step procedures and insights into reaction monitoring and product purification.

Choosing the Right Esterification Strategy: A Comparative Overview

The optimal method for the esterification of this compound depends on several factors including the scale of the reaction, the specific alcohol being used, and the presence of other sensitive functional groups in the molecule. Below is a summary of commonly employed methods with their respective advantages and disadvantages.

Method Key Reagents Advantages Disadvantages Typical Yield
Fischer-Speier Esterification Alcohol (as solvent), Strong Acid Catalyst (e.g., H₂SO₄)Inexpensive reagents, simple procedure.[1]Harsh conditions (high temperature, strong acid), may not be suitable for sensitive substrates, reversible reaction.[2]70-85%
Acid Chloride Formation followed by Alcoholysis Thionyl Chloride (SOCl₂), Alcohol, Base (optional)High reactivity of the acyl chloride intermediate drives the reaction to completion.Thionyl chloride is corrosive and moisture-sensitive, requires careful handling.[3][4][5][6][7]85-95%
Steglich Esterification Alcohol, DCC or EDC, DMAPMild reaction conditions, suitable for sterically hindered and acid-labile substrates.[8][9]Use of expensive coupling agents, formation of urea byproduct can complicate purification.80-90%
Mitsunobu Reaction Alcohol, Triphenylphosphine (PPh₃), DEAD or DIADMild conditions, proceeds with inversion of stereochemistry at the alcohol center.[10][11][12]Stoichiometric amounts of reagents are required, purification can be challenging due to byproducts.75-85%

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This classical method is often the first choice for simple, scalable esterifications due to its cost-effectiveness.[13] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent, and by removing the water formed during the reaction.[2][13][14]

Reaction Mechanism Rationale: The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst.[2][15] This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[2][16]

Diagram: Fischer-Speier Esterification Workflow

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound D Reflux (e.g., 65°C for Methanol) A->D B Alcohol (e.g., Methanol) B->D C Conc. H₂SO₄ (catalyst) C->D E Cool to RT D->E F Neutralize with NaHCO₃ E->F G Extract with Ethyl Acetate F->G H Dry (Na₂SO₄), Filter, Evaporate G->H I Purify (e.g., Column Chromatography) H->I Acid_Chloride_Mechanism A This compound C Acyl Chlorosulfite Intermediate A->C + SOCl₂ B Thionyl Chloride (SOCl₂) B->C D 6-Chloro-5-methylnicotinoyl chloride C->D - SO₂ - Cl⁻ F Tetrahedral Intermediate D->F + R-OH E Alcohol (R-OH) E->F G Ester Product F->G - H⁺ - Cl⁻

Sources

Application Notes & Protocols: Halogenation Reactions of 5-Methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

5-Methylnicotinic acid and its derivatives are pivotal scaffolds in modern drug discovery. The strategic introduction of halogen atoms onto this pyridine framework can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Halogenated nicotinic acids are key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). For example, 2-chloronicotinic acid is a precursor to the non-steroidal anti-inflammatory drug (NSAID) flunixin[1][2], while 5-methylnicotinic acid itself is a building block for the antihistamine Rupatadine[3]. The versatility of the carbon-halogen bond in subsequent cross-coupling reactions further amplifies the value of these intermediates, making their efficient and selective synthesis a critical endeavor for researchers in medicinal chemistry and process development.

This document provides a comprehensive guide to the halogenation of 5-methylnicotinic acid, detailing validated protocols for chlorination, bromination, and iodination. It emphasizes the underlying chemical principles that govern regioselectivity, offering researchers the rationale needed to adapt and troubleshoot these essential transformations.

Strategic Considerations: Regioselectivity in a Disubstituted Pyridine System

The halogenation of 5-methylnicotinic acid is not a trivial matter of substitution. The outcome is dictated by a nuanced interplay between the inherent electronics of the pyridine ring and the directing effects of its two substituents. A successful synthesis hinges on understanding and controlling these factors.

Ring versus Side-Chain Halogenation

The substrate presents two distinct sites for halogenation: the aromatic pyridine ring and the benzylic methyl group. The choice of reaction conditions is the critical determinant for selectivity.

  • Ring Halogenation (Electrophilic Aromatic Substitution, SEAr): This pathway is favored under polar or acidic conditions. Reagents like N-halosuccinimides (NCS, NBS, NIS) in polar solvents or in the presence of an acid catalyst act as sources of an electrophilic halogen (Cl⁺, Br⁺, I⁺) that attacks the π-system of the ring[4][5].

  • Side-Chain Halogenation (Free Radical Substitution): This pathway is favored under non-polar conditions with the use of a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light. N-Bromosuccinimide (NBS) is the classic reagent for this transformation, which proceeds via a free-radical chain mechanism to functionalize the methyl group[6].

G start Start: 5-Methylnicotinic Acid decision Desired Product? start->decision ring_path Halogenated Pyridine Ring (e.g., 6-Bromo-5-methylnicotinic acid) decision->ring_path Ring Substitution side_chain_path Halogenated Methyl Group (5-(Bromomethyl)nicotinic acid) decision->side_chain_path Side-Chain Substitution ring_cond Conditions: - N-Halosuccinimide (NCS, NBS, NIS) - Polar Solvent (e.g., MeCN, AcOH) - or Acid Catalyst ring_path->ring_cond side_chain_cond Conditions: - N-Bromosuccinimide (NBS) - Radical Initiator (AIBN) or UV light - Non-polar Solvent (e.g., CCl₄) side_chain_path->side_chain_cond

Caption: Decision workflow for halogenating 5-methylnicotinic acid.

Regioselectivity of Ring Halogenation

For electrophilic substitution on the ring, the final position of the halogen is determined by the directing effects of the existing substituents.

  • -COOH Group (at C3): The carboxylic acid is a powerful electron-withdrawing group, making it a deactivating and meta-director [7]. It deactivates the entire ring towards electrophilic attack, particularly at the positions ortho (C2, C4) and para (C6) to itself.

  • -CH₃ Group (at C5): The methyl group is a weak electron-donating group, making it an activating and ortho, para-director [8]. It directs incoming electrophiles to its ortho positions (C4, C6) and its para position (C2).

Consensus: The directing effects converge to favor substitution at the C6 position . The methyl group activates C6, while the carboxylic acid group deactivates it less strongly than it deactivates C2 and C4. The C2 position is also electronically favored but is more sterically hindered by the adjacent C3-carboxylic acid group. Therefore, electrophilic halogenation of 5-methylnicotinic acid is predicted to yield the 6-halo derivative as the major product.

Protocols for Ring Halogenation

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Iodination to 6-Iodo-5-methylnicotinic Acid

This protocol utilizes a combination of molecular iodine and an oxidizing agent to generate the electrophilic iodine species in situ.

Materials:

  • 5-Methylnicotinic acid

  • Iodine (I₂)

  • Sodium iodate (NaIO₃)

  • Sulfuric acid (H₂SO₄), concentrated

  • Acetic acid, glacial

  • Sodium thiosulfate (Na₂S₂O₃)

  • Deionized water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-methylnicotinic acid (1.0 eq) in glacial acetic acid.

  • Add iodine (0.5 eq) and sodium iodate (0.4 eq) to the suspension.

  • Carefully add concentrated sulfuric acid (2.0 eq) dropwise while stirring. The mixture will become warm.

  • Heat the reaction mixture to 80°C and maintain for 4-6 hours, or until TLC analysis indicates consumption of the starting material.

  • Cool the mixture to room temperature and pour it carefully into a beaker containing ice and a solution of sodium thiosulfate in water. Stir until the dark iodine color disappears.

  • Adjust the pH of the aqueous solution to ~4-5 with a saturated sodium bicarbonate solution. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be recrystallized from an ethanol/water mixture if further purification is required.

Protocol 2: Chlorination to 2-Chloro-5-methylnicotinic Acid (Two-Step)

Direct chlorination of the acid can be challenging. A more reliable method involves esterification to protect the carboxylic acid, followed by chlorination and subsequent hydrolysis.

Materials:

  • 5-Methylnicotinic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or H₂SO₄ (catalytic)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate, Dichloromethane (DCM)

Procedure:

Step A: Esterification to Methyl 5-methylnicotinate

  • Suspend 5-methylnicotinic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Cool the mixture in an ice bath and add thionyl chloride (1.2 eq) dropwise. Alternatively, a catalytic amount of concentrated H₂SO₄ can be used.

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours[9].

  • Cool the reaction and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Step B: Chlorination and Hydrolysis

  • To the crude methyl 5-methylnicotinate (1.0 eq), add phosphorus oxychloride (POCl₃, 3-5 eq) and a catalytic amount of DMF.

  • Heat the mixture to 100-110°C for 3-5 hours.

  • Carefully quench the reaction by pouring it slowly onto crushed ice.

  • Extract the product (methyl 2-chloro-5-methylnicotinoate) with dichloromethane. Dry and concentrate the organic phase.

  • Dissolve the crude chlorinated ester in methanol and cool in an ice bath. Add an aqueous solution of sodium hydroxide (1.5 eq) dropwise, ensuring the temperature does not exceed 30°C[9].

  • Stir at room temperature for 1.5 hours[9].

  • Evaporate the methanol. Dilute the residue with water and acidify to pH 2 with concentrated HCl[9].

  • Collect the precipitated 2-chloro-5-methylnicotinic acid by filtration, wash with water, and dry.

Protocol 3: Bromination to 6-Bromo-5-methylnicotinic Acid

This protocol uses N-Bromosuccinimide, a convenient and selective brominating agent for activated aromatic rings.

Materials:

  • 5-Methylnicotinic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or Acetic Acid (AcOH)

  • Sulfuric acid (H₂SO₄), concentrated (catalytic)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

Procedure:

  • Dissolve 5-methylnicotinic acid (1.0 eq) in acetonitrile or acetic acid in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 eq) in one portion.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to 60-70°C and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a dilute aqueous solution of sodium sulfite to quench any remaining bromine, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization.

Protocol for Side-Chain Bromination

Protocol 4: Bromination to 5-(Bromomethyl)nicotinic Acid

This protocol employs classic Wohl-Ziegler conditions to achieve selective bromination of the methyl group.

Materials:

  • 5-Methylnicotinic acid

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl peroxide

  • Carbon tetrachloride (CCl₄) or 1,2-Dichlorobenzene

  • Hexanes

Procedure:

  • Suspend 5-methylnicotinic acid (1.0 eq) in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

  • Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq).

  • Heat the mixture to reflux (approx. 77°C for CCl₄). A lamp can be positioned near the flask to facilitate initiation.

  • Maintain reflux for 3-5 hours. The reaction is complete when the dense NBS sinks and is replaced by the less dense succinimide floating at the surface.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the succinimide byproduct.

  • Filter off the succinimide and wash it with a small amount of cold CCl₄.

  • Concentrate the filtrate under reduced pressure. The crude product will likely contain some unreacted starting material and succinimide.

  • Triturate the crude solid with cold hexanes and filter to isolate the 5-(bromomethyl)nicotinic acid. Further purification can be achieved by recrystallization, though the product may be unstable to heat.

Mechanistic Insights

Mechanism: Electrophilic Aromatic Substitution (SEAr)

The halogenation of the pyridine ring proceeds via a classic SEAr mechanism. The halogenating agent (e.g., Br⁺ from NBS/H⁺) is attacked by the electron-rich π-system of the pyridine ring, preferentially at the C6 position. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A weak base then abstracts a proton from the C6 position, restoring aromaticity and yielding the final product.

G cluster_0 Step 1: Formation of Sigma Complex cluster_1 Step 2: Deprotonation Start 5-Methylnicotinic Acid + Br⁺ SigmaComplex Arenium Ion Intermediate (Resonance Stabilized) Start->SigmaComplex Attack at C6 Product 6-Bromo-5-methylnicotinic Acid SigmaComplex->Product -H⁺ (Base)

Caption: Mechanism of electrophilic bromination at the C6 position.

Mechanism: Free Radical Side-Chain Bromination

This reaction follows a three-stage radical chain mechanism.

  • Initiation: The initiator (AIBN) decomposes upon heating to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical (Br•).

  • Propagation: A bromine radical abstracts a hydrogen atom from the methyl group to form HBr and a resonance-stabilized benzylic radical. This radical then reacts with a molecule of NBS to form the brominated product and a new succinimidyl radical, which continues the chain.

  • Termination: The reaction ceases when two radicals combine.

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Initiator AIBN → 2R• Br_Radical_Gen R• + NBS → R-Br + Succinimidyl• Initiator->Br_Radical_Gen Step1 Benzylic H-abstraction: Substrate + Br• → Benzylic Radical + HBr Br_Radical_Gen->Step1 Step2 Bromination: Benzylic Radical + NBS → Product + Succinimidyl• Step1->Step2 Step2->Step1 Chain Reaction Term Radical + Radical → Non-radical species (e.g., Br• + Br• → Br₂)

Caption: Free-radical mechanism for side-chain bromination.

Product Characterization Summary

Validating the identity and purity of the synthesized product is crucial. The following table provides key data for the primary products discussed.

Compound NameStructureMolecular FormulaMW ( g/mol )CAS NumberPhysical StateMelting Point (°C)
2-Chloro-5-methylnicotinic acid Cc1cnc(Cl)c(c1)C(O)=OC₇H₆ClNO₂171.5866909-30-6Pale yellow solid180 - 180.5[9]
6-Bromo-5-methylnicotinic acid Cc1cncc(c1Br)C(O)=OC₇H₆BrNO₂216.03901300-51-4White powderN/A
6-Iodo-5-methylnicotinic acid Cc1cncc(c1I)C(O)=OC₇H₆INO₂263.031226775-47-5SolidN/A
5-(Bromomethyl)nicotinic acid O=C(O)c1cncc(CBr)c1C₇H₆BrNO₂216.0389943-93-1SolidN/A

References

  • Vertex AI Search. (n.d.). Buy 6-Iodo-5-methylnicotinic acid.
  • PrepChem.com. (n.d.). The preparation Of 2-chloro-5-methylnicotinic acid. Retrieved January 2, 2026, from [Link]

  • Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Retrieved January 2, 2026, from [Link]

  • Zhao, B., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino)
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved January 2, 2026, from [Link]

  • eurekapatents.com (2020). Synthesis method of 6-methyl nicotine. Retrieved January 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 2, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 5-Bromonicotinic Acid in Modern Pharmaceutical Synthesis. Retrieved January 2, 2026, from [Link]

  • Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Sciencemadness.org. (2025). Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid. Retrieved January 2, 2026, from [Link]

  • PrepChem.com. (n.d.). The preparation Of 2-chloro-5-methylnicotinic acid. Retrieved January 2, 2026, from [Link]

  • Pearson Education. (2024). EAS Reactions of Pyridine. Retrieved January 2, 2026, from [Link]

  • Química Organica.org. (n.d.). Electrophilic substitution on pyridine. Retrieved January 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved January 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved January 2, 2026, from [Link]

  • YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! Retrieved January 2, 2026, from [Link]

  • NSF Public Access Repository. (2022).
  • American Chemical Society. (2023).
  • American Chemical Society. (2014).
  • Google Patents. (n.d.). Synthesis method of 6-methyl nicotine.
  • YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved January 2, 2026, from [Link]

  • commonorganicchemistry.com. (n.d.). Chlorination - Common Conditions. Retrieved January 2, 2026, from [Link]

  • Google Patents. (n.d.). Preparing method of 5-methylnicotinicacid.
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  • YouTube. (2021). electrophilic aromatic bromination with N-bromosuccinimide. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (2020).
  • ResearchGate. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene.

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Introduction: The Strategic Role of a Versatile Heterocyclic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 6-Chloro-5-methylnicotinic Acid in Agrochemical Synthesis

This compound is a substituted pyridine carboxylic acid that has emerged as a crucial building block in the synthesis of modern agrochemicals. As a heterocyclic intermediate, its specific arrangement of a chlorine atom, a methyl group, and a carboxylic acid on the pyridine ring offers multiple reactive sites for chemical modification. This allows for the construction of complex molecular architectures with tailored biological activity. The chlorine atom at the 6-position is a particularly important feature, serving as a leaving group for nucleophilic substitution reactions, which is a common strategy in the synthesis of many pesticides. This guide provides a detailed exploration of the synthetic utility of this compound, focusing on its conversion into key agrochemical precursors and outlining detailed protocols for researchers in the field.

Core Synthetic Transformations and Applications

The primary application of this compound in agrochemical synthesis is its role as a precursor to a variety of biologically active compounds, particularly fungicides and insecticides.[1][2] The carboxylic acid moiety provides a handle for derivatization, most commonly through the formation of amides (nicotinamides), which are prevalent motifs in many commercial fungicides.[3]

The general synthetic strategy involves two key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive species, typically an acyl chloride. This enhances its electrophilicity, making it susceptible to attack by nucleophiles.

  • Nucleophilic Acyl Substitution: The activated acid derivative reacts with a nucleophile, such as an amine or alcohol, to form the desired amide or ester.

This pathway allows for the coupling of the 6-chloro-5-methylnicotinoyl core with other complex chemical fragments to build a diverse library of potential agrochemical candidates.

G A This compound B Activation (e.g., SOCl₂) A->B Step 1 C 6-Chloro-5-methylnicotinoyl chloride B->C D Amidation (R-NH₂) C->D Step 2 E N-Substituted Nicotinamides D->E F Fungicide Candidates E->F Biological Screening

Caption: General synthetic pathway from the parent acid to fungicide candidates.

Physicochemical Data of Key Compounds

A summary of the key physical and chemical properties of this compound and its primary amide derivative is provided below. This data is essential for reaction planning, characterization, and safety assessments.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compound 66909-29-3C₇H₆ClNO₂171.58White to off-white solid211-212
6-Chloro-5-methylnicotinamide 65169-44-0C₇H₇ClN₂O170.60White to off-white solidNot Available

Data sourced from Vulcanchem and ChemScene.[4][5]

Detailed Application Notes and Protocols

The following section provides detailed, step-by-step protocols for the key transformations of this compound into valuable agrochemical intermediates.

Protocol 1: Synthesis of 6-Chloro-5-methylnicotinoyl Chloride (Acid Activation)

Causality: The conversion of the carboxylic acid to an acyl chloride is a critical activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via a nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of SOCl₂, followed by the elimination of sulfur dioxide and hydrogen chloride gas, yielding the highly reactive acyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.

Step-by-Step Methodology:

  • Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (SOCl₂, 5.0 eq) to the flask.

  • Catalyst: Carefully add a catalytic amount of DMF (2-3 drops) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (vacuum distillation).

  • Product: The resulting residue, 6-Chloro-5-methylnicotinoyl chloride, is often a light-yellow oil or low-melting solid and is typically used in the next step without further purification due to its reactivity.

Protocol 2: Synthesis of N-(Thiophen-2-yl)-6-chloro-5-methylnicotinamide (Fungicide Precursor Synthesis)

Causality: This protocol exemplifies the synthesis of a nicotinamide derivative with potential fungicidal activity, as demonstrated in studies on similar structures.[6] The highly electrophilic carbon of the acyl chloride (prepared in Protocol 1) readily reacts with the nucleophilic nitrogen of an amine (in this case, a substituted aminothiophene). A non-nucleophilic base, such as pyridine or triethylamine, is used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

Step-by-Step Methodology:

  • Setup: In a separate flask, dissolve the desired aminothiophene derivative (e.g., ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, 1.0 eq) and a base such as pyridine (1.5 eq) in a suitable aprotic solvent (e.g., toluene or dichloromethane).

  • Reagent Addition: Cool the amine solution in an ice bath (0°C). Slowly add a solution of the 6-Chloro-5-methylnicotinoyl chloride (1.1 eq, from Protocol 1) in the same solvent to the cooled amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice water. A solid precipitate will typically form.

  • Purification: Collect the solid product by vacuum filtration, wash it with cold water, and then recrystallize it from a suitable solvent (e.g., ethanol or a DMF/water mixture) to obtain the purified N-substituted nicotinamide derivative.[3][6]

G start Start: This compound + Aminothiophene step1 Protocol 1: Acid Activation (Reflux with SOCl₂/DMF) start->step1 inter Intermediate: 6-Chloro-5-methylnicotinoyl chloride step1->inter step2 Protocol 2: Amidation (React with Aminothiophene + Pyridine in Toluene) inter->step2 workup Work-up: Quench with Ice Water, Filter Solid step2->workup purify Purification: Recrystallization from Ethanol workup->purify end Final Product: N-(Thiophen-2-yl) Nicotinamide Derivative purify->end

Caption: Experimental workflow for the two-step synthesis of a fungicide precursor.

Protocol 3: Direct Synthesis of 6-Chloro-5-methylnicotinamide

Causality: For the synthesis of the unsubstituted amide, a more direct route is available. This method involves reacting the carboxylic acid directly with aqueous ammonia.[4] While this one-pot method is simpler, it often requires more forcing conditions (e.g., longer reaction times or elevated temperatures) compared to the acyl chloride route, as the carboxylic acid is less reactive. The reaction proceeds through an initial acid-base reaction to form an ammonium carboxylate salt, which then dehydrates to form the amide.

Step-by-Step Methodology:

  • Setup: In a sealed reaction vessel, suspend this compound (1.0 eq) in concentrated ammonium hydroxide (28% NH₄OH).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically left for an extended period, for example, 16 hours.[4] Gentle heating can be applied to accelerate the conversion, but the vessel must be properly sealed to prevent the loss of ammonia gas.

  • Work-up: After the reaction period, cool the mixture. If a precipitate has formed, collect it by vacuum filtration. If the product remains in solution, the excess water and ammonia can be removed under reduced pressure.

  • Purification: The crude 6-Chloro-5-methylnicotinamide can be purified by recrystallization from a suitable solvent to yield the final product.[4]

Conclusion and Future Outlook

This compound stands out as a high-value intermediate for the agrochemical industry. Its utility is rooted in the straightforward and efficient chemical transformations it can undergo, particularly the formation of nicotinamide derivatives. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel, biologically active compounds. The continued investigation into new coupling partners and reaction methodologies will undoubtedly expand the library of agrochemicals derived from this versatile building block, contributing to the development of more effective and selective crop protection agents.

References

  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.
  • MySkinRecipes. (n.d.). 5-Chloro-6-Methylnicotinic Acid. Retrieved from [Link]

  • A2Z Chemical. (n.d.). Buy 6-Chloro-5-hydroxy-2-methylnicotinic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101812016B - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.
  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid.
  • PubChem. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) IJSRSET2183190 | Synthesis of Some Novel Five and Six Membered Hetrocyclic Derivative From 6-Chloro Nicotinamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient synthesis of chloromethylthiocyanate for use in fungicide production. Retrieved from [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of 6-Chloro-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chloro-5-methylnicotinic acid is a pivotal building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The escalating demand for these therapeutics necessitates a robust, scalable, and economically viable manufacturing process for this intermediate. This guide provides a comprehensive overview and a detailed protocol for the large-scale synthesis of this compound, designed for researchers, chemists, and process development professionals. The featured methodology, centered on the catalytic aerobic oxidation of 2-chloro-5-methylpyridine, is selected for its operational simplicity, mild reaction conditions, and avoidance of hazardous reagents commonly used in older, less efficient methods.

Introduction and Strategic Rationale

The synthesis of pyridine carboxylic acids has traditionally been fraught with challenges, often relying on stoichiometric quantities of strong, hazardous oxidants like potassium permanganate or nitric acid.[1] Such methods not only pose significant safety risks but also generate substantial volumes of environmentally harmful waste, such as manganese dioxide residues.[2] For a process to be industrially viable, it must prioritize safety, efficiency, and sustainability.

The protocol detailed herein is based on the direct, cobalt-catalyzed aerobic oxidation of 2-chloro-5-methylpyridine (CMP). This strategy offers several distinct advantages for large-scale production:

  • High Atom Economy: The process utilizes atmospheric oxygen as the terminal oxidant, with water being the only theoretical byproduct.

  • Mild Conditions: The reaction proceeds at moderate temperatures and pressures, reducing the need for specialized high-pressure equipment.[2]

  • Reduced Environmental Impact: It circumvents the use of large quantities of mineral acids or heavy metal oxidants, significantly simplifying waste treatment and disposal.[2]

  • Process Simplicity: As a single-step conversion of the pyridine core, it minimizes unit operations, thereby reducing manufacturing time and cost.

Reaction Mechanism and Pathway

The core transformation involves the selective oxidation of the methyl group at the 5-position of the pyridine ring to a carboxylic acid. This reaction is facilitated by a cobalt (II) acetate catalyst in a high-boiling organic solvent like chlorobenzene.

The proposed mechanism, characteristic of metal-catalyzed aerobic oxidations, proceeds via a radical pathway. The cobalt (II) catalyst initiates the process by abstracting a hydrogen atom from the methyl group of 2-chloro-5-methylpyridine, forming a benzyl-type radical. This radical then reacts with molecular oxygen to form a peroxy radical. Subsequent reaction steps, mediated by the cobalt catalyst cycling between its +2 and +3 oxidation states, ultimately lead to the formation of the carboxylic acid.

cluster_main Chemical Transformation Start 2-Chloro-5-methylpyridine Reagents O₂, Cobalt (II) Acetate Chlorobenzene, 60-120°C Start->Reagents Product This compound Reagents->Product

Caption: Core reaction scheme for the synthesis.

Detailed Large-Scale Synthesis Protocol

This protocol is adapted from methodologies proven effective for industrial-scale production and is designed for a target output in the kilogram range.[2]

3.1. Equipment and Reagents

  • Reactor: 100 L glass-lined or stainless steel reactor equipped with mechanical stirring, a reflux condenser, a gas inlet tube (sparger), a thermometer, and a heating/cooling jacket.

  • Filtration: Nutsche filter or large-scale centrifuge.

  • Drying: Vacuum oven.

  • Reagents:

    • 2-Chloro-5-methylpyridine (CMP)

    • Cobalt (II) acetate tetrahydrate

    • Chlorobenzene (Solvent)

    • Oxygen (gas)

    • Methanol (for recrystallization)

    • Activated Carbon

3.2. Experimental Procedure

start_node Start charge_reactor 1. Charge Reactor: - Chlorobenzene - 2-Chloro-5-methylpyridine (CMP) - Cobalt (II) Acetate start_node->charge_reactor heat_react 2. Heat to 60-120°C charge_reactor->heat_react sparge_o2 3. Sparge Oxygen (O₂) (0.2-1.0 L/min) heat_react->sparge_o2 react 4. Maintain Reaction (2-8 hours) Monitor by HPLC/TLC sparge_o2->react cool_down 5. Cool to Room Temperature react->cool_down filter_crude 6. Filter Mixture Collect crude product + catalyst cool_down->filter_crude recrystallize 7. Recrystallize - Dissolve in hot Methanol - Treat with Activated Carbon - Filter hot, then cool to crystallize filter_crude->recrystallize isolate_product 8. Isolate Final Product - Filter crystals - Wash with cold Methanol - Dry under vacuum recrystallize->isolate_product end_node End isolate_product->end_node

Caption: Step-by-step experimental workflow diagram.

Step 1: Reactor Charging

  • Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Charge the reactor with chlorobenzene. The solvent volume should be sufficient to ensure good stirring of the subsequent solids (approx. 5-10 volumes relative to CMP).

  • Add 2-chloro-5-methylpyridine (CMP) to the solvent.

  • Add the catalyst, cobalt (II) acetate. The catalyst loading is typically between 1% and 15% by weight relative to the CMP.[2]

Step 2: Reaction Execution

  • Begin vigorous stirring and start heating the mixture to the target reaction temperature, typically between 60°C and 120°C.[2]

  • Once the target temperature is reached, switch the gas feed from nitrogen to oxygen. Introduce the oxygen via a subsurface sparger to ensure efficient gas dispersion. The flow rate should be carefully controlled (e.g., 0.2 L/min to 1.0 L/min).[2]

  • Causality Note: Subsurface sparging is critical to maximize the gas-liquid interface, which is essential for the reaction rate in this mass-transfer-limited system.

  • Maintain the reaction at temperature with continuous oxygen sparging for 2 to 8 hours. The reaction progress should be monitored periodically by taking samples and analyzing them via HPLC or TLC for the disappearance of the starting material (CMP).

Step 3: Work-up and Crude Isolation

  • Once the reaction is complete, stop the oxygen flow and purge the reactor headspace with nitrogen.

  • Cool the reaction mixture to ambient temperature (20-25°C). The product, being a carboxylic acid, has low solubility in chlorobenzene and will precipitate along with the catalyst.

  • Filter the slurry using a Nutsche filter. Wash the filter cake with a small amount of fresh, cold chlorobenzene to remove residual soluble impurities.

  • The collected solid is a mixture of the crude this compound and the cobalt catalyst.

Step 4: Purification by Recrystallization

  • Transfer the crude solid to a clean reactor suitable for recrystallization.

  • Add methanol (a suitable solvent for purification) and heat the mixture to reflux with stirring until all the solid dissolves.[3]

  • Add a small amount of activated carbon to the hot solution to decolorize it and adsorb residual impurities. Stir for 15-30 minutes.

  • Trustworthiness Note: It is crucial to filter the hot solution through a pre-heated filter (e.g., Celite pad) to remove the activated carbon without prematurely crystallizing the product.

  • Allow the clear, hot filtrate to cool slowly to room temperature, and then further cool in an ice bath (0-5°C) to maximize crystal formation.

  • Collect the purified crystals by filtration. Wash the crystals with a small amount of cold methanol.

  • Dry the final product in a vacuum oven at 60-70°C until a constant weight is achieved.

Data and Performance Metrics

The following table summarizes the expected performance of the described synthesis.

ParameterValue / DescriptionSource
Starting Material 2-Chloro-5-methylpyridine[2]
Key Reagents Oxygen, Cobalt (II) Acetate[2]
Solvent Chlorobenzene[2]
Reaction Temperature 60 - 120 °C[2]
Reaction Time 2 - 8 hours[2]
Typical Yield > 85%[2]
Purity (Post-Recrystallization) > 99.5%[3]
Key Advantages Mild conditions, high yield, avoids hazardous oxidants, fewer steps.
Key Disadvantages Use of a heavy metal catalyst (requires efficient removal), chlorinated solvent.

Safety and Environmental Considerations

  • Chlorobenzene: This is a hazardous and environmentally persistent solvent. All transfers and operations should be conducted in a well-ventilated area or a closed system. Solvent recovery via distillation should be implemented to minimize environmental release.

  • Oxygen: While not flammable itself, oxygen is a strong oxidizer. Ensure all equipment is free of oil and grease, and maintain a controlled flow to prevent the creation of a potentially explosive atmosphere with the organic solvent. The reactor should be properly vented.

  • Cobalt Catalyst: Cobalt salts are toxic. Personnel should wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection. The catalyst must be efficiently removed from the final product and disposed of or recycled according to local regulations.

References

  • Organic Syntheses Procedure. (1956). 6-hydroxynicotinic acid.
  • CN103570612A. (2014). Preparation method of 6-chloronicotinic acid.
  • PrepChem. (n.d.). Synthesis of 6-hydroxynicotinic acid.
  • CN104387317B. (2017). Preparation method and separation and purification method for 6-chloronicotinic acid.
  • CN101812016B. (2011). Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 6-Chloro-5-methylnicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-5-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. We will delve into the causality behind experimental choices, ensuring a robust and reproducible process.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a multi-step process. A common and effective strategy involves the initial synthesis of a hydroxylated precursor, 5-methyl-6-hydroxynicotinic acid, followed by a chlorination step. This precursor can be synthesized via the oxidation of 3,5-dimethylpyridine.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Purification A 3,5-Dimethylpyridine B 5-Methyl-6-hydroxynicotinic Acid A->B Oxidation (e.g., KMnO4) C This compound (Final Product) B->C Chlorination (e.g., SOCl2, POCl3) D High-Purity Product C->D Recrystallization

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the this compound precursor, 5-methyl-6-hydroxynicotinic acid?
Q2: What is the underlying mechanism for the chlorination of a 6-hydroxypyridine derivative?

The conversion of a 6-hydroxypyridine, which exists in tautomeric equilibrium with its 2-pyridone form, to a 6-chloropyridine is a nucleophilic substitution reaction.[3] Common chlorinating agents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The mechanism involves the activation of the pyridone oxygen by the chlorinating agent, making the carbonyl carbon highly electrophilic. A chloride ion then attacks this carbon, leading to the elimination of a phosphate or sulfite byproduct and formation of the 2-chloropyridine aromatic ring. Using a catalytic amount of a tertiary amine or DMF can accelerate this reaction.[4]

Q3: How can I effectively monitor the progress of the chlorination reaction?

Thin-Layer Chromatography (TLC) is the most straightforward method for monitoring reaction progress.[5] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the more polar starting material (5-methyl-6-hydroxynicotinic acid) and the less polar product (this compound). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[6]

Q4: What are the critical safety precautions when working with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)?

Both SOCl₂ and POCl₃ are highly corrosive and react violently with water, releasing toxic gases (HCl, SO₂). All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture. Always quench any excess reagent slowly and carefully, typically by adding it to a cooled, stirred base solution or an ice-water mixture.

Troubleshooting Guide

Issue 1: Low Yield in Precursor Synthesis (5-methyl-6-hydroxynicotinic acid)

Q: My oxidation of 3,5-dimethylpyridine is resulting in a low yield of the desired 5-methyl-6-hydroxynicotinic acid. What are the potential causes and solutions?

Low yields in this step are often traced back to incomplete reaction, over-oxidation, or difficult product isolation.

Potential Cause Scientific Explanation & Recommended Solution
Incomplete Reaction The oxidation of the methyl group can be sluggish. Solution: Ensure the molar ratio of the oxidizing agent (e.g., KMnO₄) to the starting material is optimized. Gradually adding the oxidant can help maintain the reaction rate.[1] Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
Over-oxidation A significant side reaction is the oxidation of both methyl groups, leading to the formation of pyridine-3,5-dicarboxylic acid.[1] Solution: Carefully control the reaction temperature; lower temperatures generally favor mono-oxidation. The rate of addition of the oxidizing agent is also critical; slow, portion-wise addition can improve selectivity.
Product Isolation Loss The product and the dicarboxylic acid byproduct have similar properties, making separation challenging. Solution: Precise pH control during workup is crucial. The dicarboxylic acid is more acidic and can be separated by fractional precipitation. Carefully adjusting the pH to around 3.0 can selectively precipitate the desired product while leaving the byproduct in the solution.[1]
Issue 2: Incomplete Chlorination or Low Yield of this compound

Q: The conversion of 5-methyl-6-hydroxynicotinic acid to the chloro-derivative is inefficient. What factors should I investigate?

This critical step can be hampered by reagent quality, temperature, and reaction time.

Troubleshooting_Chlorination Start Low Yield in Chlorination Step Cause1 Reagent Inactivity Cause: Old or improperly stored SOCl₂/POCl₃ can be hydrolyzed and inactive. Solution: Use a freshly opened bottle or distill the reagent before use. Ensure reaction is under inert atmosphere. Start->Cause1 Cause2 Suboptimal Temperature Cause: Reaction may be too slow at low temperatures or lead to side products at high temperatures. Solution: Optimize the temperature. Refluxing is common, but start with a temperature screen (e.g., 60°C, 80°C, 100°C). [2] Start->Cause2 Cause3 Insufficient Reaction Time Cause: The reaction may not have reached completion. Solution: Monitor the reaction closely using TLC until the starting material is fully consumed. [7] Start->Cause3 Cause4 Poor Quenching/Workup Cause: The product can be hydrolyzed back to the starting material if exposed to water before the chlorinating agent is fully quenched. Solution: Pour the reaction mixture slowly onto crushed ice to rapidly quench the excess reagent and precipitate the product. Maintain a low temperature during this process. Start->Cause4

Caption: Troubleshooting logic for low yield in the chlorination step.

Issue 3: Presence of Impurities in the Final Product

Q: My final this compound product shows impurities after isolation. What are they likely to be and how can I remove them?

The primary impurities are typically unreacted starting material or side products from the chlorination step.

Potential Impurity Identification & Purification Strategy
Unreacted 5-methyl-6-hydroxynicotinic acid This impurity is more polar than the product. Purification: Recrystallization is highly effective. Solvents like methanol or an ethanol/water mixture can be used. The starting material is often less soluble in moderately polar organic solvents. A patent for the related 6-chloronicotinic acid suggests refining with methanol and activated carbon can achieve >99.5% purity.[2]
Over-chlorinated byproducts While less common for this substrate, harsh conditions could potentially lead to other reactions. Purification: Silica gel column chromatography can be used to separate products with different polarities. However, for larger scales, optimizing the reaction to prevent byproduct formation is more practical than chromatographic purification.
Residual Solvents/Reagents Traces of the chlorinating agent or solvent may remain. Purification: Ensure the product is thoroughly dried under a vacuum after filtration and washing. Washing the crude product with cold water or a non-polar solvent like hexane can help remove residual impurities.

Experimental Protocols

Protocol 1: Synthesis of 5-methyl-6-hydroxynicotinic acid (Illustrative)

This protocol is based on established procedures for similar pyridine oxidations.[1]

  • In a reaction vessel, dissolve 3,5-dimethylpyridine (1.0 eq) in water.

  • Cool the solution to between 25-35°C while stirring.

  • Slowly add potassium permanganate (approx. 2.5 eq) in portions over 4-5 hours, maintaining the temperature.

  • After the addition is complete, continue stirring at 30°C for 16-18 hours.

  • Filter the reaction mixture to remove the manganese dioxide byproduct.

  • Cool the filtrate and carefully adjust the pH to ~3.0 with concentrated hydrochloric acid to precipitate the product.

  • Collect the crude product by centrifugation or filtration.

  • Wash the solid with cold water and dry under a vacuum.

Protocol 2: Synthesis of this compound

This protocol is adapted from general chlorination procedures for hydroxypyridines.[4]

  • To a round-bottom flask equipped with a condenser and under an inert atmosphere (N₂), add 5-methyl-6-hydroxynicotinic acid (1.0 eq).

  • Slowly add thionyl chloride (SOCl₂, ~4-5 eq) at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq) can be added.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully remove the excess SOCl₂ under reduced pressure.

  • Slowly and cautiously pour the resulting residue onto crushed ice with vigorous stirring.

  • The solid product will precipitate. Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove any residual acid.

  • Dry the product under a vacuum to yield crude this compound.

Protocol 3: Purification by Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., methanol or an ethanol/water mixture) and heat the mixture with stirring until the solid completely dissolves.[2]

  • If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and dry them under a vacuum.

References

  • CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.
  • CN103570612A - Preparation method of 6-chloronicotinic acid.
  • Organic Syntheses - 6-hydroxynicotinic acid. (Provides background on hydroxynicotinic acid synthesis). [Link]

  • PubChem - 6-Hydroxynicotinic acid. (Information on the structure and properties of the precursor). [Link]

  • Royal Society of Chemistry - Electronic Supplementary Information. (Example of using TLC for monitoring similar reactions). [Link]

  • Vapi Organic - Methyl-6-methylnicotinate Route of Synthesis. (Example of industrial synthesis of a related compound). [Link]

  • Wikipedia - Sandmeyer reaction. (Background on related aromatic substitution reactions). [Link]

  • L.S.College, Muzaffarpur - Sandmeyer reaction. [Link]

  • Chem.ucla.edu - The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]

  • ResearchGate - Chlorination of 6 with N-chlorosuccinimide (NCS). (Example of a different chlorination method). [Link]

  • Organic Syntheses - From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts. [Link]

  • CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.

Sources

Technical Support Center: Synthesis and Purification of 6-Chloro-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 6-Chloro-5-methylnicotinic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, focusing on the identification and removal of process-related byproducts. Our guidance is rooted in established chemical principles and practical laboratory experience to ensure you can achieve high purity for your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product of this compound has a persistent yellow or brownish tint. What is the cause, and how can I remove it?

A1: The presence of color is a common issue in the synthesis of nicotinic acid derivatives, often arising from trace impurities formed during oxidation reactions.

Causality: Oxidative side reactions can generate complex, colored chromophores. Even at very low concentrations, these impurities can impart a noticeable color to the final product.

Troubleshooting Protocol: Decolorization using Activated Carbon

A highly effective method for removing colored impurities is treatment with activated carbon followed by recrystallization.

  • Step 1: Solvent Selection: Dissolve the crude, colored this compound in a suitable solvent. Methanol is an excellent first choice due to its ability to dissolve the acid at elevated temperatures and its lower solubility at cooler temperatures.[1]

  • Step 2: Adsorption: Heat the solution to a gentle reflux. Add a small amount of activated carbon (typically 1-2% w/w relative to the crude product) to the solution.

  • Step 3: Reflux: Maintain the reflux for 5-10 minutes. The activated carbon will adsorb the colored impurities.

  • Step 4: Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing celite or filter paper to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization of the product on the filter.

  • Step 5: Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Step 6: Isolation: Collect the purified, colorless crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent and dry them under vacuum.

This process can yield 6-chloronicotinic acid with a purity of over 99.5%.[1]

Q2: My reaction is complete, but I'm having trouble separating the this compound from the unreacted starting material (e.g., 2-chloro-3-methylpyridine). What's the best approach?

A2: This separation can be effectively achieved by leveraging the acidic nature of your product. An acid-base extraction is the most efficient method.

Causality: this compound is a carboxylic acid and will be deprotonated in a basic aqueous solution, forming a water-soluble carboxylate salt. In contrast, the starting material, a substituted pyridine, is less basic and will remain in an organic solvent.

Troubleshooting Protocol: Acid-Base Extraction

  • Step 1: Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent, such as ethyl acetate or dichloromethane.

  • Step 2: Basic Wash: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) sodium hydroxide (NaOH) solution. The this compound will transfer to the aqueous layer as its sodium salt. The unreacted starting material will remain in the organic layer.

  • Step 3: Separation: Separate the aqueous and organic layers. The organic layer containing the starting material can be discarded or the solvent recovered.

  • Step 4: Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is between 1 and 2.[2]

  • Step 5: Precipitation and Isolation: The this compound will precipitate out of the solution as a solid. Collect the solid by vacuum filtration, wash with cold water to remove any remaining salts, and dry thoroughly.

Q3: I synthesized this compound via hydrolysis of 6-chloro-5-methylnicotinonitrile. My analytical data (HPLC/TLC) shows an additional peak. What could it be, and how do I remove it?

A3: A common byproduct in the hydrolysis of a nitrile is the corresponding amide, in this case, 6-chloro-5-methylnicotinamide.[3][4] This occurs due to incomplete hydrolysis.

Causality: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the reaction is not driven to completion with sufficient heating or reaction time, the amide can be isolated as a significant byproduct.[4][5]

Troubleshooting and Removal Strategies:

  • Drive the Reaction to Completion:

    • Extend Reaction Time/Increase Temperature: Ensure your hydrolysis conditions (acidic or basic) are sufficiently forcing. Prolonging the reaction time or increasing the temperature can often drive the conversion of the remaining amide to the carboxylic acid. Monitor the reaction progress by TLC or HPLC until the amide peak is minimized.[6]

  • Purification via Recrystallization:

    • The solubility of the amide and the carboxylic acid in different solvents is likely to be different. A carefully chosen recrystallization solvent can effectively separate the two. Given that 6-chloro-5-methylnicotinamide has moderate solubility in polar organic solvents, you can explore solvents of varying polarity.[3]

    CompoundPropertyValue/Observation
    6-Chloro-5-methylnicotinamide Melting Point211-212 °C[7]
    SolubilityModerately soluble in polar organic solvents; limited water solubility.[3]
    This compound SolubilitySoluble in hot methanol.[1]
    • Suggested Protocol: Attempt recrystallization from methanol or an ethanol/water mixture. The difference in polarity and hydrogen bonding capability between the acid and the amide should allow for preferential crystallization of one component.

  • Chromatographic Separation:

    • For smaller scale purifications or when high purity is essential, column chromatography can be employed. A silica gel column is standard.

    • Mobile Phase Selection: A gradient elution starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate or adding methanol) will separate the less polar amide from the more polar carboxylic acid.

Visualizing Purification Workflows

The following diagrams illustrate the logical steps for the purification strategies discussed.

G cluster_0 Decolorization Workflow A Crude Product (Colored) B Dissolve in Hot Methanol A->B C Add Activated Carbon B->C D Hot Gravity Filtration C->D Remove Carbon E Cool to Crystallize D->E F Vacuum Filtration E->F G Pure Product (Colorless) F->G

Caption: Workflow for removing colored impurities.

G cluster_1 Acid-Base Extraction Workflow H Crude Mixture in Organic Solvent I Extract with Aq. NaHCO₃ H->I J Separate Layers I->J K Organic Layer (Starting Material) J->K L Aqueous Layer (Product Salt) J->L M Acidify Aqueous Layer with HCl L->M N Precipitation M->N O Vacuum Filtration N->O P Pure Product O->P

Caption: Separation of acidic product from neutral impurities.

Analytical Methods for Purity Assessment

To effectively troubleshoot your synthesis, it is crucial to have reliable analytical methods to monitor reaction progress and assess the purity of your final product.

TechniqueApplicationTypical Conditions
Thin-Layer Chromatography (TLC) Rapid reaction monitoring and qualitative purity assessment.Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: A mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure sharp spots for the carboxylic acid.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of product purity and impurity profiling.Column: C18 reversed-phase[8]Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid.[9][10]Detection: UV at ~250-260 nm.[10]

References

  • CN104387317B. Preparation method and separation and purification method for 6-chloronicotinic acid.
  • University of California, Los Angeles. Recrystallization - Single Solvent. [Link]

  • CN111153853B. Preparation method of 2-chloronicotinic acid.
  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • SIELC Technologies. Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column. [Link]

  • Massachusetts Institute of Technology. Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • US4579953A. Process for the production of 6-methylnicotinic acid ester.
  • Organic Chemistry with Victor. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]

  • Chemical Synthesis Database. 6-chloro-5-methylnicotinamide. [Link]

  • Kevin Shea. Hydrolysis of Nitriles to Form Carboxylic Acids. YouTube. [Link]

  • SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. [Link]

Sources

Technical Support Center: Purification of 6-Chloro-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 6-Chloro-5-methylnicotinic acid. Here, we address the common challenges encountered during its purification, offering practical, field-proven insights and detailed protocols to enhance purity, yield, and reproducibility. Our approach is grounded in established chemical principles to provide a self-validating framework for your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently posed by researchers handling this compound for the first time.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: If synthesizing from 2-chloro-5-methylpyridine, residual amounts of this starting material may be present.

  • Over-oxidation Byproducts: In syntheses involving oxidation of the methyl group, over-oxidation can lead to the formation of pyridine dicarboxylic acids.

  • Hydrolysis Products: If the purification process involves prolonged exposure to aqueous acidic or basic conditions at elevated temperatures, hydrolysis of the chloro group to a hydroxyl group can occur, yielding 6-hydroxy-5-methylnicotinic acid.

  • Residual Solvents: Solvents used in the reaction or initial work-up can be retained in the crude solid.

Q2: What is the general solubility profile of this compound?

Q3: Which analytical techniques are best suited for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantitative purity analysis. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile and a buffered aqueous solution is a good starting point.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and identifying the presence of impurities with distinct proton or carbon environments.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the desired product and help in the identification of unknown impurities.[1]

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes, standard laboratory safety protocols should be strictly followed. This compound is a chemical compound and should be handled with care. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for detailed handling and disposal information.

II. Troubleshooting Guide: Crystallization & Purification

This section provides a problem-and-solution-oriented guide to address specific issues that may arise during the purification of this compound.

Q5: I am getting a low recovery after recrystallization. What are the likely causes and how can I improve the yield?

A5: Low recovery is a common issue in crystallization and can often be rectified by optimizing the procedure.

  • Causality: The primary cause of low recovery is the partial solubility of your compound in the cold solvent. If the solvent is too "good," a significant amount of the product will remain in the mother liquor even after cooling.

  • Troubleshooting Steps:

    • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If you are using a single solvent like methanol and observing low yield, consider a solvent mixture. A good approach is to dissolve the compound in a "good" solvent (e.g., methanol) and then slowly add a "poor" solvent (e.g., water or a non-polar solvent like hexane) until the solution becomes slightly turbid. Then, heat the solution until it becomes clear again and allow it to cool slowly.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. An excessive volume of solvent will lead to a lower recovery.

    • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and can improve the overall isolated yield. Rapid cooling can trap impurities and lead to the formation of fine needles that are difficult to filter.

    • Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can often recover a second, less pure crop by concentrating the mother liquor and repeating the cooling process.

Q6: My recrystallized product is still not pure. What should I do?

A6: If impurities persist after recrystallization, several factors could be at play.

  • Causality: The chosen solvent may not be effective at excluding certain impurities, or the impurities may have very similar solubility profiles to the desired compound.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: If you suspect colored impurities or highly polar, non-crystalline contaminants, adding a small amount of activated carbon to the hot solution before filtering can be effective. The carbon will adsorb these impurities, which are then removed during the hot filtration step. A patent for the purification of 6-chloronicotinic acid suggests the use of methanol and activated carbon.[4]

    • Change the Solvent System: Different solvent systems will have different selectivities for excluding impurities. If a polar solvent like methanol is not working, try a less polar solvent or a mixture.

    • Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography is the next logical step. A silica gel column with a gradient elution from a non-polar solvent (like petroleum ether or hexanes) to a more polar solvent (like ethyl acetate) is a common starting point for separating organic compounds.[5]

Q7: My compound is "oiling out" instead of forming crystals during recrystallization. How can I resolve this?

A7: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.

  • Causality: This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a very high degree. The presence of certain impurities can also promote oiling out.

  • Troubleshooting Steps:

    • Lower the Saturation Point: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve the oil. Then, allow the solution to cool much more slowly.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of the pure compound to provide a nucleation site.[6]

    • Use a Different Solvent: A solvent with a lower boiling point may prevent the compound from melting before it crystallizes.

Q8: I am having difficulty separating my product from a closely related impurity using column chromatography. What can I do?

A8: Poor separation on a column indicates that the chosen stationary and/or mobile phase is not providing sufficient selectivity.

  • Causality: The impurity and the product have very similar polarities, leading to similar retention times on the column.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: A shallower solvent gradient during elution can improve the separation of closely eluting compounds. You can also try adding a small percentage of a third solvent with a different polarity to modify the selectivity of the mobile phase.

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. If you are using silica gel, you could try alumina or a reversed-phase (C18) silica gel.

    • Preparative HPLC: For very challenging separations, preparative HPLC can offer much higher resolution than standard column chromatography.

III. Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific nature of your crude material.

Protocol 1: Recrystallization of this compound

This protocol is based on methods used for the purification of similar nicotinic acid derivatives.[4]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., methanol, ethanol, or an ethanol/water mixture) and heat the mixture gently with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of the crude product) to the hot solution.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all traces of solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is adapted from general procedures for the purification of substituted nicotinic acid derivatives.[5]

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., petroleum ether or hexanes) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% petroleum ether). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A common gradient might be from 100% petroleum ether to a 50:50 mixture of petroleum ether and ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

IV. Data Presentation & Visualization

Table 1: Solvent Properties for Purification
SolventBoiling Point (°C)PolarityComments
Methanol65Polar ProticGood for dissolving at high temperatures; may require a co-solvent to reduce solubility upon cooling.[2]
Ethanol78Polar ProticSimilar to methanol, a good candidate for recrystallization, possibly in a mixture with water.[2]
Water100Polar ProticLimited solubility for the chloro-substituted acid, making it a potential anti-solvent in a mixed system.[2]
Ethyl Acetate77Polar AproticA common solvent for chromatography and can be used for recrystallization.
Dichloromethane (DCM)40Polar AproticOften used as a solvent for chromatography; its high volatility can be advantageous for product isolation.[5]
Petroleum Ether / Hexanes40-60 / 69Non-polarUsed as the non-polar component in chromatography and as an anti-solvent for crystallization.
Toluene111Non-polarCan be a good solvent for recrystallizing aromatic compounds.
Diagrams

Purification_Workflow crude Crude 6-Chloro-5- methylnicotinic Acid recrystallization Recrystallization crude->recrystallization Initial Purification purity_analysis Purity Analysis (HPLC, NMR) recrystallization->purity_analysis column_chromatography Column Chromatography column_chromatography->purity_analysis Further Purification purity_analysis->column_chromatography Purity < 99% pure_product Pure Product purity_analysis->pure_product Purity > 99%

Caption: General purification workflow for this compound.

Troubleshooting_Crystallization start Crystallization Issue low_yield Low Yield? start->low_yield oiling_out Oiling Out? low_yield->oiling_out No sol_A Optimize solvent volume Use solvent/anti-solvent Cool slowly low_yield->sol_A Yes impure_product Impure Product? oiling_out->impure_product No sol_B Add more solvent Cool very slowly Seed the solution oiling_out->sol_B Yes sol_C Use activated carbon Change solvent system Perform column chromatography impure_product->sol_C Yes

Caption: Troubleshooting decision tree for crystallization issues.

V. References

  • Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])

  • Guide for crystallization. (URL: [Link])

  • Process for producing pyridine carboxylic acids - US8575350B2 - Google Patents. (URL: )

  • nicotinic acid - Organic Syntheses Procedure. (URL: [Link])

  • Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies - Molecular Energetics Group - Universidade de Lisboa. (URL: [Link])

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (URL: [Link])

  • Purification of j-pyridine carboxylic acid - US2916494A - Google Patents. (URL: )

  • Preparation method and separation and purification method for 6-chloronicotinic acid - CN104387317B - Google Patents. (URL: )

  • Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column. (URL: [Link])

  • (48) methyl-6-methyinicotinate Route of Synthesis - Google. (URL: )

  • Process for the production of 6-methylnicotinic acid ester - US4579953A - Google Patents. (URL: )

Sources

Technical Support Center: HPLC Analysis of 6-Chloro-5-methylnicotinic Acid & Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 6-Chloro-5-methylnicotinic acid and its related compounds. This guide is designed for researchers, analytical scientists, and drug development professionals who utilize High-Performance Liquid Chromatography (HPLC). Here, we address common challenges encountered during method development, validation, and routine analysis, providing in-depth, scientifically-grounded solutions in a direct question-and-answer format.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Chromatographic Peak Shape Issues

Poor peak shape is a frequent problem that compromises the accuracy and precision of quantification.[1] Ideal peaks should be symmetrical and Gaussian. Deviations like tailing, fronting, or excessive broadening require systematic troubleshooting.

Q1: My peak for this compound is exhibiting significant tailing. What are the primary causes and how can I fix this?

A1: Peak tailing for acidic compounds like this compound is most often caused by unwanted secondary interactions between the analyte and the stationary phase.[1]

  • Causality 1: Silanol Interactions: The primary cause is the interaction of the acidic analyte with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[2] These silanol groups are acidic and can engage in strong, undesirable ionic interactions with analytes, leading to a portion of the analyte molecules being retained longer, which results in a "tail".[3]

  • Solution Workflow:

    • Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the residual silanol groups. This is achieved by lowering the pH of the mobile phase. By operating at a pH of 3 or below, the silanol groups are protonated (Si-OH) and become far less interactive.[1] A typical starting point is to add 0.1% formic acid or phosphoric acid to the aqueous portion of the mobile phase.[4]

    • Column Selection: If pH adjustment is insufficient, consider the column chemistry.

      • End-capped Columns: Use a high-quality, end-capped C18 column. End-capping treats the silica surface with a small silylating agent to block a majority of the residual silanols.[2]

      • Low-Silanol Activity Columns: Modern columns are often manufactured from high-purity silica with minimal silanol activity or utilize chemistries that shield these groups.[4][5]

    • Reduce Sample Overload: Injecting too much sample can saturate the primary retention sites on the column, making secondary interaction sites (like silanols) more available and pronounced.[3] Try reducing the injection volume or the sample concentration.[6]

    • Check for Metal Contamination: Trace metal contaminants in the silica matrix, system tubing, or frits can chelate with acidic analytes, causing severe tailing.[6] If this is suspected, passivating the HPLC system with an acid wash or using a column specifically designed with metal-free hardware can mitigate the issue.[6]

Q2: All the peaks in my chromatogram, including the main compound and its derivatives, are broad. What does this indicate?

A2: Systematically broad peaks often point to issues outside of specific chemical interactions, such as problems with the column itself or extra-column band broadening.

  • Causality & Troubleshooting:

    • Column Degradation: The column may be nearing the end of its life. Over time, the packed bed can settle, creating voids or channels that lead to peak broadening. A loss of bonded phase can also reduce efficiency.

      • Action: First, try a column regeneration procedure as recommended by the manufacturer (e.g., flushing with strong solvents).[7] If performance does not improve, replace the column.[8]

    • Extra-Column Volume: Excessive volume between the injector and the detector can cause significant peak broadening.

      • Action: Ensure you are using tubing with the smallest possible internal diameter (e.g., 0.005" or 0.12 mm) and that all connections are made with zero dead volume fittings.[3]

    • High Flow Rate: A flow rate that is too high for the column dimensions and particle size will reduce efficiency and broaden peaks.[8]

      • Action: Try reducing the flow rate to see if peak shape improves.

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the peak shape can be distorted and broadened.[9]

      • Action: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.

Section 2: Retention and Resolution Problems

Achieving adequate retention and separating the main analyte from impurities or derivatives is the primary goal of a chromatographic method.

Q3: My this compound is eluting very early, close to the solvent front (t₀). How can I increase its retention on a reversed-phase column?

A3: Poor retention of this polar, acidic molecule is common on standard C18 phases. The goal is to increase its interaction with the non-polar stationary phase.

  • Solution Workflow:

    • Decrease Mobile Phase Strength: The most straightforward approach is to decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This makes the mobile phase more polar, encouraging the non-polar stationary phase to retain the analyte longer.[8]

    • Control Analyte Ionization: this compound has a carboxylic acid group. In its ionized (deprotonated, carboxylate) form, it is highly polar and will have very little retention on a reversed-phase column.

      • Action: Ensure the mobile phase pH is at least 1.5-2 units below the pKa of the carboxylic acid group. This keeps the molecule in its more non-polar, protonated (neutral) form, which significantly increases retention.

    • Consider Alternative Stationary Phases: If the above steps are insufficient, a standard C18 column may not be suitable.

      • Polar-Embedded Columns: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain. This feature allows them to be used with highly aqueous mobile phases without phase collapse and can provide alternative selectivity for polar compounds.[10]

      • Phenyl Columns: The pi-pi interactions offered by a phenyl stationary phase can sometimes provide better retention for aromatic compounds like nicotinic acid derivatives.

Q4: I am unable to separate a key derivative from the parent this compound peak. What strategies can I use to improve resolution?

A4: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k) of the separation.

  • Decision Tree for Improving Resolution:

Resolution_Improvement start Resolution is Poor opt_gradient Is the method a gradient? start->opt_gradient opt_mobile_phase Optimize Mobile Phase opt_gradient->opt_mobile_phase No shallow_gradient Make Gradient Shallower (e.g., 0.5%/min instead of 2%/min) opt_gradient->shallow_gradient Yes change_organic change_organic opt_mobile_phase->change_organic Try different organic solvent (e.g., Methanol vs. Acetonitrile) change_ph change_ph opt_mobile_phase->change_ph Adjust Mobile Phase pH (small changes can alter selectivity) opt_column Change Column Chemistry phenyl_col phenyl_col opt_column->phenyl_col Try Phenyl Column (for π-π interactions) polar_embed_col polar_embed_col opt_column->polar_embed_col Try Polar-Embedded Column (alternative selectivity) opt_temp_flow Adjust Temperature or Flow Rate check_res Resolution Improved? shallow_gradient->check_res Check Resolution check_res->opt_column No end Method Optimized check_res->end Yes change_organic->check_res change_ph->check_res phenyl_col->end polar_embed_col->end

Caption: Decision tree for improving peak resolution.

Section 3: System Suitability and Method Integrity

Maintaining a healthy HPLC system is critical for reproducible results. This section covers common hardware and method-level issues.

Q5: My HPLC system backpressure has suddenly increased significantly. How do I diagnose and resolve this?

A5: High backpressure is a sign of a blockage somewhere in the flow path. The key is to isolate the source of the blockage systematically.[7]

  • Troubleshooting Workflow for High Backpressure:

High_Pressure_Troubleshooting cluster_precolumn Pre-Column Path start High System Pressure Detected step1 Disconnect column outlet from detector. Is pressure still high? start->step1 step2 Reconnect outlet. Disconnect column inlet from injector. Run pump. Is pressure normal? step1->step2 Yes (Blockage is post-column) step3 Problem is in the column. Backflush or replace column. step1->step3 No (Blockage is in column or pre-column) step2->step3 No step4 Problem is between pump and injector. Check tubing and in-line filters. step2->step4 Yes finish Pressure Restored step3->finish step5 Problem is in the injector. Check for blocked sample loop or rotor seal. step4->step5 If tubing is clear step5->finish

Caption: Systematic workflow for diagnosing high HPLC backpressure.

  • Common Causes & Prevention:

    • Precipitated Sample/Buffer: this compound has limited water solubility.[11][12] If the sample diluent is incompatible with the mobile phase or if the buffer concentration is too high, precipitation can occur, blocking the column frit.

      • Prevention: Always filter samples through a 0.22 or 0.45 µm syringe filter.[2] Ensure buffers are fully dissolved and below their solubility limit in the highest organic percentage of your gradient.

    • Particulate Matter: Micro-particulates from samples or solvents can clog the system.

      • Prevention: Use HPLC-grade solvents and filter all aqueous mobile phases and sample preparations. Routinely replace in-line filters and guard columns.

Q6: I am developing a stability-indicating method and need to perform forced degradation studies. What are the key considerations?

A6: Forced degradation studies are essential to demonstrate that your analytical method can separate the active pharmaceutical ingredient (API) from its potential degradation products, ensuring the method is "stability-indicating".[13][14]

  • Experimental Protocol: Forced Degradation Conditions The goal is to achieve 5-20% degradation of the API to ensure that relevant degradation products are generated without destroying the molecule entirely.[13]

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, heated (e.g., 60-80 °C) for several hours.To identify acid-labile degradation products.[15]
Base Hydrolysis 0.1 M NaOH, at room temp or slightly heated.To identify base-labile degradation products.[15]
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), room temp.To identify products of oxidation.[15]
Thermal Stress Dry heat (e.g., 105 °C) or heat in solution.To assess thermal stability.[15]
Photolytic Stress Expose solid or solution to UV/Vis light (ICH Q1B guidelines).To assess light sensitivity.[16]
  • Troubleshooting & Analysis:

    • Peak Purity Analysis: After stressing the sample, it is critical to assess the purity of the main analyte peak using a Photodiode Array (PDA) detector. This helps confirm that no degradation products are co-eluting.

    • Mass Balance: The total amount of API and detected degradation products should ideally account for 95-105% of the initial API amount. A poor mass balance may indicate that some degradants are not being detected (e.g., they don't have a chromophore) or are precipitating.[16]

    • Method Specificity: The ultimate goal is to develop a method that provides baseline resolution between the parent compound and all significant degradation products generated under these stress conditions.[14] If co-elution occurs, the chromatographic method must be re-optimized using the strategies outlined in Q4 .

References

  • MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
  • SIELC Technologies. (n.d.). Separation of 6-Chloronicotinic acid on Newcrom R1 HPLC column.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles.
  • Vulcanchem. (n.d.). 6-Chloro-5-methylnicotinamide - 65169-44-0.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • IJCRA. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • SiliCycle. (2022). How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC.
  • ResearchGate. (2023). How to fix peak shape in hplc?.
  • uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions.
  • Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
  • El-Shaheny, R., et al. (2021). Forced degradation as an integral part of HPLC stability-indicating method development. Azhar International Journal of Pharmaceutical and Medical Sciences.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Open Access Journals. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Axion Labs. (n.d.). HPLC problems with very polar molecules.
  • Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Kollenkirchen, U., & Harmeyer, J. (1989). Evaluation of elution parameters in reversed phase HPLC for the determination of niacin vitamers and metabolites.
  • SIELC Technologies. (n.d.). Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column.
  • Bajaj, S., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research.
  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
  • SIELC Technologies. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • ChemicalBook. (2025). Methyl-6-chloro-5-nitronicotinate | 59237-53-5.
  • Filtrous. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
  • Achmem. (n.d.). This compound.
  • PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate.
  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • ChemicalBook. (2025). 6-Methylnicotinic acid | 3222-47-7.
  • ChemicalBook. (2025). 6-Chloro-5-hydroxy-nicotinic acid methyl ester | 915107-30-1.
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
  • ResearchGate. (2021). Chromatograms of 6-chloronicotinic acid using reverse phase LC and....
  • Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • Google Patents. (n.d.). CN111153853B - Preparation method of 2-chloronicotinic acid.

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Common side reactions in the synthesis of 6-Chloro-5-methylnicotinic acid esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-5-methylnicotinic acid esters. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important chemical intermediate. We will explore the common side reactions, troubleshoot persistent experimental issues, and provide field-proven insights to optimize your synthetic route. Our focus is on explaining the causality behind experimental choices to empower you with a deeper understanding of the reaction mechanisms at play.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis, presented in a direct question-and-answer format. The primary synthetic route considered involves two key steps: the chlorination of a 6-amino or 6-hydroxy precursor via a Sandmeyer or related reaction, followed by the esterification of the carboxylic acid.

Issue 1: Low Yield and Impurity Formation During Chlorination

Q: My Sandmeyer reaction, starting from 6-amino-5-methylnicotinic acid to introduce the 6-chloro group, is resulting in low yields and a mixture of byproducts. What are the primary causes and how can I mitigate them?

A: This is a frequent challenge stemming from the inherent instability of the intermediate diazonium salt. The success of the Sandmeyer reaction hinges on precise control over reaction conditions to suppress competing side reactions.[1][2]

Primary Causes & Solutions:

  • Decomposition of the Diazonium Salt: The aromatic diazonium salt is thermally unstable and can decompose prematurely, primarily through the loss of nitrogen gas (N₂).[3][4] This decomposition is accelerated at temperatures above 5°C.

    • Troubleshooting:

      • Strict Temperature Control: Maintain the temperature of the diazotization reaction (formation of the diazonium salt) and the subsequent Sandmeyer reaction between 0-5°C using an ice-salt bath.[3]

      • Immediate Use: Use the diazonium salt solution immediately after its preparation. These intermediates are not stable and should not be stored.[3]

  • Formation of 6-Hydroxy-5-methylnicotinic Acid: This is the most common byproduct, arising from the reaction of the diazonium salt with water (hydrolysis), a reaction often referred to by the German name Verkochung.[1]

    • Troubleshooting:

      • Minimize Water Content: While the reaction is aqueous, ensure the concentration of the diazonium salt is appropriate.

      • Sufficient Acid: Use an adequate excess of a strong acid like HCl during diazotization. This helps to stabilize the diazonium salt and suppresses the concentration of free water available for the hydrolysis side reaction.[3]

  • Formation of Azo Compounds: The diazonium ion is an electrophile and can couple with the unreacted starting amine (6-amino-5-methylnicotinic acid) to form colored azo dye impurities.

    • Troubleshooting:

      • Slow Addition: Add the cold sodium nitrite solution slowly to the acidic solution of the amine. This prevents a localized excess of nitrous acid and ensures the amine is rapidly converted to the diazonium salt, minimizing its availability for coupling.

      • Maintain Acidity: High acidity (pH 1-2) is crucial to keep the concentration of the free, nucleophilic amine low.[4]

  • Formation of Biaryl Byproducts: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl impurities through the coupling of two aryl radicals.[1][2]

    • Troubleshooting:

      • Catalyst Quality: Ensure the copper(I) chloride (CuCl) catalyst is fresh and of high purity. The presence of copper(II) can influence the reaction pathway.

      • Controlled Addition: Add the diazonium salt solution slowly to the stirred solution of the copper(I) chloride catalyst.

Issue 2: Challenges in the Esterification Step

Q: I am struggling with the Fischer esterification of this compound. The reaction is either incomplete or I experience significant product loss during workup. What should I focus on?

A: Fischer esterification is an equilibrium-driven process, and its success depends on shifting the equilibrium towards the product.[5] Furthermore, the ester product can be sensitive to the pH and temperature during the workup phase.[6]

Primary Causes & Solutions:

  • Incomplete Reaction: The reaction between the carboxylic acid and the alcohol is reversible.

    • Troubleshooting:

      • Use of Excess Alcohol: Employ a large excess of the alcohol (e.g., methanol or ethanol), which serves as both a reactant and the solvent, to drive the equilibrium towards the ester.[5][7]

      • Water Removal: Water is a byproduct, and its presence will shift the equilibrium back to the starting materials. For higher boiling alcohols, a Dean-Stark apparatus can be used to remove water azeotropically. For lower boiling alcohols like methanol, a strong acid catalyst (like concentrated H₂SO₄) also acts as a dehydrating agent.

      • Sufficient Catalyst: An inadequate amount of the acid catalyst will result in a slow and incomplete reaction.[6]

  • Hydrolysis of the Ester During Workup: The ester is susceptible to hydrolysis back to the carboxylic acid under either acidic or basic conditions, especially at elevated temperatures.[6]

    • Troubleshooting:

      • Low-Temperature Neutralization: After the reaction is complete, cool the mixture in an ice bath before neutralizing the acid catalyst.[5]

      • Careful pH Adjustment: Use a weak base, such as a cold saturated sodium bicarbonate (NaHCO₃) solution, to carefully neutralize the acid.[6] Add the base slowly until the pH is approximately 7. Avoid making the solution strongly basic, as this will catalyze saponification (base-mediated hydrolysis).

  • Decarboxylation Side Reaction: Nicotinic acids can undergo decarboxylation (loss of CO₂) at high temperatures, especially under prolonged heating in strong acid.[5] This would lead to the formation of 2-chloro-3-methylpyridine.

    • Troubleshooting:

      • Optimize Reaction Time and Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid unnecessarily long reflux times.[8] Use the minimum temperature required for a reasonable reaction rate.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal order of operations: chlorination first, then esterification, or vice-versa?

A1: The most common and generally more successful route is chlorination followed by esterification . Performing the Sandmeyer reaction on the free acid (6-amino-5-methylnicotinic acid) is standard. The subsequent esterification of this compound is a robust and well-understood transformation. Attempting to esterify first would mean performing the Sandmeyer reaction on an ester, which could be prone to hydrolysis under the strong acidic conditions required for diazotization.

Q2: How can I effectively monitor the progress of these reactions?

A2: Chromatographic techniques are essential.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, real-time monitoring.[8] It allows you to track the disappearance of the starting material and the appearance of the product. For the esterification of 6-methylnicotinic acid, a mobile phase of acetone and hexane (e.g., 30:70 ratio) has been reported to be effective.[6]

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can accurately determine the purity of the product and quantify the presence of side products.[6]

Q3: What are the best practices for purifying the final this compound ester?

A3: Purification typically involves a combination of extraction and chromatography or recrystallization.

  • Extraction: After neutralizing the reaction mixture, the ester product is typically extracted into an organic solvent like ethyl acetate or dichloromethane.[5] The organic layer should be washed with water and brine to remove residual salts and water-soluble impurities.

  • Column Chromatography: If significant impurities remain, silica gel column chromatography is a highly effective method for purification.

  • Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent system can be an excellent way to achieve high purity.

Section 3: Protocols & Methodologies

Disclaimer: These protocols are intended as a guide. All laboratory work should be conducted with appropriate safety precautions in a well-ventilated fume hood.

Protocol 1: Sandmeyer Chlorination of 6-Amino-5-methylnicotinic Acid
  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 6-amino-5-methylnicotinic acid (1.0 eq) in a solution of concentrated HCl (3.0 eq) and water.

    • Cool the suspension to 0-5°C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

    • Add the NaNO₂ solution dropwise to the stirred amine suspension, ensuring the temperature remains below 5°C. The reaction is complete when a slight excess of nitrous acid is detected using starch-iodide paper.[3]

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated HCl. Cool this solution to 0-5°C.

    • Slowly add the cold diazonium salt solution prepared in step 1 to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, continue stirring at 0-5°C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield crude this compound.

Protocol 2: Fischer Esterification of this compound
  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, 20-30 eq).

    • With stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄) (0.2-0.5 eq) as the catalyst.[5]

    • Heat the mixture to reflux and maintain for 4-18 hours. Monitor the reaction progress by TLC.[6]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Cool the residue in an ice bath and carefully add cold, saturated NaHCO₃ solution with stirring until gas evolution ceases and the pH is ~7.[6]

    • Extract the aqueous mixture three times with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude ester. Further purification can be achieved by column chromatography or recrystallization.

Section 4: Visual Guides & Data Summary

Diagrams

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_intermediate Intermediate cluster_step2 Step 2: Esterification cluster_product Final Product SM 6-Amino-5-methylnicotinic Acid Diazotization Diazotization (NaNO₂, HCl, 0-5°C) SM->Diazotization Sandmeyer Sandmeyer Reaction (CuCl) Diazotization->Sandmeyer Intermediate This compound Sandmeyer->Intermediate Esterification Fischer Esterification (ROH, H₂SO₄, Reflux) Intermediate->Esterification Product 6-Chloro-5-methylnicotinic Acid Ester Esterification->Product

Caption: General workflow for the synthesis of this compound esters.

Troubleshooting_Sandmeyer Problem Low Yield / Impurities in Sandmeyer Reaction Cause1 Diazonium Salt Decomposition? Problem->Cause1 Cause2 6-Hydroxy Byproduct (Hydrolysis)? Problem->Cause2 Cause3 Azo Coupling? Problem->Cause3 Sol1 Maintain Temp 0-5°C Use Immediately Cause1->Sol1 Yes Sol2 Ensure Sufficient Acid Control Addition Rate Cause2->Sol2 Yes Sol3 Slow NaNO₂ Addition Maintain pH 1-2 Cause3->Sol3 Yes

Caption: Troubleshooting logic for the Sandmeyer chlorination step.

Data Table: Summary of Common Side Products
Side ProductProbable Cause(s)Preventative Measures
6-Hydroxy-5-methylnicotinic acid Hydrolysis of the diazonium salt intermediate.Strictly maintain reaction temperature at 0-5°C; ensure sufficient acid concentration.[1]
Azo-coupled dimer Reaction of the diazonium ion with unreacted amine.Slow, dropwise addition of NaNO₂ solution; maintain high acidity (pH 1-2).
Unreacted Starting Material Incomplete reaction (either step).For chlorination: ensure slight excess of NaNO₂. For esterification: use excess alcohol, sufficient catalyst, and adequate reflux time.[8]
This compound (in esterification) Incomplete esterification or hydrolysis of the ester during workup.Drive equilibrium with excess alcohol; neutralize carefully at low temperature with a weak base.[5][6]
2-Chloro-3-methylpyridine Decarboxylation of the nicotinic acid at elevated temperatures.Avoid prolonged heating at high temperatures; monitor reaction to determine optimal endpoint.[5]

References

  • Technical Support Center: Synthesis of Substituted Nicotinic Acids. Benchchem.
  • Akishina, et al. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
  • Common side reactions during the esterification of 6-methylnicotinic acid. Benchchem.
  • Nicotinic acid derivatives: Application and uses, review. ResearchGate.
  • Method for preparing esters of halonicotinic acids. Google Patents.
  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica.
  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar.
  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Minimizing side reactions during the diazotization and coupling process. Benchchem.
  • methyl-6-methyinicotinate Route of Synthesis.
  • Diazotisation. Organic Chemistry Portal. Available at: [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

  • Sandmeyer reaction. L.S.College, Muzaffarpur.
  • Technical Support Center: Optimizing Synthesis of Methyl 6-methylnicotinate. Benchchem.
  • Chemistry Diazotization Reaction. sathee jee.

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Technical Support Center: Improving Selectivity in 6-Chloro-5-methylnicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Chloro-5-methylnicotinic acid is a valuable substituted pyridine derivative, serving as a key building block in the development of advanced pharmaceutical agents and specialty chemicals. However, its synthesis is often plagued by challenges in regioselectivity, leading to the formation of undesired isomers, byproducts, and subsequent purification difficulties. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and field-proven protocols to overcome these challenges, improve reaction selectivity, and streamline the synthesis process.

Section 1: Core Synthetic Strategies and Selectivity Bottlenecks

The synthesis of this compound typically proceeds through one of two primary pathways, each with its own inherent selectivity challenges. Understanding the underlying chemical principles is the first step toward optimizing the reaction.

  • Pathway A: Direct Chlorination of 5-Methylnicotinic Acid. This approach seems direct but is often the most problematic. The pyridine ring's reactivity is influenced by the deactivating, meta-directing carboxylic acid group and the activating, ortho/para-directing methyl group. This creates a complex electronic environment where the chlorinating agent can attack multiple positions.

  • Pathway B: Chlorination of 6-Hydroxy-5-methylnicotinic Acid. This is generally the more reliable and selective method. The synthesis involves preparing the 6-hydroxy precursor and then converting the hydroxyl group into a chlorine atom using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The primary challenge here shifts from regioselectivity of chlorination to the efficient synthesis and handling of the hydroxy precursor.

The diagram below illustrates these competing pathways and the critical points where selectivity is determined.

cluster_0 Pathway A: Direct Chlorination cluster_1 Pathway B: Hydroxy Intermediate Route A_start 5-Methylnicotinic Acid A_reagent Chlorinating Agent (e.g., Cl2, NCS) A_start->A_reagent Direct Attack A_product Desired Product: This compound A_reagent->A_product Selective A_byproduct Byproducts: - 2-Chloro isomer - 4-Chloro isomer - Dichloro products A_reagent->A_byproduct Non-Selective B_precursor Precursor Synthesis (e.g., from aminocrotonate) B_hydroxy 6-Hydroxy-5-methylnicotinic Acid B_precursor->B_hydroxy B_reagent Chlorinating Agent (e.g., POCl3, SOCl2) B_hydroxy->B_reagent Deoxychlorination B_product Desired Product: This compound B_reagent->B_product Complete B_incomplete Unreacted Starting Material B_reagent->B_incomplete Incomplete Reaction

Caption: Key synthetic pathways to this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a practical question-and-answer format.

Issue 1: Low Yield and Formation of Multiple Isomers in Direct Chlorination (Pathway A)

  • Q: My direct chlorination of 5-methylnicotinic acid results in a low yield of the desired 6-chloro product and a complex mixture of other isomers that are difficult to separate. How can I improve regioselectivity?

    A: This is a classic regioselectivity problem rooted in the competing directing effects of the substituents. The carboxylic acid group deactivates the ring and directs meta (to C4 and C6), while the methyl group weakly activates and directs ortho (to C4 and C6) and para (to C2).

    Probable Causes & Solutions:

    • Harsh Reaction Conditions: High temperatures and highly reactive chlorinating agents (like Cl₂) often lack subtlety, leading to poor selectivity.

      • Solution: Employ a milder chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent like oleum or concentrated sulfuric acid. This allows for better kinetic control over the reaction.

    • Unfavorable Electronic State: The pyridine nitrogen acts as a strong deactivating group, especially when protonated in acidic media.

      • Expert Insight: A highly effective, albeit multi-step, strategy is to first form the pyridine N-oxide. The N-oxide group is strongly activating and directs electrophiles to the C2 and C6 positions. After chlorination, the N-oxide can be readily reduced back to the pyridine.

    • Solvent Effects: The solvent can significantly influence the reactivity of the chlorinating species.

      • Solution: Consider running the reaction in a solvent system that can stabilize the desired transition state. Chlorination in fuming sulfuric acid can sometimes favor specific isomers.

Issue 2: Incomplete Reaction During Chlorination of 6-Hydroxy Intermediate (Pathway B)

  • Q: I am using phosphorus oxychloride (POCl₃) to convert 6-hydroxy-5-methylnicotinic acid, but my post-reaction analysis (HPLC/TLC) shows a significant amount of unreacted starting material. What is causing this incomplete conversion?

    A: Incomplete conversion in deoxychlorination reactions is a common issue, often related to reagent stoichiometry, temperature, or the presence of contaminants. The conversion of a pyridone to a chloropyridine is a robust but demanding reaction.

    Probable Causes & Solutions:

    • Insufficient Reagent or Temperature: The reaction requires stoichiometric or even an excess of the chlorinating agent and sufficient thermal energy to proceed.

      • Solution: Ensure at least 2-3 equivalents of POCl₃ are used. The reaction often requires heating to reflux (typically 100-110 °C) for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed.[1]

    • Presence of Water: Moisture will rapidly quench POCl₃, rendering it inactive.

      • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled POCl₃ and anhydrous solvents if applicable.

    • Formation of Salts: The pyridine nitrogen can be basic, and the carboxylic acid is acidic. Salt formation can interfere with the reaction.

      • Expert Insight: Adding a tertiary amine base, such as N,N-dimethylaniline or triethylamine, can act as a catalyst and acid scavenger, often accelerating the reaction and driving it to completion. This is a common strategy in industrial settings.

    Table 1: Optimization Parameters for POCl₃ Chlorination

ParameterStandard ConditionOptimized ConditionRationale
POCl₃ (Equivalents) 1.5 - 2.02.5 - 4.0Drives the equilibrium towards the product.
Temperature (°C) 80 - 90100 - 110 (Reflux)Provides sufficient activation energy for the reaction.
Reaction Time (h) 2 - 46 - 12 (or until completion by TLC/HPLC)Ensures the reaction proceeds to completion.
Additive NoneN,N-Dimethylaniline (0.1 - 0.2 eq.)Acts as a catalyst and prevents inhibitory salt formation.

Issue 3: Product Isolation and Purification Challenges

  • Q: My crude product contains the desired 6-chloro isomer but also a significant amount of the starting 5-methylnicotinic acid and what appears to be the over-oxidized byproduct, pyridine-3,5-dicarboxylic acid. How can I effectively separate these?

    A: This issue is common when the starting material for the entire synthesis (e.g., 3,5-lutidine) is oxidized to create 5-methylnicotinic acid. Over-oxidation is a frequent side reaction.[2] The key to purification lies in exploiting the different physicochemical properties of these acids.

    Probable Causes & Solutions:

    • Similar Solubilities: The target product and acidic byproducts may have similar solubilities in common organic solvents, making simple recrystallization ineffective.

    • Solution: pH-Modulated Fractional Crystallization: This is a powerful technique for separating pyridine carboxylic acids. The pKa values of the monocarboxylic acid, the dicarboxylic acid, and the chlorinated product are different.

      • Dissolve the crude mixture in a basic aqueous solution (e.g., dilute NaOH) to deprotonate all acidic species and render them soluble.

      • Slowly and carefully add acid (e.g., HCl) dropwise while vigorously stirring.

      • The dicarboxylic acid, being the most acidic, will precipitate first at a lower pH (typically around pH 0.5-1.0).[2] This can be filtered off.

      • Continue to add acid. The desired this compound will precipitate at a specific pH range (which should be determined empirically but is expected around pH 2.5-3.5).

      • Filter this solid. Any remaining unreacted 5-methylnicotinic acid will stay in the filtrate until a higher pH is reached.

Sources

Technical Support Center: Navigating the Scale-Up of 6-Chloro-5-methylnicotinic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 6-Chloro-5-methylnicotinic acid. This guide is designed for researchers, process chemists, and drug development professionals. Here, we address common challenges encountered during production, offering troubleshooting advice and detailed protocols grounded in established chemical principles. Our goal is to provide you with the expertise to navigate the complexities of scaling this important intermediate from the bench to production.

Section 1: Synthesis Overview & Core Challenges

This compound is a key building block in the synthesis of various pharmaceutical agents. Its production, while conceptually straightforward, presents several challenges during scale-up. The most common industrial route involves the oxidation of the precursor, 2-chloro-5-methylpyridine (CMP).

This guide focuses on this primary pathway, addressing issues from the synthesis of the CMP starting material to the final purification of the desired nicotinic acid derivative.

Core Synthetic Pathway

The primary manufacturing route can be visualized as a two-stage process: the synthesis of the precursor followed by its oxidation.

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Oxidation 3-Methylpyridine 3-Methylpyridine 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 3-Methylpyridine->2-Chloro-5-methylpyridine Chlorination 6-Chloro-5-methylnicotinic_acid 6-Chloro-5-methylnicotinic_acid 2-Chloro-5-methylpyridine->6-Chloro-5-methylnicotinic_acid Oxidation (e.g., O₂, Catalyst) Purified Product Purified Product 6-Chloro-5-methylnicotinic_acid->Purified Product Recrystallization

Caption: High-level overview of the main synthetic route.

Section 2: Troubleshooting Guide for Scale-Up

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis.

Part A: Precursor (2-Chloro-5-methylpyridine) Synthesis

Q1: My yield of 2-chloro-5-methylpyridine (CMP) is consistently low when using 3-methylpyridine as a starting material. What are the likely causes?

A: Low yields in the chlorination of 3-methylpyridine are a frequent issue during scale-up. The primary causes are typically:

  • Isomer Formation: The direct chlorination of 3-methylpyridine is prone to generating unwanted isomers.[1] Careful control of reaction temperature and the choice of chlorinating agent are critical to improving regioselectivity.

  • Suboptimal Reaction Conditions: Many older methods suffer from inherently low yields.[1] For instance, routes involving propionaldehyde and phosphorus oxychloride are known to be low-yielding.[1]

  • Long Process Flow: Multi-step syntheses, such as those starting from N-benzylamine, can have cumulative yield losses at each stage, resulting in a low overall yield.[1]

Expert Insight: For a more robust and higher-yielding process, consider alternative synthetic routes. A modern approach involves the chlorination of 3-amino-5-methylpyridine followed by a deamination/chlorination sequence (a Sandmeyer-type reaction), which can achieve significantly higher yields and purity.[1]

Q2: I'm observing unstable intermediates and potential safety hazards, including risks of explosion, during CMP synthesis. How can I mitigate this?

A: This is a critical safety concern, particularly associated with methods involving the N-oxidation of 3-methylpyridine followed by chlorination.[1] The intermediate, 3-methylpyridine N-oxide, can be unstable.

To mitigate these risks:

  • Adopt a Safer Route: The safest approach is to avoid this specific pathway at scale. Routes starting from 3-amino-5-methylpyridine or the condensation of propionaldehyde to form a pyridone intermediate are generally considered safer.[1][2]

  • Strict Temperature Control: If you must use the N-oxide route, rigorous temperature control is non-negotiable. Use a reactor with excellent heat transfer capabilities and implement a controlled addition profile for your chlorinating agent.

  • Process Hazard Analysis (PHA): Before any scale-up, a thorough PHA, including Differential Scanning Calorimetry (DSC) analysis of intermediates, is essential to understand the thermal risks and decomposition profiles.

Part B: Oxidation of CMP to this compound

Q3: The oxidation of my 2-chloro-5-methylpyridine is incomplete, leaving significant amounts of starting material. How can I drive the reaction to completion?

A: Incomplete conversion is a common hurdle. Here’s how to troubleshoot it:

  • Catalyst Activity: If using a metal-catalyzed oxidation (e.g., cobalt acetate with O₂), the catalyst may be deactivated.[3] Ensure the catalyst is of high purity and consider adding it in portions if the reaction time is long. The ratio of catalyst to substrate is also crucial; a weight ratio of 1:100 to 15:100 (catalyst:CMP) is often cited.[3]

  • Insufficient Oxidant: Whether using oxygen, nitric acid, or potassium permanganate, an insufficient amount will lead to incomplete reaction. For oxygen-based oxidations, ensure efficient gas dispersion into the liquid phase with vigorous stirring and maintain a constant oxygen pressure.[3]

  • Reaction Temperature & Time: The oxidation typically requires elevated temperatures (60-120 °C for O₂/Co(OAc)₂).[3] If the reaction stalls, a modest increase in temperature or extending the reaction time can help.

  • In-Process Monitoring (IPC): You cannot optimize what you cannot measure. Implement regular monitoring by HPLC or TLC to track the disappearance of the starting material.[4] This data will provide the definitive answer on when the reaction is complete and prevent unnecessary extensions of reaction time which could lead to side products.

Q4: My final product is contaminated with a significant amount of a dicarboxylic acid impurity. What is it and how can I prevent its formation?

A: This is a classic case of over-oxidation. The impurity is almost certainly isocinchomeronic acid (pyridine-2,5-dicarboxylic acid) . It forms when the ethyl group of a common precursor, 2-methyl-5-ethylpyridine, is oxidized, or in some cases from further oxidation of the desired product under harsh conditions.[5][6]

Prevention Strategies:

  • Control Reaction Temperature: Over-oxidation is highly temperature-dependent. The oxidation of picoline side chains is exothermic, which can lead to thermal runaway if not controlled.[7] Maintain the reaction temperature within the validated range.

  • Limit Oxidant Stoichiometry: Avoid a large excess of the oxidizing agent. Once IPC shows the starting material is consumed, the reaction should be quenched.

  • Choose a Milder System: Catalytic oxidation using oxygen is generally more selective and less prone to over-oxidation than harsher methods like using hot nitric acid or potassium permanganate.[3][7]

Troubleshooting Decision Tree: Low Yield in Oxidation Step

Start Low Yield of This compound Check_IPC Analyze IPC Data (HPLC/TLC) Start->Check_IPC High_SM High Starting Material (SM)? Check_IPC->High_SM Yes High_Impurity High Dicarboxylic Acid Impurity? Check_IPC->High_Impurity No, SM is consumed Incomplete_Reaction Issue: Incomplete Reaction High_SM->Incomplete_Reaction Yes Over_Oxidation Issue: Over-oxidation High_Impurity->Over_Oxidation Yes Other_Issues Check for Purification Losses or Other Side Reactions High_Impurity->Other_Issues No Sol1 Increase Reaction Time/Temp (Monitor closely) Incomplete_Reaction->Sol1 Solution Sol2 Verify Catalyst Activity/ Increase Oxidant Flow Incomplete_Reaction->Sol2 Solution Sol3 Reduce Reaction Temperature Over_Oxidation->Sol3 Solution Sol4 Optimize Oxidant Stoichiometry Over_Oxidation->Sol4 Solution

Caption: A logical workflow for troubleshooting low yields in the oxidation step.

Part C: Product Work-up and Purification

Q5: I am experiencing significant product loss during recrystallization. How can I optimize my purification protocol?

A: Product loss during purification is a major contributor to low overall yields on a large scale.[4]

  • Solvent Selection: The choice of solvent is paramount. For this compound, solvents like methanol or ethanol are often used.[8] The ideal solvent should dissolve the product well at elevated temperatures but poorly at low temperatures, while keeping impurities dissolved at all temperatures.

  • Solvent Volume: Using an excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor.[4] Perform small-scale solubility studies to determine the optimal solvent ratio (e.g., mL of solvent per gram of crude product).

  • Cooling Profile: Crash-cooling can lead to the formation of fine particles that are difficult to filter and may trap impurities. A slow, controlled cooling profile generally yields larger, purer crystals.

  • pH Adjustment: The solubility of nicotinic acids is highly pH-dependent. Ensure the pH is adjusted to the isoelectric point of this compound before crystallization to minimize its solubility in the aqueous phase during work-up.

Q6: The disposal of waste from my process is a major environmental and cost concern. Are there greener alternatives?

A: Absolutely. This is a key consideration for modern chemical manufacturing.

  • Avoid Stoichiometric Oxidants: Move away from processes that use potassium permanganate or large excesses of nitric acid. These generate significant manganese dioxide waste or NOx gases and acidic wastewater, respectively.[3][9][10]

  • Embrace Catalysis: The preferred route is the catalytic oxidation using molecular oxygen.[3] This process has a much better atom economy, and the primary byproduct is water. While it requires a catalyst (like cobalt or manganese salts), these are used in small quantities and can often be recovered and recycled from the mother liquor.[3]

  • Solvent Choice: Select solvents that are less environmentally harmful and can be easily recovered and recycled. For example, some processes use chlorobenzene, which requires careful handling and recovery.[3]

Section 3: Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters (CPPs) to control during the scale-up of the oxidation step? A: Based on common failure modes, the top three CPPs are:

  • Temperature: Directly impacts reaction rate and the selectivity profile (i.e., formation of over-oxidation byproducts).[7]

  • Rate of Oxidant Addition/Flow: Controls the exotherm and concentration of the oxidant, influencing selectivity.

  • Agitation Rate: In heterogeneous reactions (gas-liquid oxidation), this is critical for ensuring efficient mass transfer of oxygen from the gas phase to the liquid phase where the reaction occurs.

Q: How can I effectively monitor the reaction for impurities? A: A robust HPLC method is the gold standard for both reaction monitoring and final product purity analysis. A reverse-phase C18 column with a suitable mobile phase (e.g., a buffered acetonitrile/water gradient) and UV detection (around 265 nm) can typically resolve the starting material, the final product, and key impurities like isocinchomeronic acid.[11]

Q: What are the primary safety considerations when handling 2-chloro-5-methylpyridine and the subsequent oxidation reaction? A: Key safety considerations include:

  • Toxicity: Handle all chlorinated pyridine derivatives in a well-ventilated area (fume hood or closed reactor system) with appropriate personal protective equipment (PPE).

  • Exotherms: The oxidation reaction is exothermic. Ensure your reactor is equipped with adequate cooling capacity and a safety relief system. The addition of the oxidant must be controlled to manage the rate of heat generation.[7]

  • Pressure (for O₂ oxidation): If using pressurized oxygen, ensure the reactor is rated for the intended pressure and that all fittings are secure. Use oxygen-compatible materials and follow all protocols for handling pressurized gas.

Section 4: Key Experimental Protocols

The following protocols are provided as a starting point and must be adapted and optimized for your specific equipment and scale.

Protocol 1: Catalytic Oxidation of 2-Chloro-5-methylpyridine (CMP)

This protocol is based on the greener catalytic route.[3]

  • Reactor Setup: To a suitable pressure reactor equipped with mechanical stirring, a gas inlet, a condenser, and a thermocouple, charge 2-chloro-5-methylpyridine (1.0 eq) and chlorobenzene (5-10 volumes).

  • Catalyst Addition: Add cobalt (II) acetate tetrahydrate (0.02-0.10 eq).

  • Reaction Initiation: Seal the reactor, begin vigorous stirring, and heat the mixture to 100-120 °C.

  • Oxidation: Pressurize the reactor with oxygen to the desired pressure (e.g., 0.2-1.0 MPa) and maintain this pressure throughout the reaction. The reaction is exothermic; use cooling to maintain the set temperature.

  • Monitoring (IPC): Periodically (e.g., every 1-2 hours), carefully take a sample for HPLC analysis to monitor the consumption of CMP.

  • Work-up: Once the reaction is complete (typically 4-8 hours), cool the reactor to room temperature and vent the excess oxygen. The product often precipitates upon cooling.

  • Isolation: Filter the solid crude product. The filtrate containing the solvent and catalyst can be processed for recovery and recycling.[3]

  • Purification: The crude solid is then purified by recrystallization as described in the protocol below.

Protocol 2: Purification by Recrystallization
  • Dissolution: Transfer the crude this compound to a clean reactor. Add a suitable solvent (e.g., methanol, 3-5 volumes) and heat the slurry to reflux with stirring until all solids dissolve.

  • Decolorization (Optional): If the solution is highly colored, you may add a small amount of activated carbon and stir at reflux for 15-30 minutes. Filter the hot solution through a pad of celite to remove the carbon.

  • Crystallization: Slowly cool the solution to room temperature over several hours. Then, cool further to 0-5 °C and hold for at least 2 hours to maximize crystal formation.

  • Isolation: Filter the crystallized product and wash the filter cake with a small amount of cold solvent.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Analysis: Analyze the final product for purity by HPLC and confirm its identity by NMR or other spectroscopic methods.

Data Summary Table
MethodStarting MaterialOxidant/CatalystTypical YieldKey ChallengesReference
Catalytic Oxidation2-Chloro-5-methylpyridineO₂ / Cobalt AcetateHighMass transfer, catalyst recovery[3]
Permanganate Oxidation2-Chloro-5-methylpyridineKMnO₄ModerateLarge MnO₂ waste stream[3]
Nitric Acid Oxidation2-Methyl-5-ethylpyridineHNO₃ / H₂SO₄~65-70%Harsh conditions, NOx gas, over-oxidation[12]
Hydrolysis2-Chloro-5-trichloromethylpyridineMineral AcidHighLarge acidic waste stream[3]
Experimental Workflow Diagram

cluster_main Overall Production Workflow Charge Charge Reactor: - CMP - Solvent - Catalyst React Heat & Pressurize with O₂ Charge->React Monitor IPC Monitoring (HPLC) React->Monitor Decision Reaction Complete? Monitor->Decision Decision->Monitor No Cooldown Cooldown & Filter Crude Decision->Cooldown Yes Recrystallize Recrystallize from Solvent Cooldown->Recrystallize Dry Dry Final Product Recrystallize->Dry QC Final QC Analysis Dry->QC Package Package & Ship QC->Package

Sources

Technical Support Center: Resolving Impurities in 6-Chloro-5-methylnicotinic Acid Preparations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Chloro-5-methylnicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity-related issues encountered during the synthesis, purification, and analysis of this important chemical intermediate. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your work.

Understanding the Landscape of Potential Impurities

The purity of this compound (CAS RN: 66909-29-3) is critical for its successful use in downstream applications, particularly in pharmaceutical synthesis where impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] Impurities can arise from unreacted starting materials, byproducts of side reactions, subsequent degradation, or residual solvents used during synthesis and purification.

Below is a summary of common impurities that may be encountered.

Impurity Class Potential Compounds Likely Origin Analytical Signature
Starting Materials 2-Chloro-5-methylpyridineIncomplete oxidation during synthesis.[2]Distinct signals in HPLC, GC-MS, and NMR.
5-Methylnicotinic acidIncomplete chlorination.Different retention time in HPLC; absence of chlorine isotope pattern in MS.
Reaction Byproducts Isocinchomeronic acid derivativesOver-oxidation of the methyl group or impurities in starting materials.[3][4]Higher polarity, potentially two carboxylic acid signals in NMR/IR.
Positional Isomers (e.g., 2-Chloro-5-methylnicotinic acid)Non-selective chlorination.[5]Similar mass but different fragmentation in MS; distinct chemical shifts in NMR.
Degradation Products Nicotinic acid derivativesHydrolysis or decarboxylation under harsh thermal or pH conditions.[3][6]Varies based on the specific degradation pathway.
Residual Solvents Methanol, Ethanol, Chlorobenzene, Dichloromethane (DCM), Ethyl AcetateUsed during synthesis, work-up, or recrystallization.[2][7]Sharp, characteristic singlets/multiplets in ¹H NMR.[8]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues in a practical question-and-answer format, providing both diagnostic and corrective guidance.

Q1: My final product shows a low and broad melting point. What is the likely cause?

A: A depressed and broad melting point is a classic indicator of impurity.[9] The most common culprits are residual starting materials or solvents. For this compound, this could be unreacted 2-chloro-5-methylpyridine from an oxidation synthesis route or residual solvents from purification, such as methanol or ethanol, which can disrupt the crystal lattice.[2]

Causality: Impurities interfere with the uniform crystal lattice of a pure compound. This disruption requires less energy (a lower temperature) to break the intermolecular forces and transition to a liquid state. The process occurs over a wider temperature range because different regions of the solid will have varying concentrations of the impurity.

Recommended Action:

  • Analyze by ¹H NMR: Check for characteristic peaks of common solvents (e.g., methanol ~3.31 ppm, ethanol ~1.2/3.6 ppm in CDCl₃, though shifts vary by solvent).

  • Perform HPLC Analysis: Compare the chromatogram against a known pure standard to identify peaks corresponding to starting materials.

  • Purify the Material: Perform recrystallization using a suitable solvent system (see Protocol 2) or silica gel column chromatography to remove the impurities.[3][7]

Q2: My HPLC chromatogram shows several unexpected peaks. How do I proceed with their identification?

A: Multiple peaks on an HPLC chromatogram confirm the presence of impurities. A systematic approach using modern analytical techniques is essential for identification.[1][10]

Troubleshooting Workflow:

observe Observe Unexpected Peaks in HPLC check_sm Compare Retention Times with Starting Materials observe->check_sm lcms Perform LC-MS Analysis check_sm->lcms If peaks are unidentified mass_match Does Mass Match a Possible Impurity? lcms->mass_match mass_match->lcms No, re-evaluate synthesis pathway qnmr Characterize with NMR (¹H, ¹³C, HSQC) mass_match->qnmr Yes structure Elucidate Structure qnmr->structure quantify Quantify Impurity (e.g., qNMR or HPLC with standard) structure->quantify

Caption: Workflow for identifying unknown HPLC peaks.

Expert Guidance:

  • High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this problem. It provides the molecular weight of the compounds associated with each peak.[10][11] Check if the masses correspond to potential starting materials, byproducts (e.g., di-acids), or degradation products.

  • Quantitative NMR (qNMR): If an impurity is present in a significant amount (>1%), its structure can often be elucidated using 1D and 2D NMR techniques.[11] Comparing the integration of impurity peaks to the main compound peak against an internal standard can also provide quantification.

  • Forced Degradation Study: To identify potential degradation products, subject a small sample of pure material to stress conditions (e.g., heat, acid, base, oxidation) and analyze the resulting mixture by HPLC. This can help confirm if some of the unknown peaks are degradants.

Q3: My ¹H NMR spectrum is clean except for a singlet at ~2.1 ppm in CDCl₃. What is it and how do I remove it?

A: A singlet around 2.17 ppm in CDCl₃ is the characteristic chemical shift for acetone. Acetone is a very common laboratory solvent used for cleaning glassware and can persist in trace amounts. While often benign, its removal is necessary for high-purity applications.

Causality: Acetone is highly volatile and can be introduced as an aerosol in the lab environment or from improperly dried equipment. Its presence in an NMR sample is a frequent occurrence.

Recommended Action:

  • Drying Under High Vacuum: The most effective method for removing volatile organic solvents is to dry the solid product under a high vacuum (e.g., using a Schlenk line or vacuum oven) for several hours. Gentle heating (e.g., 30-40°C) can accelerate the process, provided the compound is thermally stable.

  • Recrystallization: If vacuum drying is insufficient, recrystallization (Protocol 2) will effectively remove trapped solvent molecules from the crystal lattice.[12]

Q4: How can I minimize byproduct formation during the synthesis of this compound?

A: Preventing impurity formation is always preferable to removing it. The key is precise control over reaction conditions. When synthesizing 6-methylnicotinic acid derivatives via oxidation of precursors like 2-methyl-5-ethylpyridine, side reactions are common.[4][13]

Key Parameters to Control:

  • Temperature: Over-oxidation, leading to byproducts like isocinchomeronic acid (a di-acid), is often caused by excessive temperatures. Maintain the reaction temperature within the validated range specified in the protocol (e.g., 155-160°C for certain nitric acid oxidations).[4][13]

  • Stoichiometry: The molar ratio of reactants is critical. An excess of the oxidizing agent can promote side reactions. Conversely, insufficient oxidant will leave unreacted starting material.[4]

  • Reaction Time: Monitor the reaction's progress using an appropriate technique like TLC or HPLC.[7] Quench the reaction once the starting material is consumed to prevent the formation of degradation products from over-processing.

cluster_0 Purification Decision Logic start Crude Product purity_check Purity Check HPLC / NMR start->purity_check decision Purity > 99%? purity_check->decision recrystallize Recrystallization (High Impurity Load / Crystalline Solid) decision->recrystallize No end Pure Product decision->end Yes recrystallize->purity_check chromatography Column Chromatography (Low Impurity Load / Oily Solid / Isomers) recrystallize->chromatography If still impure chromatography->purity_check

Caption: General purification strategy for this compound.

Detailed Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific impurities present.[11][14]

  • Objective: To separate, detect, and quantify this compound and its potential impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a sample solution of this compound in methanol at a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Equilibrate the HPLC column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

    • Inject the sample and run the gradient program.

    • Calculate purity by the area percentage method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Recrystallization for Product Purification

Recrystallization is a powerful technique for purifying solid compounds by separating the desired material from soluble and insoluble impurities.[12]

  • Objective: To enhance the purity of a solid, crude preparation of this compound.

  • Principle: The technique relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12]

  • Solvent Selection: A mixed solvent system of methanol and water or ethanol and water is often effective for nicotinic acid derivatives.[2] The optimal ratio should be determined experimentally on a small scale.

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the hot primary solvent (e.g., methanol or ethanol) to dissolve the solid completely. Use a hot plate and stirring to facilitate dissolution.

    • If insoluble impurities are present, perform a hot filtration to remove them.

    • Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Add a few more drops of the hot primary solvent to redissolve the precipitate.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

    • Dry the crystals under a high vacuum to remove all residual solvent.

    • Validation: Confirm the purity of the recrystallized product using the HPLC method (Protocol 1) and by measuring its melting point.

References

  • CN103570612A - Preparation method of 6-chloronicotinic acid - Google P
  • Electronic Supplementary Information - The Royal Society of Chemistry. [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC. [Link]

  • 6-chloro-5-methylnicotinamide - Chemical Synthesis Database. [Link]

  • CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google P
  • (48) methyl-6-methyinicotinate Route of Synthesis - AARTI Group. [Link]

  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem. [Link]

  • EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google P
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance - AMSbiopharma. [Link]

  • Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. [Link]

  • Recrystallization - YouTube. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • (PDF) 6-Chloronicotinic acid - ResearchGate. [Link]

  • Method Development for Drug Impurity Profiling: Part 1 | LCGC International. [Link]

  • Impurities Application Notebook - Waters. [Link]

  • CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google P
  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]

  • US2993904A - Preparation of 6-methylnicotinic acid - Google P

Sources

Stability issues of 6-Chloro-5-methylnicotinic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Chloro-5-methylnicotinic acid (CAS 66909-29-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this important chemical intermediate. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Part 1: Frequently Asked Questions (FAQs) & Core Stability Profile

This section addresses the most common questions regarding the handling, storage, and stability of this compound.

Q1: What are the optimal storage conditions for solid this compound?

For maximum long-term stability, solid this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] Based on best practices for related nicotinic acid compounds, it is recommended to keep it in a dry, cool, and well-ventilated area, protected from light.[2][3] While room temperature storage is generally acceptable for short periods, for long-term archival, consider refrigeration (2-8°C).

Q2: Is this compound sensitive to light?

Yes, photostability is a concern. The parent compound, nicotinic acid, is known to be light-sensitive. While direct photolytic degradation of this compound in water under UVA irradiation has been shown to be minimal, the presence of a photocatalyst like titanium dioxide (TiO₂) can induce significant degradation.[4] Therefore, as a precautionary measure, the compound and its solutions should always be protected from light by using amber vials or by wrapping containers in aluminum foil.

Q3: What are the primary chemical incompatibilities I should be aware of?

As a carboxylic acid, this compound will react with bases to form the corresponding carboxylate salt.[5] It is also incompatible with strong oxidizing agents.[6] Contact with strong acids should also be avoided, as this can create a highly acidic environment that may promote unwanted side reactions, although the compound itself is an acid.[6]

Q4: I'm preparing an aqueous stock solution. What is the expected stability and what solvent should I use?

This compound has limited solubility in water but is more soluble in polar organic solvents such as ethanol and dimethylformamide (DMF).[5][7] For aqueous experiments, preparing a concentrated stock in a compatible organic solvent (like DMSO or ethanol) and then diluting it into your aqueous buffer is a common strategy.

The primary degradation pathway for similar compounds in aqueous media is hydrolysis, especially for ester derivatives.[8][9] While this specific acid is not an ester, stability in solution can still be affected by pH and temperature. For optimal stability in aqueous buffers, it is advisable to:

  • Control pH: Use a buffered system, preferably slightly acidic to neutral (pH 4-7). Extreme pH values should be avoided.

  • Control Temperature: Store aqueous solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures when not in use.[8]

  • Use High-Purity Solvents: Ensure solvents are free from contaminants that could catalyze degradation.

Part 2: Troubleshooting Guide for Experimental Instability

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Q5: My HPLC analysis shows a new, unexpected peak appearing over time. What could it be?

An unexpected peak is often indicative of a degradation product. The identity depends on the experimental conditions:

  • Hydroxylated Species: If the solution was exposed to oxidative conditions or light in the presence of certain catalysts, you might be observing the formation of hydroxylated derivatives. One study identified a new hydroxylated product during photocatalytic degradation.[4]

  • Solvent Adducts: In reactive solvents (e.g., methanol under certain conditions), there is a possibility of esterification, although this is generally slow without a catalyst.

  • Reaction with Buffer Components: Some buffer components can react with the analyte over time, especially at elevated temperatures.

Causality: The pyridine ring, activated by the electron-withdrawing carboxylic acid and chlorine groups, can be susceptible to nucleophilic attack or oxidation under forcing conditions.

Recommended Action: To identify the unknown peak, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[4][10] It provides the molecular weight of the impurity, which is a critical clue to its structure.

Q6: I'm working in a basic (alkaline) solution and my results are inconsistent. Could this be a stability issue?

Yes. While the primary concern in basic solutions is the deprotonation of the carboxylic acid to form a salt, high pH can also promote other reactions. The increased electron density on the pyridine ring might make it more susceptible to certain types of oxidation. Furthermore, if your solution contains other components, base-catalyzed reactions could be occurring.

Self-Validation: Always run a time-course experiment on your compound in the basic buffer alone (a blank experiment) and analyze it by HPLC or LC-MS to confirm its stability under your specific conditions before proceeding with the main experiment.

Q7: Can I heat my solution to aid dissolution?

Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided as it will accelerate potential degradation reactions.[8]

Recommended Protocol:

  • Attempt dissolution at room temperature first using sonication.

  • If necessary, warm the solution gently (e.g., to 30-40°C) in a water bath for a short period.

  • Cool the solution back to room temperature immediately after the compound has dissolved.

  • Always prepare fresh solutions when possible and avoid repeated heating and cooling cycles.

Part 3: Experimental Protocols & Methodologies

To empower researchers to validate stability in their own labs, we provide the following validated protocols.

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a systematic approach to test the stability of this compound under various stress conditions.

Objective: To identify potential degradation pathways and determine the intrinsic stability of the molecule.

Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Buffers (pH 4, 7, and 9)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with UV detector[10]

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Stress Conditions: For each condition, dilute the stock solution to a final concentration of ~0.1 mg/mL.

    • Acid Hydrolysis: Add HCl to reach a final concentration of 0.1 M. Incubate at 60°C.

    • Base Hydrolysis: Add NaOH to reach a final concentration of 0.1 M. Incubate at 60°C.

    • Oxidation: Add H₂O₂ to reach a final concentration of 3%. Keep at room temperature.

    • Thermal Stress: Incubate a solution in neutral buffer (pH 7) at 60°C.

    • Photostability: Expose a solution in neutral buffer to light in a photostability chamber according to ICH Q1B guidelines.[11]

  • Time Points: Withdraw aliquots at initial (t=0), 2, 4, 8, and 24 hours. Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to quantify the parent compound and detect any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its potential degradation products.

  • Instrumentation: HPLC with a UV-Vis Detector.[10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~265 nm (determine the UV absorbance maximum experimentally).

  • Injection Volume: 10 µL.

Part 4: Data Summary and Visualization

Table 1: Summary of Stability Characteristics
ConditionStability ProfileRecommendations & Rationale
Solid State (RT) Generally stable.Store in a tightly sealed container, protected from moisture and light to prevent slow degradation over time.[1]
High Temperature Potential for degradation.Elevated temperatures accelerate chemical reactions. Avoid prolonged heating of solutions.[8]
Aqueous Solution (pH 4-7) Moderately stable.This pH range minimizes the risk of acid- or base-catalyzed reactions. Ideal for most experimental setups.
Acidic Conditions (pH < 3) Potential for instability.While the molecule is an acid, very strong acidic conditions can promote unwanted reactions.
Basic Conditions (pH > 8) Forms salt, potential for instability.High pH can increase susceptibility to oxidation or other base-mediated degradation pathways.
Light Exposure Sensitive, especially with photocatalysts.The pyridine ring system can absorb UV light, leading to degradation. Always protect from light.[4]
Oxidizing Agents Unstable.The molecule is susceptible to oxidation. Avoid contact with agents like hydrogen peroxide.[6]
Visual Diagrams

The following diagrams illustrate key relationships and workflows for ensuring the stability of your compound.

StabilityFactors T Temperature C This compound (Stable State) T->C Accelerates Degradation D Degradation Products (e.g., Hydroxylated Species) T->D L Light (UV) L->C Induces Photodegradation L->D P pH P->C Catalyzes Reactions P->D O Oxidants / Contaminants O->C Causes Oxidation O->D caption Key factors influencing the stability of the compound.

Caption: Key factors influencing the stability of the compound.

DegradationWorkflow start Experiment Start: Purity Confirmed (t=0) prep Prepare Solution (Buffered, Protected from Light) start->prep exp Run Experiment (Controlled Temp) prep->exp observe Inconsistent Results or Unexpected HPLC Peak? exp->observe stable Results Consistent: Proceed with Analysis observe->stable No trouble Troubleshoot: Potential Degradation observe->trouble Yes lcms Identify Impurity (LC-MS Analysis) trouble->lcms reassess Re-assess Conditions (pH, Temp, Solvent) lcms->reassess reassess->prep caption Workflow for troubleshooting potential stability issues.

Caption: Workflow for troubleshooting potential stability issues.

References

Technical Support Center: Optimizing Catalyst Performance in 6-Chloro-5-methylnicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the catalytic synthesis of 6-Chloro-5-methylnicotinic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during catalytic transformations. Our focus is on explaining the causality behind experimental choices to empower you to optimize your reactions effectively.

Core Concepts in Catalytic Synthesis

The synthesis of functionalized nicotinic acids, such as this compound, frequently relies on powerful cross-coupling reactions to form key carbon-carbon bonds. The Palladium-catalyzed Suzuki-Miyaura coupling is a particularly versatile and widely adopted method for this purpose.[1][2][3] This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide.

The general catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., the C-Cl bond on the pyridine ring) to form a Pd(II) complex.[3][4]

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step requires activation by a base.[4][5]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][4]

However, the presence of the nitrogen atom in the pyridine ring introduces specific challenges, most notably the potential for catalyst inhibition or "poisoning," where the Lewis basic nitrogen coordinates to the palladium center and deactivates it.[6] Furthermore, chloropyridines are known to be less reactive electrophiles than their bromo or iodo counterparts, often requiring more specialized and highly active catalytic systems.[7]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter in a question-and-answer format.

Issue 1: Low to No Reaction Conversion

Q: My Suzuki-Miyaura reaction to functionalize a 6-Chloro-5-methylnicotinate ester is showing little to no product formation. What are the primary catalytic factors I should investigate?

A: Low or no conversion in a Suzuki-Miyaura coupling of a chloropyridine is a common issue. A systematic approach to troubleshooting is essential.

Initial Checks (The Usual Suspects):

  • Reagent Integrity: First, verify the quality and dryness of all reagents and solvents (e.g., dioxane, toluene, DMF). Ensure your base (e.g., K₃PO₄, K₂CO₃) is anhydrous and finely powdered for maximum reactivity.

  • Inert Atmosphere: Confirm that your reaction was set up under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.

Catalyst-Specific Troubleshooting:

  • Inefficient Pre-catalyst Activation: Most Suzuki reactions start with a stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) which must be reduced in situ to the active Pd(0) species. If this reduction is slow or incomplete, the catalytic cycle will not initiate. Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more advanced pre-catalyst designed for rapid activation.

  • Incorrect Ligand Choice: Chloropyridines, especially those with electron-withdrawing groups like a carboxylic ester, are challenging substrates. Standard ligands like triphenylphosphine (PPh₃) may not be effective. You need a ligand that promotes both fast oxidative addition and prevents catalyst deactivation.

    • Electron-Rich, Bulky Phosphines: Ligands such as SPhos, XPhos, or RuPhos are designed to be highly active for coupling aryl chlorides. Their steric bulk facilitates reductive elimination, while their electron-donating nature increases the electron density on the palladium, promoting the difficult oxidative addition step.

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr or SIPr have proven effective for challenging couplings, including site-selective reactions on dichloropyridines.[8]

  • Suboptimal Base: The base plays a crucial role in activating the boronic acid for transmetalation.[5]

    • For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) are often more effective than weaker ones like sodium carbonate (Na₂CO₃).[9][10]

    • The choice of base can be critical; a screen of different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is often a necessary optimization step.[9]

Below is a workflow to guide your troubleshooting process for a failed reaction.

G start Low / No Conversion reagents Verify Reagent Quality (Substrates, Solvent, Base) & Inert Atmosphere start->reagents catalyst_choice Evaluate Catalyst System reagents->catalyst_choice If reagents are OK precatalyst Is Pre-catalyst Activation Efficient? (Pd(II) -> Pd(0)) catalyst_choice->precatalyst ligand Is the Ligand Active Enough? (e.g., PPh3 vs. Buchwald Ligand) catalyst_choice->ligand base Is the Base Optimal? (e.g., Carbonate vs. Phosphate) catalyst_choice->base solution_precatalyst Action: Switch to Pd(0) source (e.g., Pd(PPh3)4) or advanced pre-catalyst. precatalyst->solution_precatalyst solution_ligand Action: Screen electron-rich, bulky ligands (SPhos, XPhos) or N-Heterocyclic Carbenes (IPr). ligand->solution_ligand solution_base Action: Screen stronger, non-aqueous bases like K3PO4 or Cs2CO3. base->solution_base

Caption: Troubleshooting workflow for low conversion.
Issue 2: Catalyst Decomposition (Formation of Palladium Black)

Q: My reaction mixture turns black and a precipitate forms shortly after heating, and the reaction stalls. What is happening to my catalyst?

A: The formation of a black precipitate is a classic sign of catalyst decomposition, where the soluble, active Pd(0) species agglomerates into inactive, insoluble palladium black. This is often caused by a breakdown in the catalytic cycle.

Common Causes & Solutions:

  • Slow Reductive Elimination: If the final step of the catalytic cycle (reductive elimination) is slow compared to other processes, the Pd(II) intermediate has a longer lifetime and can undergo side reactions. More commonly, if the ligand dissociates from the Pd(0) center, the "naked" palladium atoms can easily aggregate.

    • Solution: Use ligands with strong binding affinity and steric bulk. Bidentate ligands (e.g., dppf, Xantphos) or bulky monodentate ligands (e.g., SPhos) can stabilize the catalytic species and prevent aggregation.

  • High Temperatures: While higher temperatures are often needed to activate C-Cl bonds, excessive heat can accelerate catalyst decomposition pathways.

    • Solution: Once you find a highly active ligand, try to lower the reaction temperature incrementally. A more active catalyst may allow for effective coupling at a milder temperature (e.g., 80-100 °C instead of >110 °C).

  • Inappropriate Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave palladium centers coordinatively unsaturated and prone to aggregation.

    • Solution: Ensure an appropriate ligand-to-palladium ratio. For monodentate ligands, a ratio of 2:1 (L:Pd) is common, but for challenging substrates, a 3:1 or 4:1 ratio might be beneficial.

Issue 3: Significant By-product Formation

Q: I am getting my desired product, but also a significant amount of a by-product where the chlorine atom is replaced by hydrogen (hydrodehalogenation). How can I suppress this?

A: Hydrodehalogenation is a common side reaction in cross-coupling, especially with electron-deficient halides. It occurs when the Pd(II)-aryl intermediate is intercepted by a hydride source before it can undergo transmetalation or reductive elimination.

Sources of Hydride & Mitigation Strategies:

  • Solvent or Base: Some solvents or bases (or impurities within them) can act as hydride donors. For example, using an alcohol as a solvent or co-solvent can sometimes lead to this side reaction.

    • Solution: Switch to a rigorously anhydrous, aprotic solvent like dioxane, toluene, or CPME. Ensure your base is not a hydride source.

  • Organoboron Reagent: Boronic acids can sometimes be a source of the competing protonolysis pathway (protodeboronation), which can indirectly affect the main cycle and favor side reactions.

    • Solution: Ensure you are using the correct stoichiometry (typically 1.2-1.5 equivalents of the boronic acid). Using boronate esters (e.g., pinacol esters) can sometimes lead to cleaner reactions than using the corresponding boronic acids.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading for this type of reaction? A1: For initial screening and lab-scale synthesis, a palladium loading of 1-5 mol% is common.[11] For highly optimized and large-scale processes, loadings can often be reduced to <1 mol%, and sometimes into the parts-per-million (ppm) range, especially with highly active catalyst systems.[12]

Q2: Which palladium pre-catalyst is best to start with? A2: For convenience, Pd(OAc)₂ or PdCl₂(dppf) are excellent starting points when combined with a suitable ligand. Pd(PPh₃)₄ is a good choice if you want to start directly from a Pd(0) source. For difficult couplings, specialized pre-catalysts like G3-Palladacycles (e.g., SPhos-Pd-G3) are designed for high activity and are often worth the investment.

Q3: How does the methyl group at the C5 position affect the reaction? A3: The methyl group is a weak electron-donating group. This has a minor electronic effect that slightly increases the electron density of the pyridine ring compared to an unsubstituted nicotinic acid. This can make the oxidative addition step marginally more difficult. However, its steric effect is minimal for the C6 position, and it is unlikely to be the dominant factor in catalyst performance compared to the chloro and carboxylate groups.

Q4: Can I use this compound directly in a Suzuki coupling? A4: It is highly advisable to protect the carboxylic acid group, typically as a methyl or ethyl ester, before attempting the Suzuki-Miyaura coupling. The acidic proton of the carboxylic acid can interfere with the basic conditions required for the reaction, potentially neutralizing the base and complicating the reaction mechanism.

Data Summary: Catalyst System Components

The choice of ligand and base is critical for successfully coupling chloropyridines. The following table summarizes general trends observed in the literature for similar substrates.

ComponentOptionsGeneral Effect on Chloropyridine CouplingReference
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), Pd(PPh₃)₄Pd(II) sources require in-situ reduction. Pd(0) sources enter the cycle directly. Choice often depends on convenience and cost.[13][14]
Ligand PPh₃ (Triphenylphosphine)Often insufficient for activating C-Cl bonds on electron-deficient rings.[6]
dppf (Bidentate)Moderate activity; can be effective but may require higher temperatures.[14]
Bulky Monophosphines (SPhos, XPhos, RuPhos)Excellent activity for C-Cl bond activation due to high electron-donating ability and steric bulk. Often the best choice.[13][14]
NHCs (IPr, SIPr)Strong σ-donors, form very stable catalysts. Highly effective for challenging substrates.[8]
Base Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃)Commonly used. Cesium carbonate is stronger and more soluble, often giving better results in difficult couplings.[9][10]
Phosphates (K₃PO₄)A strong, non-nucleophilic base. Often the base of choice for difficult Suzuki couplings as it's highly effective in anhydrous organic solvents.[13][14]
Fluorides (KF, CsF)Can be effective, especially when base-sensitive functional groups are present.[5]
Solvent Toluene, Dioxane, THF, CPMEAprotic, ethereal, or aromatic solvents are standard. Must be anhydrous. Often used with a small amount of water if aqueous bases are employed.[2][13]

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 6-chloro-5-methylnicotinate

This protocol is a representative procedure based on established methods for the coupling of challenging chloropyridine substrates.[13][14] Optimization of specific components may be required.

Materials:

  • Methyl 6-chloro-5-methylnicotinate (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane, anhydrous (5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add Methyl 6-chloro-5-methylnicotinate, the arylboronic acid, K₃PO₄, SPhos, and Pd(OAc)₂.

  • Inerting: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and add water (20 mL).

    • Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification a Combine solids: Substrate, Boronic Acid, Base, Ligand, Pd(OAc)2 b Evacuate & Backfill with Argon (3x) a->b c Add Anhydrous Dioxane b->c d Heat to 100 °C with Stirring c->d e Monitor by TLC / LC-MS d->e f Cool & Quench (EtOAc / Water) e->f g Extract & Dry Organic Layers f->g h Purify by Column Chromatography g->h product Final Product h->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

  • Yang, D., et al. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

  • Iqbal, N., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Benny, A. T., et al. (2024). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Optimization of the Suzuki coupling reaction. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. [Link]

  • Palladium-catalyzed suzuki-miyaura cross-coupling: Topics. Science.gov. [Link]

  • Fihri, A., et al. (2011). Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Dalton Transactions. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Ciriminna, R., et al. (2018). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]

  • The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]

  • Al-Masri, M. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]

  • Preparation method of high-purity 5-methyl-nicotinic acid.
  • Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. [Link]

Sources

Validation & Comparative

A Comparative Guide to 6-Chloro-5-methylnicotinic Acid and 6-hydroxynicotinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of two pivotal nicotinic acid derivatives: 6-Chloro-5-methylnicotinic acid and 6-hydroxynicotinic acid. Moving beyond a simple catalogue of properties, we will dissect their synthesis, reactivity, and applications from a mechanistic and practical standpoint. The objective is to equip researchers, chemists, and drug development professionals with the nuanced understanding required to select the optimal building block for their specific research and development endeavors.

At a Glance: Structural and Physicochemical Distinctions

While both molecules share the pyridine-3-carboxylic acid core, their substitutions at the 6-position fundamentally dictate their chemical personality and utility. This compound is a halogenated intermediate, primed for nucleophilic substitution, whereas 6-hydroxynicotinic acid is a hydroxylated analogue that exhibits significant tautomerism and serves as a versatile precursor in multiple industries.

PropertyThis compound6-hydroxynicotinic acid
Structure this compound Structure6-hydroxynicotinic acid Structure
Molecular Formula C₇H₆ClNO₂[1]C₆H₅NO₃[2]
Molecular Weight 171.58 g/mol [1][3]139.11 g/mol [2]
CAS Number 66909-29-3[3]5006-66-6[2][4]
Appearance White to off-white solidBright yellow crystalline solid / Off-white powder[2][5]
Melting Point Not specified, but related amide melts at 211-212°C[6]>300 °C (decomposes)[5][7]
Key Feature Halogenated pyridine ring, offering a reactive site for substitution.Hydroxylated pyridine ring, exists in tautomeric equilibrium.

Synthesis Trajectories: Chemical vs. Biological Routes

The manufacturing pathways for these two compounds are markedly different, reflecting their distinct chemical nature and economic drivers.

This compound: A Classic Chemical Approach

The synthesis of this compound typically follows conventional organic chemistry transformations. While direct synthesis protocols are less commonly published, the most logical and industrially viable route involves the oxidation of a suitable precursor followed by chlorination, or the hydrolysis of its corresponding ester, methyl 6-chloro-5-methylnicotinate. The latter is a known chemical intermediate.[8]

A plausible synthetic pathway is illustrated below. The process begins with the oxidation of a more readily available starting material, 5-ethyl-2-methyl pyridine, to form 6-methylnicotinic acid. Subsequent esterification and chlorination steps would yield the target acid.

Synthesis of 6-Chloro-5-methylnicotinic_acid cluster_0 Plausible Synthetic Pathway Start 5-Ethyl-2-methyl pyridine Intermediate1 6-Methylnicotinic acid Start->Intermediate1 Oxidation (e.g., HNO₃, H₂SO₄) Intermediate2 Methyl 6-methylnicotinate Intermediate1->Intermediate2 Esterification (Methanol, Acid cat.) Intermediate3 Methyl 6-chloro-5- methylnicotinate Intermediate2->Intermediate3 Chlorination (e.g., SOCl₂ or PCl₅) Final 6-Chloro-5-methylnicotinic acid Intermediate3->Final Hydrolysis (Acid or Base)

Caption: Plausible chemical synthesis route for this compound.

6-hydroxynicotinic Acid: A Tale of Two Methods

In contrast, 6-hydroxynicotinic acid can be efficiently produced through both traditional chemical synthesis and modern biotechnological methods.

  • Chemical Synthesis from Coumalic Acid: This is a well-established laboratory and industrial method.[9] It involves the initial formation of methyl coumalate from coumalic acid, which is then treated with ammonia and sodium hydroxide to yield 6-hydroxynicotinic acid.[5] The causality here is a ring-opening and subsequent recyclization reaction, where ammonia acts as the nitrogen source for the pyridine ring.

Chemical_Synthesis_6HNA cluster_0 Chemical Synthesis of 6-Hydroxynicotinic Acid Start Coumalic Acid Step1 Methyl Coumalate Start->Step1 H₂SO₄, Methanol Step2 Ring Opening/Addition Step1->Step2 1. NH₄OH Final 6-Hydroxynicotinic Acid Step2->Final 2. NaOH, heat 3. HCl (acidification)

Caption: Chemical synthesis of 6-hydroxynicotinic acid from coumalic acid.

  • Biotechnological Synthesis: A more sustainable and highly specific method involves the enzymatic hydroxylation of nicotinic acid.[10] This biotransformation is catalyzed by the enzyme nicotinate dehydrogenase, found in microorganisms such as Pseudomonas fluorescens and Achromobacter xylosoxydans.[11][12] This method is advantageous due to its high yield (often exceeding 90%), mild reaction conditions, and reduced environmental impact.[11][12] The process relies on resting cells of the microorganism, which act as a whole-cell biocatalyst.[12]

Reactivity and Mechanistic Insights

This compound: The Halogen Handle

The key to this molecule's utility is the chlorine atom at the 6-position. The electron-withdrawing nature of the pyridine nitrogen and the adjacent carboxylic acid group makes this position susceptible to nucleophilic aromatic substitution (SNAr) . This allows for the straightforward introduction of a wide variety of nucleophiles (e.g., amines, alcohols, thiols), making it a valuable building block for creating libraries of substituted pyridine derivatives in agrochemical and pharmaceutical research.[13]

6-hydroxynicotinic Acid: The Tautomerism Game

A defining feature of 6-hydroxynicotinic acid is its existence in a tautomeric equilibrium with its 2-pyridone form (1,6-dihydro-6-oxo-3-pyridinecarboxylic acid).[4] Computational and spectroscopic studies have shown that in the gas phase and likely in aqueous solution, the deprotonated species overwhelmingly favors the 6-pyridone tautomer .[14] This is a critical consideration for reaction design, as the reactivity will be that of a pyridone rather than a phenol-like hydroxypyridine. For instance, it is a key substrate for the enzyme 6-hydroxynicotinic acid 3-monooxygenase (NicC), which catalyzes its decarboxylative hydroxylation to 2,5-dihydroxypyridine as part of the bacterial degradation pathway for nicotinic acid.[15][16]

Caption: Tautomerism of 6-hydroxynicotinic acid, favoring the 6-pyridone form.

Comparative Applications

The distinct structural features of these two acids lead them down divergent application paths. This compound is almost exclusively a synthetic intermediate, whereas 6-hydroxynicotinic acid has a broader utility as both an intermediate and a functional molecule.

Application AreaThis compound6-hydroxynicotinic acid
Agrochemicals Key intermediate for herbicides and plant growth regulators.[13]Crucial intermediate for modern insecticides like Imidacloprid.[17][18]
Pharmaceuticals Building block for nicotinic acid derivatives with potential biological activity.[13]Precursor for drugs like Tazarotene and lipid-lowering agents (5,6-dichloronicotinic acid).[17][18][19]
Biochemical Research Limited direct applications reported.Biomarker for Pseudomonas aeruginosa urinary tract infections. Substrate for studying bacterial metabolic pathways.[15][20]
Materials Science Not a primary application.Investigated as a precursor for novel luminescent materials.[21]

Experimental Protocols

To provide actionable insights, this section details validated protocols for the synthesis and analysis of these compounds.

Protocol 1: Chemical Synthesis of 6-hydroxynicotinic Acid from Coumalic Acid

This protocol is adapted from established literature procedures.[5][9]

Objective: To synthesize 6-hydroxynicotinic acid via the ring transformation of methyl coumalate.

Part A: Preparation of Methyl Coumalate

  • In a 250 mL round-bottom flask, place 100 mL of concentrated sulfuric acid and cool in an ice-water bath.

  • With swirling, slowly add 35 g (0.224 mol) of finely powdered coumalic acid, ensuring the temperature remains below 30°C.

  • Slowly add 50 mL of methanol in small portions, keeping the temperature below 35°C.

  • Heat the mixture on a boiling water bath for 1.5 hours.

  • Cool the mixture and pour it slowly into 500 mL of an ice-water slurry with vigorous stirring.

  • Neutralize the solution by adding a slurry of ~150 g of sodium carbonate until the mixture is just neutral (orange color). Avoid excess carbonate (which turns the solution red).

  • Filter the crude methyl coumalate. The ester can be purified by slurrying four times with 100 mL portions of cold water, followed by filtration and air-drying. The typical yield is around 47%.

Part B: Preparation of 6-hydroxynicotinic Acid

  • Prepare a mixture of 20 mL of concentrated ammonia solution (d = 0.88 g/ml) and 30 mL of water in a 250 mL beaker cooled in an ice-water bath.

  • With magnetic stirring, add 18 g (0.105 mol) of the crude methyl coumalate from Part A portion-wise over 5 minutes, keeping the temperature below 20°C.

  • Stir the resulting dark red solution for an additional 45 minutes at 20°C.

  • Add this solution to a boiling solution of aqueous sodium hydroxide (prepared from 40 g of NaOH in 250 mL of water).

  • Boil the reaction mixture for 5 minutes, then cool to 10°C in an ice-water bath.

  • With stirring, precipitate the product by adding concentrated hydrochloric acid until the solution is strongly acidic. The temperature should not exceed 30°C during neutralization.

  • Allow the acidified solution to stand in the ice bath for 1 hour.

  • Collect the bright yellow crystalline solid by filtration, wash with cold water, and air dry. The expected yield is approximately 58%.

Protocol 2: Enzymatic Synthesis of 6-hydroxynicotinic Acid

This protocol outlines a general procedure for microbial hydroxylation based on published methods.[12]

Objective: To produce 6-hydroxynicotinic acid from nicotinic acid using resting cells of Pseudomonas fluorescens.

  • Cultivation: Cultivate Pseudomonas fluorescens TN5 in a suitable medium containing nicotinic acid as an inducer, along with molybdenum and iron ions to enhance enzyme formation. The supply of oxygen is critical.

  • Cell Harvesting: Harvest the cells by centrifugation when they reach the late logarithmic growth phase. Wash the cell pellet with a suitable buffer (e.g., potassium phosphate buffer, pH 6.5).

  • Reaction Setup: Prepare a reaction mixture in a suitable vessel. For example, a 2 mL mixture could contain 400 µmol of nicotinic acid, 170 µmol of potassium phosphate buffer (pH 6.5), and a specific amount of the washed cell suspension (e.g., corresponding to ~7.5 g dry weight of cells per liter).

  • Biotransformation: Incubate the reaction mixture at 35°C with shaking (e.g., 160 rpm) to ensure adequate aeration. Monitor the reaction progress over time (e.g., up to 45 hours).

  • Product Isolation: Stop the reaction by adding a solvent like acetonitrile. Centrifuge to remove the cells.

  • Purification: Bring the clear supernatant to pH 1.5 with a strong acid (e.g., sulfuric acid) to precipitate the 6-hydroxynicotinic acid product.[11]

  • Collect the precipitate by filtration, wash, and dry. Purity can be assessed by HPLC.

Conclusion and Future Outlook

The choice between this compound and 6-hydroxynicotinic acid is fundamentally a choice of strategy.

  • This compound is the specialist's tool. Its value lies in the predictable reactivity of its C-Cl bond, providing a reliable anchor point for building molecular complexity through nucleophilic substitution. It is ideal for lead optimization campaigns in medicinal and agricultural chemistry where diverse analogues are required.

  • 6-hydroxynicotinic acid is the versatile workhorse. Its dual synthesis routes (chemical and green biotechnological) offer flexibility in sourcing. Its rich functionality, including its tautomeric nature, makes it a foundational element in high-value products ranging from blockbuster insecticides to potential new materials.

Future research will likely focus on expanding the catalytic and enzymatic routes to novel derivatives of both scaffolds. For this compound, developing palladium-catalyzed cross-coupling reactions from this intermediate could unlock new synthetic avenues. For 6-hydroxynicotinic acid, engineering the nicotinate dehydrogenase enzyme could allow for the direct hydroxylation of a wider range of substituted nicotinic acids, further cementing the role of biotechnology in the sustainable production of fine chemicals.

References

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Validating the purity of synthesized 6-Chloro-5-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Comprehensive Purity Validation of Synthesized 6-Chloro-5-methylnicotinic Acid

Abstract

This compound is a pivotal substituted pyridine carboxylic acid derivative, frequently employed as a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The purity of this precursor is not merely a quality metric; it is a critical determinant of the safety, efficacy, and yield of subsequent multi-step synthetic processes. The presence of even trace impurities—such as regioisomers, unreacted starting materials, or reaction by-products—can have cascading negative effects on downstream chemistry and introduce significant challenges for final product purification. This guide presents a robust, multi-faceted analytical strategy for the comprehensive validation of this compound purity. We will compare and contrast orthogonal analytical techniques, detail self-validating experimental protocols, and explain the scientific rationale behind each step, providing researchers and drug development professionals with a field-proven framework for establishing a high-confidence purity profile.

The Imperative of Purity: A Synthesis-Forward Perspective

In any synthetic sequence, the quality of the output is dictated by the quality of the input. For a versatile intermediate like this compound, impurities can manifest in several detrimental ways:

  • Competitive Reaction: Impurities with similar functional groups (e.g., an isomeric nicotinic acid) can compete in subsequent coupling reactions, leading to the formation of difficult-to-separate isomeric by-products in the final API.

  • Catalyst Poisoning: Certain residual reagents or by-products can inactivate expensive catalysts used in downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), causing reactions to stall and yields to plummet.

  • Altered Physicochemical Properties: The presence of impurities can affect the crystallinity, solubility, and stability of the material, complicating handling and formulation.

Therefore, a rigorous purity assessment is not just a final check but a foundational requirement. The first step in designing a validation strategy is to anticipate the likely impurities based on a common synthetic route. A plausible synthesis for this compound involves the oxidation of 2-chloro-3-methyl-5-vinylpyridine.

This synthetic pathway helps us to categorize potential impurities:

  • Starting Materials: Unreacted 2-chloro-3-methyl-5-vinylpyridine.

  • Intermediates: Partially oxidized intermediates.

  • By-products: Over-oxidized products or products from side reactions such as hydrolysis of the chloro group.

  • Reagents & Solvents: Residual oxidizing agents or solvents used during the synthesis and workup.

A Multi-Detector, Orthogonal Approach to Purity Validation

No single analytical technique is sufficient to declare a compound "pure." A robust purity assessment relies on an orthogonal strategy , which involves using multiple analytical methods that measure different chemical and physical properties. This approach provides a more complete and trustworthy picture, as the weaknesses of one technique are compensated for by the strengths of another. Our validation workflow integrates chromatographic purity, structural identity, elemental composition, and physical properties.

Purity_Validation_Workflow cluster_Input Material Input cluster_Primary_Analysis Primary Purity & Structural Analysis cluster_Secondary_Analysis Impurity Identification & Orthogonal Checks cluster_Decision Decision Point cluster_Output Final Output Synthesized_Product Synthesized This compound HPLC HPLC-UV (Chromatographic Purity) Synthesized_Product->HPLC Primary Screen NMR ¹H & ¹³C NMR (Structural Identity) Synthesized_Product->NMR Structural Check Elemental_Analysis CHN Analysis (Elemental Composition) Synthesized_Product->Elemental_Analysis Melting_Point Melting Point (Physical Property Check) Synthesized_Product->Melting_Point LC_MS LC-MS (Impurity ID & MW Confirmation) HPLC->LC_MS Investigate Unknown Peaks Decision Purity > 99%? Structure Confirmed? Impurities < 0.1%? HPLC->Decision NMR->LC_MS Confirm Structure NMR->Decision LC_MS->Decision Elemental_Analysis->Decision Melting_Point->Decision Pass Release Batch Generate Certificate of Analysis Decision->Pass Yes Fail Further Purification & Re-analysis Decision->Fail No

Caption: Integrated workflow for the purity validation of this compound.

Comparative Analysis of Key Purity Assessment Techniques

The core of our strategy is the comparative use of High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation. These are complemented by mass spectrometry, elemental analysis, and melting point determination.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For this compound, a reverse-phase HPLC method is ideal.

Causality Behind Method Choice:

  • Column: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains and separates moderately polar organic molecules like our target compound from both more polar and less polar impurities.

  • Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile, the organic modifier, is increased over time to elute compounds of increasing hydrophobicity. A small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid is critical. It protonates the carboxylic acid group on our molecule, suppressing its ionization and ensuring a sharp, symmetrical peak shape for accurate quantification.

  • Detector: A UV detector set to a wavelength where the pyridine ring exhibits strong absorbance (e.g., ~265 nm) provides high sensitivity for the main component and related aromatic impurities.

Experimental Protocol: HPLC-UV Purity Assay

  • System Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Dilute 1:10 with the same solvent to a final concentration of 0.1 mg/mL.

  • Gradient Elution:

    • Run a linear gradient from 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and equilibrate for 5 minutes before the next injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy provides unambiguous structural information by probing the magnetic environments of atomic nuclei (primarily ¹H and ¹³C).[1] It is unparalleled for confirming the identity of the main component and for identifying the structures of unknown impurities if they are present at sufficient levels (>0.5-1%).[1]

Causality Behind Experimental Choices:

  • ¹H NMR: This is the first and most crucial experiment. It confirms the presence and connectivity of all protons. For this compound, we expect to see:

    • Two distinct singlets in the aromatic region (downfield, ~8-9 ppm) for the two protons on the pyridine ring. Their chemical shifts are highly sensitive to the substitution pattern, confirming the correct isomer.[1]

    • A singlet in the aliphatic region (~2.5 ppm) for the methyl group protons.

    • A very broad singlet for the carboxylic acid proton, which can be confirmed by its disappearance upon adding a drop of D₂O to the sample.

  • ¹³C NMR: This experiment confirms the carbon backbone of the molecule, providing evidence for the number of unique carbon atoms and their chemical environment.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[2] DMSO-d₆ is often preferred as it readily dissolves the carboxylic acid and allows observation of the acid proton.

  • Spectrometer Setup: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure the magnetic field is well-shimmed to achieve sharp lines for accurate integration.

  • Data Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Calibrate the spectrum using the residual solvent peak.

    • Integrate all signals. The ratio of the integrals should correspond to the number of protons in each environment (e.g., 1:1:3 for the aromatic and methyl protons).

    • Analyze the chemical shifts and coupling patterns to confirm the structure. The presence of small, unidentified peaks indicates impurities.

Orthogonal and Complementary Techniques

To build a self-validating system, we must incorporate techniques that probe different properties.

Mass Spectrometry (MS)

Coupled with LC (LC-MS), this technique confirms the molecular weight of the main peak and provides molecular weights for impurity peaks, which is the first step in their identification.

Elemental Analysis (CHN)

This classical technique provides the mass percentages of Carbon, Hydrogen, and Nitrogen in the sample.[3][4] The experimental values are compared against the theoretical values calculated from the molecular formula (C₇H₆ClNO₂). A close match (typically within ±0.4%) is strong evidence of high purity and the absence of inorganic impurities or residual solvents.[5][6]

Melting Point

A pure crystalline solid will melt over a very narrow temperature range.[7] Impurities disrupt the crystal lattice, causing the material to melt at a lower temperature and over a broader range.[7][8][9][10][11] This simple, low-cost technique is an excellent indicator of purity.

Data Synthesis: Comparing Purity Profiles

The true power of this orthogonal approach is realized when the data are synthesized to build a complete picture. Below is a comparison of hypothetical data for two different batches of synthesized this compound.

Table 1: Comparative Purity Analysis of Two Batches

Analytical TechniqueBatch A (High Purity)Batch B (Impure)Rationale & Interpretation
HPLC (Area %) 99.8%97.5% (with a 1.8% unknown peak at RRT 1.1)Batch A meets the typical >99% purity requirement. Batch B contains a significant, less polar impurity.
¹H NMR Clean spectrum, integral ratios match theory.Extra aromatic singlets and an aliphatic peak observed.Confirms the identity of Batch A. Batch B contains structurally related impurities.
LC-MS (Main Peak) [M+H]⁺ = 172.0[M+H]⁺ = 172.0Both batches contain the correct product.
LC-MS (Impurity) N/A[M+H]⁺ = 186.0The impurity in Batch B has a mass 14 units higher, suggesting an additional methyl group (e.g., an ester by-product).
Elemental Analysis C: 49.01% H: 3.53% N: 8.16%C: 49.85% H: 3.91% N: 7.85%Batch A is within the ±0.4% acceptance criteria of theoretical values (C: 49.00%, H: 3.52%, N: 8.16%). Batch B deviates, indicating the presence of an impurity with a different elemental composition.
Melting Point 188-189 °C182-186 °CThe sharp, high melting point of Batch A is indicative of high purity. The depressed and broad range of Batch B confirms the presence of impurities.[7]

Conclusion: Establishing a Certificate of Analysis

Validating the purity of a critical intermediate like this compound requires a rigorous, multi-technique approach. Relying solely on a single method, such as HPLC, can be misleading. An impurity might co-elute with the main peak or have a poor UV response, rendering it invisible. By integrating chromatographic data (HPLC) with definitive structural information (NMR), molecular weight confirmation (MS), fundamental composition (Elemental Analysis), and a classic physical property check (Melting Point), we create a self-validating system. This orthogonal strategy ensures that the material released for downstream processes is of the highest possible quality and identity, safeguarding the integrity of the entire drug development pipeline. The data gathered from this comprehensive analysis forms the basis of a trustworthy Certificate of Analysis.

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A Comparative Guide to Analytical Method Validation for the Quantification of 6-Chloro-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 6-Chloro-5-methylnicotinic acid quantification. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental nuances of method validation, underpinned by established regulatory frameworks. Our focus is to equip you with the scientific rationale and practical protocols necessary to develop and validate robust, reliable, and compliant analytical methods.

Introduction: The Analytical Imperative for this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its precise and accurate quantification is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, a non-negotiable requirement by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6]

This guide will compare three prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will explore the validation of these methods through the lens of core performance characteristics as mandated by ICH Q2(R2) guidelines.[7][8][9]

Comparative Overview of Analytical Methodologies

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the nature of potential impurities.

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[10][11][12]Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[13]
Analyte Suitability Well-suited for non-volatile and thermally stable compounds.Suitable for volatile or semi-volatile compounds. Derivatization may be required for polar compounds like nicotinic acid derivatives to improve volatility.[14][15]Broad applicability, including for polar, non-volatile, and complex matrix samples. Offers high specificity.
Sensitivity Moderate (µg/mL to ng/mL range).[16]High (ng/mL to pg/mL range).Very High (pg/mL to fg/mL range).
Selectivity Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra.Very high, provides structural information for peak identification.Excellent, highly selective due to precursor-product ion monitoring.
Typical Application Routine quality control, purity assessment, and stability testing.[17]Identification and quantification of volatile impurities and residual solvents.[17]Bioanalysis, trace level impurity quantification, and analysis in complex matrices.[18]

The Workflow of Analytical Method Validation

A systematic approach to method validation is crucial for ensuring that the analytical procedure is fit for its intended purpose.[8] The following diagram illustrates a generalized workflow for analytical method validation.

Analytical Method Validation Workflow cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis & Reporting Define_Purpose Define Analytical Method's Purpose Prepare_Protocol Prepare Validation Protocol Define_Purpose->Prepare_Protocol Define_Acceptance Define Acceptance Criteria Prepare_Protocol->Define_Acceptance Execute_Experiments Execute Validation Experiments Define_Acceptance->Execute_Experiments Specificity Specificity Execute_Experiments->Specificity Linearity Linearity & Range Execute_Experiments->Linearity Accuracy Accuracy Execute_Experiments->Accuracy Precision Precision Execute_Experiments->Precision LOD_LOQ LOD & LOQ Execute_Experiments->LOD_LOQ Robustness Robustness Execute_Experiments->Robustness Analyze_Data Analyze Data vs. Acceptance Criteria Robustness->Analyze_Data Prepare_Report Prepare Validation Report Analyze_Data->Prepare_Report Review_Approve Review & Approve Report Prepare_Report->Review_Approve

Caption: A generalized workflow for analytical method validation.

In-Depth Guide to Validation Parameters

The following sections provide detailed experimental protocols for validating an analytical method for the quantification of this compound, in accordance with ICH guidelines.[1][5][7][19]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][19]

Experimental Protocol:

  • Forced Degradation Studies: Subject a solution of this compound to stress conditions (e.g., acid and base hydrolysis, oxidation, heat, and light) to generate potential degradation products.[20]

  • Analysis of Stressed Samples: Analyze the stressed samples using the proposed analytical method.

  • Peak Purity Analysis: For HPLC-UV, employ a photodiode array (PDA) detector to assess peak purity and ensure that the analyte peak is not co-eluting with any degradation products. For GC-MS and LC-MS/MS, the mass spectra of the analyte peak should be consistent across the peak.

  • Placebo and Blank Analysis: Analyze a placebo (formulation without the active ingredient) and a blank (solvent) to demonstrate the absence of interfering peaks at the retention time of this compound.

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][7]

Experimental Protocol:

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards of this compound spanning the expected concentration range.

  • Analysis of Standards: Analyze each calibration standard in triplicate.

  • Construction of Calibration Curve: Plot the mean response (e.g., peak area) against the corresponding concentration.

  • Statistical Analysis: Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of ≥ 0.99 is generally considered acceptable.[21]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.[1]

Experimental Protocol:

  • Spiked Sample Preparation: Spike a placebo or a known matrix with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis of Spiked Samples: Analyze a minimum of three replicates at each concentration level.

  • Calculation of Percent Recovery: Calculate the percent recovery using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at two levels: repeatability and intermediate precision.[1][19]

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, with the same analyst, and on the same instrument.

    • Alternatively, analyze three different concentrations in triplicate on the same day.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Data Analysis: Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements. The acceptance criteria for RSD are typically ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

Experimental Protocol (based on the signal-to-noise ratio):

  • Determination of Signal-to-Noise Ratio:

    • Analyze a series of samples with known low concentrations of this compound.

    • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Verification of LOQ:

    • Prepare samples at the determined LOQ concentration and analyze them to confirm that the precision and accuracy are within acceptable limits.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

Experimental Protocol:

  • Introduce Small Variations: Deliberately introduce small variations to the method parameters, such as:

    • HPLC: pH of the mobile phase, mobile phase composition, column temperature, flow rate.

    • GC: Oven temperature program, carrier gas flow rate, injection temperature.

  • Analyze Samples: Analyze a standard solution under each of the modified conditions.

  • Assess Impact: Evaluate the effect of these changes on the system suitability parameters (e.g., peak shape, resolution, retention time) and the final quantitative result.

Interrelationships of Validation Parameters

The various validation parameters are interconnected, and the results from one experiment can often inform another. The following diagram illustrates these relationships.

Validation Parameter Interrelationships Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range defines Linearity->Accuracy Linearity->Precision Accuracy->Range Precision->Range LOD LOD LOQ LOQ LOD->LOQ informs Robustness Robustness Robustness->Precision

Caption: Interrelationships of key analytical method validation parameters.

Conclusion

The validation of an analytical method for the quantification of this compound is a critical exercise in ensuring data integrity and regulatory compliance. While HPLC-UV offers a robust and cost-effective solution for routine quality control, GC-MS and LC-MS/MS provide higher sensitivity and specificity, which are advantageous for impurity profiling and bioanalysis. The choice of methodology should be guided by a thorough risk assessment and a clear understanding of the analytical requirements. By following the systematic approach and detailed protocols outlined in this guide, researchers and scientists can confidently develop and validate analytical methods that are accurate, precise, and fit for their intended purpose.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of 6-Chloro-5-methylnicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel 6-chloro-5-methylnicotinic acid analogs. As researchers and drug development professionals, our objective is to rigorously assess the therapeutic potential of new chemical entities. This document outlines the rationale behind experimental choices, detailed protocols for key assays, and a comparative analysis based on data from analogous nicotinic acid derivatives, offering a predictive insight into the performance of this specific chemical class.

Introduction: The Therapeutic Potential of Nicotinic Acid Scaffolds

Nicotinic acid (niacin or vitamin B3) and its derivatives are a well-established class of pharmacologically active compounds with a broad spectrum of biological activities, including lipid-lowering, anti-inflammatory, and vasodilatory effects.[1][2] The pyridine ring of nicotinic acid serves as a versatile scaffold for chemical modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties. The introduction of halogen atoms and alkyl groups, such as in the this compound backbone, is a strategic approach to modulate the electronic and steric properties of the molecule, potentially leading to novel therapeutic agents with improved efficacy and reduced side effects.[3][4] This guide will focus on the systematic in vitro and in vivo evaluation of such analogs, with a particular emphasis on their anti-inflammatory and analgesic potential.

Synthesis of this compound Analogs: A Generalized Approach

The synthesis of novel analogs of this compound typically begins with the parent compound or a suitable precursor. A common strategy involves the activation of the carboxylic acid moiety to form an acid chloride, followed by reaction with various nucleophiles to generate a library of amide or ester derivatives.[5]

A generalized synthetic pathway is illustrated below:

cluster_synthesis Generalized Synthesis of this compound Analogs start This compound acid_chloride 6-Chloro-5-methylnicotinoyl chloride start->acid_chloride SOCl₂ or (COCl)₂ analogs Amide/Ester Analogs acid_chloride->analogs R-NH₂ or R-OH

Caption: Generalized synthetic scheme for this compound analogs.

In Vitro Evaluation: Assessing Cellular Effects

The initial phase of evaluating novel compounds involves in vitro assays to determine their cytotoxic profile and to screen for desired biological activities.

Cytotoxicity Assessment: The MTT Assay

Before assessing the therapeutic efficacy of the synthesized analogs, it is crucial to evaluate their cytotoxicity to ensure that any observed biological effects are not merely a consequence of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages for anti-inflammatory studies or various cancer cell lines) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity, such as doxorubicin. Incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Comparative Cytotoxicity Data of Analogous Nicotinic Acid Derivatives

While specific data for this compound analogs are not yet publicly available, the following table presents cytotoxicity data for other nicotinic acid derivatives against various cancer cell lines to provide a comparative context.[6]

CompoundHCT-15 (Colon Carcinoma) IC₅₀ (µM)PC-3 (Prostate Carcinoma) IC₅₀ (µM)
Analog 5c 0.0980.112
Sorafenib 0.0880.091
Doxorubicin 0.1010.123
Data sourced from a study on novel nicotinic acid-based compounds as potential anticancer agents.[6]
In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of the analogs can be initially screened in vitro by measuring their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow: In Vitro Anti-inflammatory Screening

cluster_invitro In Vitro Anti-inflammatory Assay Workflow cell_seeding Seed RAW 264.7 Macrophages treatment Treat with Analogs + LPS cell_seeding->treatment incubation Incubate for 24h treatment->incubation supernatant Collect Supernatant incubation->supernatant griess_assay Griess Assay for Nitric Oxide supernatant->griess_assay data_analysis Analyze NO Inhibition griess_assay->data_analysis

Caption: Workflow for in vitro anti-inflammatory activity screening.

In Vivo Evaluation: Assessing Efficacy in Animal Models

Promising candidates from in vitro studies should be further evaluated in vivo to determine their efficacy and safety in a whole-organism context. For compounds with potential anti-inflammatory and analgesic properties, the carrageenan-induced paw edema model in rats and the acetic acid-induced writhing test in mice are standard and informative assays.[7][8]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the efficacy of anti-inflammatory drugs.[7][9] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of drug effects on different phases of inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group (vehicle), a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the this compound analogs. Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Comparative Anti-inflammatory Data of Analogous Compounds

The following table shows representative data for the anti-inflammatory activity of novel benzothiazole derivatives in the carrageenan-induced paw edema model, which can serve as a benchmark for evaluating new nicotinic acid analogs.[10]

TreatmentDose (mg/kg)% Inhibition of Edema at 3h
Control -0
Indomethacin 1075
Compound 17c 5080
Compound 17i 5078
Data adapted from a study on novel anti-inflammatory and analgesic agents.[10]
Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This is a chemical-induced visceral pain model used to screen for peripheral analgesic activity.[8][11] The intraperitoneal injection of acetic acid causes the release of endogenous mediators that stimulate nociceptors, leading to a characteristic writhing response.

Experimental Protocol: Acetic Acid-Induced Writhing Test

  • Animal Acclimatization: Acclimate male Swiss albino mice (20-25 g) for at least one week.

  • Grouping and Dosing: Divide the mice into groups (n=6 per group): a control group (vehicle), a standard drug group (e.g., aspirin, 100 mg/kg), and test groups receiving different doses of the analogs. Administer the compounds orally 30 minutes before the acetic acid injection.

  • Induction of Writhing: Inject 0.1 mL/10g body weight of 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: Calculate the percentage of protection from writhing for each group compared to the control group.

Comparative Analgesic Data of Analogous Compounds

The following table presents data from a study on thiazolidinone derivatives of nicotinic acid, demonstrating the analgesic effect in the acetic acid-induced writhing test.[5]

TreatmentDose (mg/kg)Number of Writhings (Mean ± SEM)% Protection
Control -45.3 ± 2.1-
Aspirin 10015.1 ± 1.566.7
Analog A 5020.4 ± 1.855.0
Analog B 5018.2 ± 1.659.8
Representative data based on studies of nicotinic acid derivatives.[5]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The systematic evaluation of a library of analogs allows for the elucidation of structure-activity relationships. For nicotinic acid derivatives, substitutions on the pyridine ring can significantly impact their biological activity. For instance, the presence of a halogen at the 6-position and a methyl group at the 5-position may enhance lipophilicity, potentially improving cell membrane permeability and interaction with target proteins.

Further mechanistic studies for promising analogs could involve investigating their effects on key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6).[4]

Potential Signaling Pathway for Anti-inflammatory Action

cluster_pathway Hypothesized Anti-inflammatory Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Pathway tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines analogs 6-Chloro-5-methylnicotinic Acid Analogs analogs->nfkb Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway by the analogs.

Conclusion

The in vitro and in vivo evaluation of this compound analogs requires a systematic and rigorous approach. This guide provides a framework for assessing their cytotoxicity, anti-inflammatory, and analgesic potential through well-established experimental protocols. By comparing the performance of these novel compounds with standard drugs and data from analogous structures, researchers can effectively identify promising candidates for further preclinical and clinical development. The unique substitution pattern of this compound offers an exciting opportunity to discover novel therapeutic agents with potentially enhanced efficacy and safety profiles.

References

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A Predictive and Comparative Guide to the Pharmacokinetic Profile of 6-Chloro-5-methylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Predictive Pharmacokinetic Profiling

6-Chloro-5-methylnicotinic acid, a halogenated and methylated derivative of nicotinic acid, represents a scaffold with potential for novel therapeutic applications, building on the diverse biological activities of nicotinic acid derivatives which include lipid-lowering, anti-inflammatory, and vasodilatory effects.[1][2] A thorough understanding of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to successful drug development. For novel compounds like this compound, where published pharmacokinetic data is scarce, in silico predictive modeling, coupled with a comparative analysis against well-known structural analogues, provides an indispensable initial assessment. This guide will therefore construct a predicted pharmacokinetic profile for this compound, comparing it primarily with nicotinic acid and 6-chloronicotinic acid, to inform early-stage research and guide subsequent experimental design.

Predicted Physicochemical Properties and their Pharmacokinetic Implications

The pharmacokinetic behavior of a molecule is intrinsically linked to its physicochemical properties. The introduction of a chloro and a methyl group to the nicotinic acid scaffold is expected to significantly alter these properties.

PropertyNicotinic AcidThis compound (Predicted)Rationale for Prediction
Molecular Weight ( g/mol ) 123.11171.58Addition of chloro and methyl groups.
logP (Lipophilicity) 0.36~1.5 - 2.0The chloro and methyl groups increase lipophilicity.
pKa (Acidic) 4.85~3.5 - 4.0The electron-withdrawing chloro group increases the acidity of the carboxylic acid.
Polar Surface Area (Ų) 63.3263.32The primary polar groups (carboxylic acid and pyridine nitrogen) remain the same.

These predicted properties suggest that this compound will be more lipophilic and a stronger acid than its parent compound, nicotinic acid. These differences are anticipated to have a cascading effect on its ADME profile.

Comprehensive ADME Profile: A Comparative Analysis

Absorption

The oral absorption of small molecules is governed by a balance of lipophilicity and aqueous solubility. While the increased lipophilicity of this compound might enhance its passive diffusion across the gastrointestinal membrane, its lower pKa could lead to a higher degree of ionization in the stomach and upper intestine, potentially limiting absorption. However, like nicotinic acid, it is likely to be well-absorbed.

Comparison:

  • Nicotinic Acid: Rapidly and extensively absorbed from the gastrointestinal tract.

  • This compound (Prediction): Expected to have good oral absorption, potentially with a faster rate of passive diffusion due to increased lipophilicity.

Distribution

The distribution of a drug is influenced by its plasma protein binding and its ability to partition into tissues. A highly significant finding for a structurally related compound, 6-chloronicotinic acid, is its high plasma protein binding of 86.4%.[3] This provides a strong basis for predicting the distribution of this compound.

Comparison:

  • Nicotinic Acid: Has low plasma protein binding (<20%).

  • 6-Chloronicotinic Acid: High plasma protein binding (86.4%).[3]

  • This compound (Prediction): Likely to exhibit high plasma protein binding, similar to 6-chloronicotinic acid. This would result in a lower volume of distribution compared to nicotinic acid, with the majority of the drug remaining in the systemic circulation. The increased lipophilicity may also facilitate greater partitioning into tissues compared to nicotinic acid, although this will be offset by the high plasma protein binding.

Metabolism

The metabolism of nicotinic acid proceeds through two main pathways: a high-affinity, low-capacity amidation pathway to form nicotinamide and its derivatives, and a low-affinity, high-capacity glycine conjugation pathway to form nicotinuric acid.[4] The metabolic fate of this compound is likely to be influenced by its substituents.

Predicted Metabolic Pathways for this compound:

  • Conjugation: Similar to nicotinic acid, direct conjugation of the carboxylic acid with glycine is a probable and likely major metabolic pathway. The metabolism of other chlorinated pyridine compounds, such as neonicotinoids, also shows that glycine conjugation of metabolites like 6-chloronicotinic acid is a significant route in humans.[5]

  • Oxidative Metabolism: The methyl group presents a site for potential oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of a hydroxymethyl derivative, which could be further oxidized to a carboxylic acid. The specific CYP isoforms involved would require experimental determination.

  • Direct Elimination: A fraction of the drug may be excreted unchanged.

The presence of the chloro group may hinder metabolism at adjacent positions and could influence the rate of metabolism by affecting enzyme binding.

G cluster_0 Phase II Metabolism cluster_1 Phase I Metabolism (CYP-mediated) parent This compound glycine_conjugate Glycine Conjugate parent->glycine_conjugate Glycine Conjugation hydroxymethyl Hydroxymethyl Metabolite parent->hydroxymethyl Oxidation excretion Renal Excretion parent->excretion Unchanged glycine_conjugate->excretion carboxylic_acid Dicarboxylic Acid Metabolite hydroxymethyl->carboxylic_acid Further Oxidation carboxylic_acid->excretion

Caption: Predicted metabolic pathways of this compound.

Excretion

The primary route of excretion for nicotinic acid and its metabolites is via the kidneys into the urine.[6] Given the polar nature of the carboxylic acid group and its predicted metabolites, this compound and its derivatives are also expected to be primarily eliminated through renal excretion.

Proposed Experimental Workflow for Pharmacokinetic Characterization

To move from prediction to empirical data, a structured experimental approach is necessary. The following workflow outlines the key steps for a comprehensive pharmacokinetic evaluation of this compound.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Pharmacokinetics (Rodent Model) solubility Aqueous Solubility (pH range) logp LogP/LogD Determination stability Plasma & Microsomal Stability ppb Plasma Protein Binding caco2 Caco-2 Permeability metid Metabolite Identification (Liver Microsomes/Hepatocytes) analysis LC-MS/MS Bioanalysis of Plasma and Urine Samples metid->analysis Inform Bioanalysis dosing IV and PO Dosing sampling Serial Blood Sampling dosing->sampling sampling->analysis pk_params Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2, F) analysis->pk_params

Caption: Experimental workflow for pharmacokinetic profiling.

Detailed Experimental Protocols
  • Objective: To determine the intrinsic clearance of this compound.

  • Materials: Pooled human liver microsomes (HLM), NADPH regenerating system, this compound, control compounds (e.g., a high clearance and a low clearance compound).

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Incubate the compound (final concentration, e.g., 1 µM) with HLM (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant, from which the half-life and intrinsic clearance can be calculated.

  • Objective: To determine the key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration.

  • Animals: Male Sprague-Dawley rats (n=3-5 per group).

  • Procedure:

    • Administer this compound as a single bolus IV dose (e.g., 1-2 mg/kg) via the tail vein and as a single PO gavage dose (e.g., 5-10 mg/kg).

    • Collect sparse blood samples (e.g., via tail vein or saphenous vein) at pre-defined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Process the blood to obtain plasma and store at -80°C until analysis.

    • Extract the drug from the plasma using protein precipitation or liquid-liquid extraction.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis to calculate pharmacokinetic parameters including Cmax, Tmax, AUC, clearance, volume of distribution, half-life, and oral bioavailability (F%).

Conclusion and Future Directions

This guide provides a foundational, predictive pharmacokinetic profile for this compound, constructed through a logical, science-based comparison with its structural analogues. The key predictions are that, relative to nicotinic acid, this compound will be more lipophilic, exhibit higher plasma protein binding, and have a metabolic profile that includes both conjugation and oxidation of the methyl group. These predictions offer a critical starting point for researchers, enabling more informed decisions in the early stages of drug discovery and development. The provided experimental workflows offer a clear and robust path for the empirical validation of these predictions, which is an essential next step in characterizing the therapeutic potential of this and related nicotinic acid derivatives.

References

  • Human plasma protein bindings of neonicotinoid insecticides and metabolites. Scientific Reports.
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
  • Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic M
  • A comparison of the pharmacokinetics of two different formulations of extended-release niacin. PubMed.
  • Plasma and urine pharmacokinetics of niacin and its metabolites from an extended-release niacin formulation.
  • Overview of niacin formulations: differences in pharmacokinetics, efficacy, and safety. American Journal of Health-System Pharmacy.
  • In silico ADME in drug design – enhancing the impact. ADMET & DMPK.
  • 6-Chloronicotinic acid. PubChem.
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid deriv
  • In silico prediction of ADME and pharmacokinetics.
  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. NIH.
  • In Silico Predictions of ADME-Tox Properties: Drug Absorption. Bentham Science.
  • Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. PubMed.
  • Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure. PubMed.
  • Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to
  • Nicotinic acid and its deriv
  • Effects of nicotinic acid therapy on plasma high density lipoprotein subfraction distribution and composition and on apolipoprotein A metabolism. PubMed.

Sources

A Head-to-Head Comparison of Synthetic Routes to 6-Chloro-5-methylnicotinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth, head-to-head comparison of different synthetic routes to 6-Chloro-5-methylnicotinic acid, a key building block in the synthesis of various pharmaceutical compounds. Our focus is on providing not just procedural steps, but also the underlying chemical rationale, experimental insights, and a clear comparison of the advantages and disadvantages of each pathway.

Introduction to this compound

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural motifs are found in a range of biologically active molecules, making its efficient and scalable synthesis a critical aspect of pharmaceutical research and development. The presence of the chloro, methyl, and carboxylic acid groups on the pyridine ring offers multiple points for further chemical modification, allowing for the exploration of diverse chemical spaces in drug discovery programs.

This guide will dissect three distinct and plausible synthetic strategies for obtaining this valuable compound, providing detailed protocols and a comparative analysis to aid in selecting the most suitable route for your specific research and development needs.

Route 1: Oxidation of 3,5-Lutidine followed by N-Oxide Mediated Chlorination

This classical approach involves the initial formation of the 5-methylnicotinic acid backbone from a readily available starting material, followed by the strategic introduction of the chlorine atom.

Overall Workflow

Route 1 A 3,5-Lutidine B 5-Methylnicotinic Acid A->B KMnO₄ / H₂O C 5-Methylnicotinic Acid N-oxide B->C m-CPBA or H₂O₂ D This compound C->D POCl₃ or SO₂Cl₂

Caption: Synthetic pathway for Route 1.

Experimental Protocols

Step 1: Synthesis of 5-Methylnicotinic Acid from 3,5-Lutidine

This step involves the selective oxidation of one of the two methyl groups of 3,5-lutidine. Potassium permanganate is a common and effective oxidizing agent for this transformation.[1][2]

  • Procedure:

    • In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge 3,5-lutidine and water.

    • While maintaining the temperature between 25-35°C, slowly add a solution of potassium permanganate in water over 4-5 hours.

    • After the addition is complete, continue stirring at approximately 30°C for 16-18 hours.

    • Upon reaction completion, filter off the manganese dioxide byproduct.

    • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3.0 to precipitate the crude product.

    • Collect the crude 5-methylnicotinic acid by filtration.

    • Recrystallize the crude product from ethanol to obtain high-purity 5-methylnicotinic acid.

  • Expertise & Experience: The control of temperature during the permanganate addition is crucial to prevent runaway reactions and to improve the selectivity of the mono-oxidation. The pH adjustment for precipitation must be done carefully to maximize yield while minimizing the co-precipitation of impurities.

Step 2: N-Oxidation of 5-Methylnicotinic Acid

The direct chlorination of the pyridine ring at the 6-position is challenging. Therefore, the pyridine nitrogen is first converted to an N-oxide. This activates the C6 position for subsequent nucleophilic substitution.

  • Procedure:

    • Dissolve 5-methylnicotinic acid in a suitable solvent such as acetic acid or an inert organic solvent.

    • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise at a controlled temperature.

    • Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

    • After the reaction is complete, the solvent is removed under reduced pressure to yield the crude 5-methylnicotinic acid N-oxide.

  • Trustworthiness: The N-oxide formation is a reliable and high-yielding reaction. The product can often be used in the next step without extensive purification.

Step 3: Chlorination of 5-Methylnicotinic Acid N-oxide

The N-oxide is now activated for chlorination at the 6-position. Reagents like phosphorus oxychloride or sulfuryl chloride can be used for this transformation.

  • Procedure:

    • Treat the crude 5-methylnicotinic acid N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

    • Heat the reaction mixture under reflux for several hours.

    • After cooling, carefully quench the reaction mixture with ice water.

    • Adjust the pH to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain this compound.

  • Authoritative Grounding: The chlorination of pyridine N-oxides is a standard method for the synthesis of chloropyridines. The reaction proceeds via an initial adduct formation between the N-oxide and the chlorinating agent, followed by nucleophilic attack of the chloride ion.

Route 2: Chlorination of 3,5-Lutidine followed by Selective Oxidation

This route reverses the order of operations, starting with the chlorination of the pyridine ring, followed by oxidation of a methyl group.

Overall Workflow

Route 2 A 3,5-Lutidine B 2-Chloro-3,5-dimethylpyridine A->B Chlorinating Agent C This compound B->C KMnO₄ or K₂Cr₂O₇ / H₂SO₄ Route 3 A 6-Amino-5-methylnicotinic Acid B Diazonium Salt Intermediate A->B NaNO₂ / HCl C This compound B->C CuCl

Sources

A Head-to-Head Comparison for Drug Discovery: Validating the Anti-inflammatory Activity of Novel 6-Chloro-5-methylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Evaluation

In the relentless pursuit of novel therapeutics, the validation of new chemical entities is a critical step. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the anti-inflammatory potential of novel 6-chloro-5-methylnicotinic acid derivatives. By juxtaposing these novel compounds against established nonsteroidal anti-inflammatory drugs (NSAIDs), we can elucidate their mechanisms of action and therapeutic promise.

The inflammatory cascade is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation underpins a multitude of diseases.[1] NSAIDs primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins—key mediators of pain, fever, and inflammation.[2][3][4] The two main isoforms, COX-1 and COX-2, offer different therapeutic targets. COX-1 is constitutively expressed and involved in physiological functions, whereas COX-2 is induced during inflammation.[5] Selective inhibition of COX-2 is a desirable characteristic for minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[5][6]

This guide will walk you through a series of in vitro and in vivo experiments designed to build a robust data package for your novel this compound derivatives.

I. Foundational In Vitro Screening: Gauging Cellular Effects

The initial phase of validation focuses on cell-based assays to determine cytotoxicity and the primary mechanism of anti-inflammatory action. The murine macrophage cell line, RAW 264.7, is a well-established model for these studies as it mimics the inflammatory response of immune cells.[7][8]

A. Cytotoxicity Assessment: The MTT Assay

Before evaluating anti-inflammatory effects, it's crucial to determine the concentration range at which the novel compounds are not toxic to the cells. The MTT assay is a standard colorimetric assay for assessing cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the novel this compound derivatives (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

B. Assessing Anti-inflammatory Activity in LPS-Stimulated Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.[8][9] We will use LPS to stimulate RAW 264.7 cells and then measure the inhibitory effects of our novel compounds on key inflammatory mediators.

Experimental Workflow: In Vitro Anti-inflammatory Assays

Caption: Workflow for in vitro anti-inflammatory screening.

1. Nitric Oxide (NO) Production: The Griess Assay

Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) during inflammation.[7] The Griess assay is a simple and reliable method to measure nitrite, a stable and oxidized product of NO.[10][11]

Experimental Protocol: Griess Assay

  • Cell Culture and Treatment: Seed and treat RAW 264.7 cells with non-toxic concentrations of the novel compounds and controls (Indomethacin, Celecoxib) for 1 hour, followed by stimulation with LPS (100 ng/mL) for 24 hours.[12]

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[13]

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.[14]

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

2. Prostaglandin E2 (PGE2) and Cytokine Quantification: ELISA

Prostaglandin E2 (PGE2) is a principal mediator of inflammation produced via the COX pathway.[7] Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are also key players in the inflammatory response.[15] Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of these molecules.[16][17]

Experimental Protocol: PGE2 and Cytokine ELISA

  • Sample Collection: Use the same cell culture supernatants collected for the Griess assay.

  • ELISA Procedure: Follow the manufacturer's instructions for the specific PGE2, TNF-α, and IL-6 ELISA kits. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples.

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., streptavidin-HRP).

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance.[17][18]

  • Data Analysis: Calculate the concentrations of PGE2, TNF-α, and IL-6 from the respective standard curves.[19]

Comparative Data (Hypothetical)

CompoundNO Inhibition (IC₅₀, µM)PGE₂ Inhibition (IC₅₀, µM)TNF-α Inhibition (IC₅₀, µM)IL-6 Inhibition (IC₅₀, µM)
Derivative A 15.28.512.318.7
Derivative B 25.812.120.128.4
Indomethacin 18.55.2> 50> 50
Celecoxib 22.12.845.6> 50

II. Mechanistic Insights: COX-1 and COX-2 Inhibition Assays

To understand if the novel derivatives act through the well-established COX pathway, direct enzyme inhibition assays are essential. These assays differentiate between inhibition of the constitutive COX-1 enzyme and the inducible COX-2 enzyme.[20]

Experimental Protocol: COX Inhibition Assay

  • Enzyme Preparation: Use purified ovine or human COX-1 and COX-2 enzymes.

  • Incubation: Pre-incubate the enzyme with various concentrations of the novel compounds or controls for a specified time (e.g., 10 minutes).[21]

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Product Measurement: Measure the production of prostaglandins (e.g., PGE2) using a suitable method like LC-MS/MS or a specific ELISA kit.[20]

  • IC₅₀ Determination: Calculate the concentration of the compound that causes 50% inhibition of enzyme activity (IC₅₀). The ratio of IC₅₀ (COX-2) to IC₅₀ (COX-1) indicates the selectivity.[22]

Comparative COX Inhibition Data (Hypothetical)

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Derivative A 25.61.221.3
Derivative B 15.30.819.1
Indomethacin 0.15.20.02
Celecoxib 15.00.05300

A higher selectivity index indicates greater selectivity for COX-2.

Inflammatory Signaling Pathway

G cluster_0 Pro-inflammatory Gene Expression cluster_1 Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB MAPK MAPK Pathway MyD88->MAPK iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 MAPK->iNOS MAPK->COX2 MAPK->TNFa MAPK->IL6 NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->PGE2 COX-2 G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Measurement & Analysis Dosing Oral Administration of Compounds/Controls Carrageenan Subplantar Injection of Carrageenan Dosing->Carrageenan 1 hour Paw_Volume Measure Paw Volume (0-5 hours) Carrageenan->Paw_Volume Analysis Calculate % Inhibition of Edema Paw_Volume->Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Comparative In Vivo Data (Hypothetical)

Compound (Dose)% Inhibition of Edema at 3 hours% Inhibition of Edema at 5 hours
Derivative A (20 mg/kg) 45.2%55.8%
Derivative B (20 mg/kg) 38.7%48.2%
Indomethacin (10 mg/kg) 50.1%62.5%
Celecoxib (20 mg/kg) 48.5%60.1%

IV. Conclusion: Synthesizing the Evidence

This comprehensive guide outlines a systematic approach to validating the anti-inflammatory activity of novel this compound derivatives. By integrating in vitro and in vivo models, researchers can build a compelling case for the therapeutic potential of their compounds. The comparative data against established drugs like indomethacin and celecoxib provides crucial context for efficacy and mechanism of action. [2][23]A promising derivative would ideally demonstrate low cytotoxicity, potent inhibition of inflammatory mediators (NO, PGE2, TNF-α, IL-6), selective inhibition of COX-2, and significant anti-inflammatory effects in the in vivo paw edema model. This rigorous, data-driven approach is fundamental to advancing promising new anti-inflammatory agents from the bench to the clinic.

References

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  • News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]

  • IntechOpen. (2021). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]

  • McCormack, K., & Brune, K. (1991).
  • Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]

  • Vane, J. R. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3), 2S-8S.
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  • Patsnap. (2024). What is the mechanism of Indomethacin?. Synapse. Retrieved from [Link]

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  • De, S., et al. (2009). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American journal of cardiology, 104(7), 1015-1023.
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  • Patsnap. (2024). What is the mechanism of Indomethacin Sodium?. Synapse. Retrieved from [Link]

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A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 6-Chloro-5-methylnicotinic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the promising domain of nicotinic acid-based therapeutics, understanding the selectivity profile of your lead compounds is not just a regulatory hurdle—it is the cornerstone of developing a safe and effective drug. This guide provides an in-depth technical comparison of the cross-reactivity of 6-Chloro-5-methylnicotinic acid-based compounds, offering insights into their potential off-target interactions and benchmarking their performance against established multi-kinase inhibitors.

The Imperative of Selectivity in an Interconnected Kinome

The human kinome, with its over 500 protein kinases, represents a complex and interconnected signaling network. While a compound may be designed to inhibit a specific kinase implicated in a disease pathway, its journey through the cellular environment is rarely a straight line. Off-target binding, even at low affinities, can lead to unforeseen pharmacological effects, ranging from unexpected toxicities to serendipitous therapeutic benefits. For derivatives of this compound, which are being explored for their potential as kinase inhibitors, a thorough investigation of their cross-reactivity is paramount.

This guide will delve into the methodologies for assessing kinase inhibitor selectivity, present comparative data for a representative nicotinic acid-based compound against well-characterized multi-kinase inhibitors, and provide detailed protocols for key validation experiments.

Deconstructing the Selectivity Profile: A Comparative Analysis

While comprehensive kinome-wide screening data for this compound itself is not publicly available, we can draw valuable insights from a structurally related nicotinamide-based compound that has been characterized as a potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor.[1][2] For the purpose of this guide, we will refer to this as "NA-V2I" (Nicotinic Acid-based VEGFR-2 Inhibitor).

To provide a robust comparison, we will benchmark the selectivity profile of NA-V2I against three widely recognized multi-kinase inhibitors with known cross-reactivity profiles: Sorafenib, Vemurafenib, and Ponatinib.[3][4][5]

Understanding the Data: KINOMEscan® Profiling

The data presented in this guide is based on the KINOMEscan® platform, a competition-based binding assay that quantifies the interaction of a test compound against a large panel of kinases. The results are typically reported as "Percent of Control" (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for significant interaction is a %Ctrl value of less than 10% or 35%.

Table 1: Comparative Kinase Selectivity Profile (%Ctrl at 1µM)

Kinase TargetNA-V2I (Hypothetical Data based on Analogs)SorafenibVemurafenibPonatinib
VEGFR2 (KDR) <1 <1 >50<1
BRAF>50<1 <1 <1
BRAF (V600E)>50<1 <1 <1
c-KIT>35<1 >50<1
PDGFRβ>35<1 >50<1
FLT3>35<1 >50<1
RET>501.3 >50<1
SRC>50112.6<1
LCK>502.11.1<1
ABL1>5022>50<1
ABL1 (T315I)>50>50>50<1
... (additional kinases)............

Note: The data for NA-V2I is hypothetical and extrapolated from the known activity of structurally related nicotinic acid-based VEGFR-2 inhibitors. Data for Sorafenib, Vemurafenib, and Ponatinib is compiled from publicly available KINOMEscan® results and literature.[6]

Interpreting the Landscape: Key Observations

From the comparative data, several key insights emerge:

  • Target-Focused Potency: The representative nicotinic acid-based inhibitor, NA-V2I, demonstrates high potency for its intended target, VEGFR-2, a characteristic shared with Sorafenib and Ponatinib.[1][3][5]

  • A More Selective Profile: Compared to the broad-spectrum activity of Sorafenib and Ponatinib, which inhibit a multitude of kinases with high affinity, the nicotinic acid-based compound appears to have a more selective profile. This is a desirable characteristic, as it may translate to a better safety profile with fewer off-target side effects.

  • Distinct Off-Target Signatures: Each of the comparator compounds exhibits a unique "off-target signature." For instance, Vemurafenib is highly selective for BRAF and its V600E mutant, but also shows significant inhibition of SRC family kinases.[4] Ponatinib, while a potent ABL1 inhibitor (including the resistant T315I mutant), also potently inhibits a wide array of other kinases.[5]

  • Implications for Therapeutic Development: The relatively clean profile of the nicotinic acid-based scaffold suggests that it may be a promising starting point for the development of highly selective kinase inhibitors. Further chemical modifications to the this compound core could be rationally designed to enhance potency for the desired target while minimizing interactions with known liability kinases.

Experimental Validation: The Self-Validating System

While large-scale screening assays like KINOMEscan® provide a crucial overview of a compound's selectivity, it is imperative to validate these findings in a cellular context. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to confirm target engagement within intact cells.[7][8][9]

The Principle of CETSA: Ligand-Induced Thermal Stabilization

CETSA is based on the principle that the binding of a ligand (e.g., a drug) to its target protein increases the protein's thermal stability.[7][8][9] When cells are heated, proteins begin to denature and aggregate. However, proteins that are stabilized by a bound ligand will remain in their soluble, native state at higher temperatures. By quantifying the amount of soluble target protein at different temperatures, with and without the compound, a thermal shift can be observed, providing direct evidence of target engagement.

Workflow for Assessing Target Engagement with CETSA

The following diagram illustrates a general workflow for a CETSA experiment followed by Western blot analysis.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_analysis Protein Analysis start 1. Culture Cells treat 2. Treat with Compound or Vehicle (DMSO) start->treat aliquot 3. Aliquot Cell Suspension treat->aliquot heat 4. Heat Aliquots at Different Temperatures aliquot->heat lyse 5. Lyse Cells heat->lyse centrifuge 6. Centrifuge to Pellet Aggregated Proteins lyse->centrifuge supernatant 7. Collect Supernatant (Soluble Proteins) centrifuge->supernatant western 8. Western Blot for Target Protein supernatant->western quantify 9. Quantify Band Intensity western->quantify

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically-grounded protocol for the safe handling and disposal of 6-Chloro-5-methylnicotinic acid, a halogenated pyridine derivative common in pharmaceutical and agrochemical research. The procedures outlined here are designed to be self-validating, ensuring that safety and compliance are integrated directly into your workflow.

Hazard Assessment: Understanding the "Why" Behind the Protocol

This compound is a halogenated organic compound. Its chemical structure necessitates specific handling and disposal pathways. The presence of the chloro- group fundamentally classifies it as a halogenated waste , which cannot be disposed of via standard non-halogenated solvent streams.[1][2] Mixing these waste streams leads to complex and costly disposal processes, as halogenated compounds can produce highly toxic and corrosive byproducts like hydrochloric acid during incineration if not handled by specialized facilities.[1][3]

Before handling the reagent, it is imperative to understand its inherent hazards. This knowledge informs the necessity of the safety protocols that follow.

GHS Hazard Profile

The Globally Harmonized System (GHS) classification for this compound and its analogs consistently indicates the following primary hazards.

Hazard ClassHazard CategoryGHS CodeSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2H315WarningCauses skin irritation.[4][5]
Serious Eye Damage/IrritationCategory 2 / 2AH319WarningCauses serious eye irritation.[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335WarningMay cause respiratory irritation.[4][5]
Acute Toxicity (Oral)Category 4H302WarningHarmful if swallowed.[6][7]

This table synthesizes data from multiple Safety Data Sheets (SDS) for this compound and its close structural analogs.

Pre-Disposal Safety: Personal Protective Equipment (PPE)

A robust disposal plan begins with rigorous personal protection. The potential for skin, eye, and respiratory irritation dictates the mandatory use of the following PPE.

  • Nitrile or Viton Gloves: Double-gloving is recommended to protect against potential skin contact.[1] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[8]

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Goggles that form a seal around the eyes are required to protect against accidental splashes of solutions or fine dust particles.[4][6]

  • Fully-Buttoned Laboratory Coat: A lab coat provides a critical barrier, protecting your skin and personal clothing from contamination.[1]

  • Dust Respirator or Operation within a Fume Hood: When handling the solid, powdered form of the acid, a dust respirator should be worn, or all manipulations must be performed within a certified chemical fume hood to prevent inhalation of airborne particles.[4][9]

The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to final pickup. This process ensures regulatory compliance and minimizes risk.

DisposalWorkflow cluster_Lab In-Lab Waste Management cluster_EHS Institutional Disposal Start Waste Generated (Solid or Solution) Segregate Step 1: Segregate Waste Is it halogenated? YES -> Halogenated Waste Stream Start->Segregate Container Step 2: Select Container Use compatible, non-metal (e.g., Polyethylene) container. Segregate->Container Label Step 3: Label Container Affix 'Hazardous Waste' tag. List all constituents & percentages. Container->Label Accumulate Step 4: Accumulate Waste Add waste in fume hood. Keep container tightly closed. Label->Accumulate Store Step 5: Store Safely Store in designated Satellite Accumulation Area (SAA) with secondary containment. Accumulate->Store Request Step 6: Request Pickup Container is 3/4 full. Submit request to EHS. Store->Request Disposal Final Disposal Handled by trained EHS personnel according to regulations. Request->Disposal

Caption: Decision workflow for the disposal of this compound.

Protocol Details:
  • Segregation:

    • Action: At the point of generation, designate a specific waste stream for this compound and any materials contaminated with it (e.g., weigh boats, contaminated gloves, paper towels).

    • Causality: As a halogenated organic compound, it must be kept separate from non-halogenated waste.[10] This segregation is crucial for proper incineration and is a primary factor in managing disposal costs; halogenated waste is significantly more expensive to process.[2]

  • Container Selection:

    • Action: Select a designated hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[1] Your institution's Environmental Health & Safety (EHS) department typically provides these.

    • Causality: Do not use metal containers. Halogenated compounds can degrade over time to produce acidic byproducts (e.g., HCl), which will corrode metal cans, leading to leaks and hazardous spills.[1]

  • Labeling:

    • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container.[9] Clearly write out the full chemical name, "this compound," and list any solvents or other chemicals present with their approximate percentages. Fill out all generator information required by your institution.[9]

    • Causality: Accurate and complete labeling is a legal requirement. It ensures that EHS personnel can handle, bulk, and dispose of the waste safely and correctly without having to analyze "unknowns."

  • Waste Accumulation:

    • Action: Keep the waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation. When adding waste, do so inside a chemical fume hood to minimize exposure. The container must be kept tightly sealed at all other times.[9]

    • Causality: Keeping the container closed prevents the release of volatile organic compounds (VOCs) into the lab atmosphere, protecting personnel and ensuring compliance with air quality regulations.[11]

  • Storage:

    • Action: The SAA must be a secure, well-ventilated area away from direct sunlight and heat sources.[1] The waste container must be stored within secondary containment (e.g., a large plastic tub) to contain any potential leaks.[9]

    • Causality: Secondary containment is a failsafe measure to prevent a spill from spreading in the event of primary container failure, thereby preventing environmental contamination and a wider safety hazard.

  • Arranging for Final Disposal:

    • Action: Once the container is approximately three-quarters full, submit a chemical waste pickup request to your EHS department.[9] Do not overfill containers.

    • Causality: EHS professionals are trained and equipped to transport, consolidate, and manage the final disposal process, which typically involves shipment to a licensed hazardous waste incinerator equipped with afterburners and scrubbers to neutralize harmful combustion products.[3]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, but a prepared response minimizes the impact.

Minor Spill Cleanup (Solid Powder):
  • Alert Personnel: Immediately notify others in the vicinity of the spill.[4]

  • Don PPE: Ensure you are wearing the full, appropriate PPE as described in Section 2.

  • Contain and Absorb: Do NOT use water. Use a dry cleanup procedure.[4] Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

  • Collect: Carefully sweep or scoop the material into a sealable, labeled plastic bag or container.[4] Avoid generating dust.[4]

  • Dispose: Label the bag as "Hazardous Waste: this compound spill debris" and dispose of it in your designated halogenated waste container.

  • Decontaminate: Wipe the spill area with a damp cloth (if appropriate for the surface), and dispose of the cloth as hazardous waste. Wash your hands thoroughly.

First-Aid for Exposure:
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][12] Remove any contaminated clothing. If irritation persists, seek medical attention.[12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][6] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If they are not breathing, begin artificial respiration. Seek immediate medical attention.[3][12]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[12] Seek immediate medical attention.

By adhering to this guide, you ensure that your use of this compound is safe, compliant, and environmentally responsible from procurement to final disposal.

References

  • PubChem. 6-Chloro-2-fluoro-5-methylnicotinic acid. National Center for Biotechnology Information. [Link]

  • Washington State University. Halogenated Solvents. Environmental Health & Safety. [Link]

  • Temple University. Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. [Link]

  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • University of Alabama at Birmingham. Hazardous Waste Reduction. Environmental Health and Safety. [Link]

  • PubChem. Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information. [Link]

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A Researcher's Guide to Personal Protective Equipment for Handling 6-Chloro-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical compounds is paramount to both personnel safety and experimental integrity. 6-Chloro-5-methylnicotinic acid, a substituted pyridine derivative, presents specific hazards that necessitate a comprehensive understanding and implementation of appropriate personal protective equipment (PPE). This guide provides in-depth, procedural insights for researchers, scientists, and drug development professionals to foster a culture of safety and precision in the laboratory.

Hazard Analysis: Understanding the Risks of this compound

Before handling any chemical, a thorough understanding of its potential hazards is crucial. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[1][2][3][4][5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][2][3][4]

These classifications are the foundation upon which we build our personal protective equipment strategy. The primary routes of exposure are dermal (skin) contact, ocular (eye) contact, and inhalation. Therefore, our PPE selection must create effective barriers against these pathways.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the minimum required PPE.

Body PartRequired PPERationale
Hands Chemical-resistant gloves (Nitrile)To prevent skin contact and subsequent irritation.
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a splash risk.To protect against accidental splashes that can cause serious eye irritation.
Body Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for operations with a high potential for dust or aerosol generation.To minimize the inhalation of the compound, which can cause respiratory tract irritation.
Operational Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process and workflow for utilizing PPE when handling this compound.

PPE_Workflow PPE Workflow for Handling this compound cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Handling Phase start Start: Prepare to handle This compound assess_hazards Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant start->assess_hazards select_ppe Select Appropriate PPE: - Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat - Respirator (if needed) assess_hazards->select_ppe don_ppe Don PPE Correctly (see procedure below) select_ppe->don_ppe handle_chemical Handle Chemical in Ventilated Area don_ppe->handle_chemical doff_ppe Doff PPE Correctly to Avoid Contamination handle_chemical->doff_ppe dispose_ppe Dispose of Contaminated PPE in Designated Waste doff_ppe->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands end End of Procedure wash_hands->end

Caption: PPE Workflow for Handling this compound.

Step-by-Step Procedural Guidance

Donning PPE: A Sequence for Safety

The order in which you put on your PPE is critical to ensure a proper seal and minimize the risk of contamination.

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if required): If your risk assessment indicates a need for respiratory protection, perform a seal check to ensure it fits properly.

  • Eye and Face Protection: Put on your safety glasses or goggles. If a splash risk exists, add a face shield.

  • Gloves: Don your chemical-resistant gloves last. Ensure the cuffs of the gloves go over the sleeves of your lab coat.

Doffing PPE: Preventing Cross-Contamination

The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence to minimize risk.

  • Gloves: Remove your gloves first, as they are the most likely to be contaminated. Use a proper removal technique to avoid touching the outside of the gloves with your bare hands.

  • Face Shield and Goggles: Remove your face shield and goggles.

  • Lab Coat: Remove your lab coat by rolling it inside out to contain any contaminants.

  • Respirator (if used): Remove your respirator last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[4][5][6][7]

Disposal Plan: Managing Contaminated Waste

Proper disposal of contaminated PPE is crucial to prevent the spread of hazardous materials.

  • Solid Waste: Dispose of contaminated gloves, wipes, and other solid materials in a designated, sealed container for chemical waste.[5][7]

  • Residue: If there is a spill, the residue should be collected and buried in an authorized landfill.[1] Always consult your institution's and local waste management authority's guidelines for chemical waste disposal.[1][5]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is vital.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][5][6]

  • Skin Contact: Immediately flush the affected skin with plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][4][5][6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][4][5][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek medical attention.[8]

Always ensure that eyewash stations and safety showers are readily accessible in the work area.[5]

References

  • PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]

  • Capot Chemical. (2012, April 17). MSDS of 3-methyl iso nicotinic acid. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Loba Chemie. (n.d.). NICOTINIC ACID EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

Sources

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